molecular formula C7H6ClN3O4S2 B1668834 Chlorothiazide CAS No. 58-94-6

Chlorothiazide

Cat. No.: B1668834
CAS No.: 58-94-6
M. Wt: 295.7 g/mol
InChI Key: JBMKAUGHUNFTOL-UHFFFAOYSA-N
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Description

Chlorothiazide is a benzothiadiazine sulfonamide derivative that functions as a diuretic and antihypertensive agent . As a foundational research chemical, it is a vital tool for investigating the mechanisms and treatments of conditions such as hypertension and various forms of edema, including those associated with congestive heart failure, hepatic cirrhosis, and renal dysfunction . Its primary mechanism of action involves inhibiting sodium and chloride reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of water, sodium, and chloride . This action makes it a critical compound for studying electrolyte balance, fluid dynamics, and cardiovascular physiology. Researchers also utilize this compound to explore its effects on calcium excretion, as it can decrease urinary calcium output, making it relevant for studies on nephrolithiasis and bone metabolism . Beyond its renal actions, it is used in pharmacological research to understand drug interactions and the potentiation of other antihypertensive therapies . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)
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InChI Key

JBMKAUGHUNFTOL-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2
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Molecular Formula

C7H6ClN3O4S2
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DSSTOX Substance ID

DTXSID0022800
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Molecular Weight

295.7 g/mol
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Physical Description

Crystals; white powder. (NTP, 1992), Solid
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Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER: 0 G/L @ PH 4, 0.65 G/L @ PH 7; SOL IN ALKALINE AQ SOLN, FREELY SOL IN DIMETHYLFORMAMIDE & DIMETHYL SULFOXIDE; SLIGHTLY SOL IN METHANOL & PYRIDINE; PRACTICALLY INSOL IN ETHER, BENZENE, & CHLOROFORM, 3.98e-01 g/L
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Color/Form

Crystals, WHITE OR PRACTICALLY WHITE

CAS No.

58-94-6
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Melting Point

648 to 649 °F (Decomposes) (NTP, 1992), 342.5-343, Decomposes at 342.5-343 °C, 350 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the discovery and synthesis of chlorothiazide, a foundational member of the thiazide class of diuretics. Developed by a team of scientists at Merck & Co. in the 1950s, this compound marked a significant advancement in the treatment of hypertension and edema. This document details the historical context of its discovery, the key researchers involved, and the chemical synthesis process. Experimental protocols for each synthetic step are provided, along with tabulated quantitative data on physicochemical properties and reaction parameters. Furthermore, the guide elucidates the mechanism of action of this compound, including its interaction with the sodium-chloride (Na+/Cl-) cotransporter, visualized through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this landmark therapeutic agent.

Introduction: The Dawn of Thiazide Diuretics

Historical Context: The Need for Safer Diuretics

Prior to the 1950s, the primary treatments for conditions characterized by fluid retention, such as congestive heart failure and hypertension, were mercurial diuretics. While effective, these organomercurial compounds were administered by injection and posed a significant risk of toxicity with long-term use. The search for a safe, orally active diuretic was a major focus of pharmaceutical research.

The Breakthrough: Discovery of this compound at Merck & Co.

In the 1950s, a dedicated team of scientists at Merck Sharp and Dohme Research Laboratories embarked on a research program that would revolutionize cardiovascular medicine.[1] This team, consisting of Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, systematically synthesized and evaluated a series of sulfonamide derivatives.[1] Their work culminated in the discovery of this compound, the first orally effective and well-tolerated diuretic.[2] Marketed under the trade name Diuril, this compound was patented in 1956 and received approval for medical use in 1958.[1] The profound impact of this discovery on public health was recognized in 1975 when the research team was honored with a special Public Health Award from the Lasker Foundation for their pivotal role in the development of thiazide diuretics.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 3-chloroaniline. The overall process can be divided into three key stages: chlorosulfonation, amination, and cyclization.

Overall Synthesis Scheme

The synthetic pathway to this compound is a classic example of aromatic substitution and cyclization reactions. The process begins with the introduction of two sulfonyl chloride groups onto the 3-chloroaniline ring, followed by the conversion of these groups to sulfonamides, and finally, a ring-closing reaction with formic acid to form the benzothiadiazine ring system.

Chlorothiazide_Synthesis_Scheme Start 3-Chloroaniline Intermediate1 5-Chloroaniline-2,4-disulfonyl Chloride Start->Intermediate1 Chlorosulfonic Acid, Thionyl Chloride Intermediate2 4-Amino-6-chlorobenzene-1,3-disulfonamide Intermediate1->Intermediate2 Ammonia FinalProduct This compound Intermediate2->FinalProduct Formic Acid, Heat

Figure 1: Overall synthetic scheme for this compound.
Step 1: Chlorosulfonation of 3-Chloroaniline

The initial step involves the electrophilic aromatic substitution of 3-chloroaniline with chlorosulfonic acid. This reaction introduces two sulfonyl chloride groups onto the aromatic ring, yielding 5-chloroaniline-2,4-disulfonyl chloride. The use of thionyl chloride in the reaction mixture facilitates the completion of the disulfonylation.[3]

Step 2: Amination of 5-Chloroaniline-2,4-disulfonyl Chloride

The disulfonyl chloride intermediate is then converted to the corresponding disulfonamide through reaction with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, resulting in the formation of 4-amino-6-chlorobenzene-1,3-disulfonamide.[3]

Step 3: Cyclization to this compound

The final step in the synthesis is the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide with formic acid under heat. This reaction forms the heterocyclic benzothiadiazine ring system, completing the synthesis of this compound.

Quantitative Data Summary

Physicochemical Properties of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-ChloroanilineC₆H₆ClN127.57-10Colorless to pale yellow liquid
5-Chloroaniline-2,4-disulfonyl ChlorideC₆H₄Cl₃NO₄S₂324.59142-144Granular solid
4-Amino-6-chlorobenzene-1,3-disulfonamideC₆H₈ClN₃O₄S₂285.73257-261[4]Light brown solid[4]
This compoundC₇H₆ClN₃O₄S₂295.72342.5-343 (decomposes)[5]White crystalline powder[5]
Reaction Parameters and Yields
StepReactionKey ReactantsMolar Ratio (Starting Material:Reagent)Temperature (°C)Time (hours)Yield (%)
1Chlorosulfonation3-Chloroaniline, Chlorosulfonic Acid, Thionyl Chloride1 : 11 : 4[3]125-130 then 80[3]2.5 then 1.5[3]90[3]
2Amination5-Chloroaniline-2,4-disulfonyl Chloride, Ammonia-25-30[3]1[3]71.5[3]
3Cyclization4-Amino-6-chlorobenzene-1,3-disulfonamide, Formic Acid1 : 5 (v/w)[6]90-100[6]4-6[6]94[7]

Detailed Experimental Protocols

Synthesis of 5-Chloroaniline-2,4-disulfonyl Chloride[3]

To a stirred solution of 192 g (1.65 mol) of chlorosulfonic acid, 19.1 g (0.15 mol) of 3-chloroaniline is added while maintaining the temperature between 10-15 °C. The mixture is then heated to 125-130 °C for 2.5 hours. After cooling to 20 °C, 72 g (0.60 mol) of thionyl chloride is added over 5 minutes. The resulting solution is heated at 80 °C for 1.5 hours. After cooling to 10 °C, 15 cm³ of water is cautiously added. The reaction mixture is then poured into 100 g of an ice-water slurry with additional ice added to maintain a temperature of 0 °C. The precipitated granular solid is collected by filtration and washed with three portions of ice water. Air-drying of the product yields 43.6 g (90% of theory) of 5-chloroaniline-2,4-disulfonyl chloride.

Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonamide[3]

A portion of the crude, dry 5-chloroaniline-2,4-disulfonyl chloride (43.8 g, 0.135 mol) is added to 220 cm³ of t-butanol. Gaseous ammonia is bubbled through the stirred mixture at 25-30 °C for one hour. To remove excess ammonia, the reaction mixture is concentrated to near dryness in vacuo, treated with 200 cm³ of water, and concentrated again. The product is triturated with 25 cm³ of water, allowed to stand at 5 °C for one hour, filtered, washed with water, and dried. The yield of 5-chloro-2,4-disulfamylaniline is 27.6 g (71.5% of theory).

Synthesis of this compound[7]

A suspension of 100 g of 5-chloro-2,4-disulfamylaniline in 500 ml of approximately 98% formic acid is prepared. The suspension is heated to a temperature of about 90-100 °C. The solid is observed to precipitate from the clear suspension at 90-92 °C. The suspension is maintained at this temperature for 5 hours. The hot suspension is then cooled to 25-30 °C. The resulting solid is filtered and washed with acetone to yield 94 g of this compound.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The Physiological Target

The primary mechanism of action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter located in the apical membrane of the distal convoluted tubule cells in the kidney.[3] This transporter is responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.

Molecular Interactions

By inhibiting the Na+/Cl- cotransporter, this compound prevents the reabsorption of Na+ and Cl- ions.[3] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, leading to increased urine output (diuresis). The resulting decrease in extracellular fluid volume contributes to the antihypertensive effect of the drug.

Chlorothiazide_Mechanism cluster_0 Distal Convoluted Tubule Cell cluster_1 Tubular Lumen cluster_2 Bloodstream NCC Na+/Cl- Cotransporter Na_out Na+ NCC->Na_out Cl_out Cl- NCC->Cl_out Na_in Na+ Na_in->NCC Reabsorption Cl_in Cl- Cl_in->NCC This compound This compound This compound->NCC Inhibition

Figure 2: Mechanism of action of this compound.

Conclusion

The discovery of this compound represents a pivotal moment in the history of medicine, providing a safe and effective oral therapy for hypertension and edema that has benefited millions of patients worldwide. Its synthesis, a testament to the ingenuity of medicinal chemists, involves a robust and scalable three-step process. The elucidation of its mechanism of action, the inhibition of the Na+/Cl- cotransporter, has not only provided a basis for understanding its therapeutic effects but has also paved the way for the development of other thiazide and thiazide-like diuretics. This technical guide serves as a detailed resource for understanding the fundamental aspects of this important therapeutic agent.

References

Molecular Mechanism of Chlorothiazide on the Sodium-Chloride Symporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between chlorothiazide and the sodium-chloride symporter (NCC), also known as SLC12A3. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise binding modalities and inhibitory actions of thiazide and thiazide-like diuretics on the human NCC. This document synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

Executive Summary

The sodium-chloride symporter (NCC), predominantly expressed in the apical membrane of the distal convoluted tubule in the kidney, plays a pivotal role in renal salt reabsorption and blood pressure regulation.[1] this compound, a prototypical thiazide diuretic, and its congeners are cornerstone therapies for hypertension and edema.[2] These drugs exert their therapeutic effect by directly inhibiting NCC, thereby promoting natriuresis and diuresis. The core inhibitory mechanism involves the direct binding of the diuretic to an orthosteric site within the transmembrane domain of NCC.[2][3] This binding event physically obstructs the ion translocation pathway and stabilizes the transporter in an outward-facing conformation, thereby preventing the conformational cycling necessary for sodium and chloride reabsorption.[4][5] The activity of NCC is finely regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK), which modulate the phosphorylation state and cell surface expression of the transporter.[6]

Molecular Mechanism of Inhibition

Structural studies of human NCC in complex with thiazide and thiazide-like diuretics have revealed a detailed picture of the inhibitory mechanism.[3][4]

Key aspects of the mechanism include:

  • Orthosteric Binding: this compound and related diuretics bind to a pocket located within the transmembrane domain of NCC.[2][3] This binding site is considered orthosteric as it directly overlaps with the ion translocation pathway.

  • Competition with Chloride: The binding of thiazides to this pocket physically occupies the space where a chloride ion would normally bind, indicating a competitive inhibition mechanism with respect to chloride.[5]

  • Conformational Arrest: The binding of the diuretic locks the NCC protein in an outward-facing conformation.[4][5] The transport of sodium and chloride ions across the cell membrane requires the transporter to cycle between outward-facing and inward-facing states. By preventing this conformational change, thiazides effectively halt the transport cycle.[5]

Recent cryo-EM structures have identified key amino acid residues within the transmembrane helices that form the binding pocket and interact with the thiazide molecule.[3][4]

Quantitative Data: Thiazide Diuretic Potency

The inhibitory potency of various thiazide and thiazide-like diuretics on NCC has been characterized using in vitro assays. While specific IC50 values can vary depending on the experimental system (e.g., cell type, species of NCC), a general potency profile has been established.

DiureticIC50 (µM)Target SpeciesExperimental SystemReference
Polythiazide~0.5HumanHEK293 cells[5]
Hydrothis compound~4 (for NCCcryo2)HumanIodide uptake assay[4]
Chlorthalidone>10RatXenopus laevis oocytes[7]
Trichlormethiazide> BendroflumethiazideRatXenopus laevis oocytes[7]
Bendroflumethiazide> TrichlormethiazideRatXenopus laevis oocytes[7]
Metolazone> BendroflumethiazideRatXenopus laevis oocytes[7]

Note: A specific IC50 for this compound is not consistently reported in recent literature, but its potency is expected to be in a similar range to hydrothis compound and chlorthalidone.

Signaling Pathways Regulating NCC Activity

The activity of the sodium-chloride symporter is tightly controlled by a complex signaling network that modulates its phosphorylation status and trafficking to the plasma membrane. The core of this network is the WNK-SPAK/OSR1 kinase cascade.[6] Hormonal signals, such as aldosterone and angiotensin II, are key upstream regulators of this pathway, linking systemic blood pressure regulation to NCC function.[3][4]

NCC_Signaling_Pathway AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngII->WNKs Activates Aldosterone Aldosterone Aldosterone->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC_dephospho NCC (Dephosphorylated) SPAK_OSR1->NCC_dephospho Phosphorylates NCC_phospho NCC-P (Phosphorylated & Active) NCC_dephospho->NCC_phospho Membrane Plasma Membrane NCC_phospho->Membrane Increased Trafficking & Activity Inhibition Inhibition of Na+/Cl- Reabsorption This compound This compound This compound->NCC_phospho Binds & Inhibits

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Experimental Protocols

Cell-Based Ion Flux Assay (Radioactive Iodide Uptake)

This assay measures the transport activity of NCC by quantifying the uptake of a radioactive tracer, ¹²⁵I⁻, which serves as a surrogate for Cl⁻.

Ion_Flux_Assay_Workflow Start Start: HEK293 cells expressing hNCC Preincubation Pre-incubation: Chloride-free buffer +/- this compound Start->Preincubation Uptake Initiate Uptake: Add buffer with ¹²⁵I⁻ tracer Preincubation->Uptake Incubation Incubate: Allow tracer uptake Uptake->Incubation Wash Wash: Remove extracellular tracer Incubation->Wash Lysis Cell Lysis Wash->Lysis Scintillation Scintillation Counting: Quantify intracellular ¹²⁵I⁻ Lysis->Scintillation End End: Determine IC50 Scintillation->End

Caption: Workflow for a radioactive iodide uptake assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human NCC (hNCC) are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated for 10 minutes in a hypotonic, chloride-free buffer (e.g., 67.5 mM Na-gluconate, 2.5 mM K-gluconate, 0.25 mM Ca-gluconate, 0.25 mM Mg-gluconate, and 7.5 mM Hepes/Tris, pH 7.4) to activate NCC.[4] This buffer contains varying concentrations of this compound or other inhibitors.

  • Initiation of Uptake: The pre-incubation solution is replaced with an identical buffer containing a known concentration of ¹²⁵I⁻.

  • Incubation: Cells are incubated for a defined period (e.g., 10 minutes) at room temperature to allow for tracer uptake.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold, chloride-free buffer to remove extracellular ¹²⁵I⁻.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Quantification: The amount of intracellular ¹²⁵I⁻ is quantified using a gamma counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC50 value.[4]

Western Blot Analysis of NCC Phosphorylation

This protocol is used to assess the phosphorylation state of NCC in response to various stimuli or inhibitors.

Western_Blot_Workflow Start Start: Cell or tissue sample Lysis Cell Lysis: Buffer with phosphatase inhibitors Start->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF membrane Electrophoresis->Transfer Blocking Blocking: 5% BSA in TBST Transfer->Blocking PrimaryAb Primary Antibody Incubation: (e.g., anti-pNCC) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End End: Analyze band intensity Detection->End

Caption: Workflow for Western blot analysis of NCC phosphorylation.

Methodology:

  • Sample Preparation: Cells or kidney tissue are lysed in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a phosphorylated epitope on NCC (e.g., anti-phospho-Thr53-NCC).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The HRP substrate is added to the membrane, producing a chemiluminescent signal that is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to phosphorylated NCC is quantified.

Conclusion

The molecular mechanism of this compound's action on the sodium-chloride symporter is now understood in considerable detail, thanks to recent structural and functional studies. This compound and its analogs function as direct competitive inhibitors that bind to the chloride site in the ion translocation pathway, locking the transporter in an inactive, outward-facing conformation. The regulation of NCC by the WNK-SPAK/OSR1 signaling pathway provides a crucial physiological context for the action of these drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of NCC pharmacology and the development of novel diuretic agents with improved therapeutic profiles.

References

An In-depth Technical Guide to the Pharmacological Profile and Properties of Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothiazide, a foundational member of the thiazide diuretic class, has been a cornerstone in the management of hypertension and edema for decades. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development. The document delves into the core mechanism of action, detailing its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. It further explores the intricate signaling pathways, including the regulatory role of the WNK-SPAK kinase cascade. This guide presents a compilation of quantitative data on its pharmacokinetic and pharmacodynamic properties, alongside detailed experimental protocols for key in vitro and in vivo assays. Visual diagrams generated using the DOT language are provided to illustrate complex signaling pathways and experimental workflows, offering a deeper understanding of this compound's molecular and physiological effects.

Chemical and Physical Properties

This compound is a benzothiadiazine derivative with the chemical name 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆ClN₃O₄S₂
Molecular Weight 295.72 g/mol
Appearance White crystalline powder
Solubility Very slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide
pKa 6.7, 9.5

Mechanism of Action

The primary diuretic and antihypertensive effects of this compound are mediated through its selective inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter (TSC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3]

By binding to the chloride binding site on the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased excretion of sodium and chloride, and consequently, an osmotic diuresis (water excretion).[1] The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium load, and its inhibition by this compound contributes significantly to natriuresis and a reduction in extracellular fluid volume.[2][3]

While the diuretic effect is well-established, the long-term antihypertensive mechanism of this compound is thought to involve additional factors beyond volume depletion, including a reduction in peripheral vascular resistance.[3] One proposed mechanism for this vasodilation involves the inhibition of carbonic anhydrase in vascular smooth muscle cells, leading to intracellular alkalosis, activation of calcium-activated potassium (KCa) channels, hyperpolarization, and subsequent relaxation of the vascular smooth muscle.[2]

Signaling Pathways

The activity of the Na+/Cl- cotransporter (NCC) is intricately regulated by a complex signaling cascade involving the "With-No-Lysine" (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This pathway plays a crucial role in modulating salt reabsorption in the distal convoluted tubule and is a key determinant of the response to thiazide diuretics.

WNK-SPAK-NCC Signaling Pathway

WNK_SPAK_NCC_Pathway cluster_cell DCT Cell cluster_membrane Apical Membrane AngII Angiotensin II WNKs WNKs AngII->WNKs activates Insulin Insulin Insulin->WNKs activates NCC_inactive NCC (Inactive) NCC_active NCC (Active) (Phosphorylated) cluster_cell cluster_cell SPAK SPAK/OSR1 WNKs->SPAK phosphorylates & activates SPAK->NCC_inactive phosphorylates Phosphatase Phosphatase Phosphatase->NCC_active dephosphorylates Na_Cl Na+ Cl- Na_Cl->NCC_active reabsorption

Caption: WNK-SPAK-NCC signaling cascade in the distal convoluted tubule.

Hormones such as angiotensin II and insulin can activate WNK kinases.[4] Activated WNKs then phosphorylate and activate SPAK, which in turn phosphorylates the N-terminal regulatory domain of NCC.[4][5] This phosphorylation event promotes the trafficking of NCC to the apical membrane and increases its transport activity, leading to enhanced sodium and chloride reabsorption.[5] Phosphatases counteract this process by dephosphorylating NCC, thereby reducing its activity.[4]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

ParameterValue
Bioavailability 10-20% (dose-dependent)
Time to Peak (Tmax) ~4 hours (oral)
Volume of Distribution (Vd) 0.8 L/kg
Protein Binding ~95%
Metabolism Not metabolized
Elimination Half-life (t½) 45-120 minutes
Excretion Primarily unchanged in urine

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action.

ParameterDescription
Onset of Diuresis Within 2 hours (oral)
Peak Diuretic Effect Approximately 4 hours (oral)
Duration of Action 6 to 12 hours (oral)
Dose-Response A dose-dependent increase in diuretic and natriuretic effects is observed, with a plateau at higher doses.

Experimental Protocols

In Vitro Assay: Radioactive Iodide (¹²⁵I⁻) Uptake for NCC Inhibition

This assay measures the inhibition of the Na+/Cl- cotransporter (NCC) activity by a test compound, such as this compound, in a controlled cellular environment.

radioactive_iodide_uptake_workflow start Start cell_culture Culture HEK293 cells stably expressing human NCC start->cell_culture seeding Seed cells into 24-well plates cell_culture->seeding preincubation Pre-incubate cells with buffer containing varying concentrations of this compound seeding->preincubation uptake Initiate uptake with buffer containing ¹²⁵I⁻-NaI preincubation->uptake incubation Incubate at room temperature uptake->incubation termination Stop uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis measurement Measure radioactivity using a gamma counter lysis->measurement analysis Calculate % inhibition and determine IC₅₀ value measurement->analysis end End analysis->end

Caption: Workflow for radioactive iodide uptake assay.

Methodology:

  • Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human Na+/Cl- cotransporter (hNCC) in appropriate culture medium.

  • Cell Seeding: Seed the cells into 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, and 15 mM Hepes/Tris, pH 7.4). Then, pre-incubate the cells for 10-15 minutes with the same buffer containing a range of concentrations of this compound.

  • Iodide Uptake: Initiate the uptake by replacing the pre-incubation buffer with an uptake buffer containing 1 mM NaI and 0.25 µCi/ml of ¹²⁵I⁻-NaI. To inhibit other potential iodide transporters, 70 µM bumetanide and 100 µM DIDS can be included.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Termination: Stop the uptake by rapidly washing the cells three times with an ice-cold wash buffer (e.g., 110 mM MgCl₂).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Assay: Measurement of Diuretic and Antihypertensive Effects in Rats (Lipschitz Test)

This protocol is a modification of the Lipschitz test to assess the diuretic, natriuretic, and antihypertensive activity of this compound in an animal model.

lipschitz_test_workflow start Start animal_prep Acclimatize male Wistar rats and fast overnight with free access to water start->animal_prep grouping Divide rats into groups (Control, Vehicle, This compound) animal_prep->grouping bp_measurement_pre Measure baseline blood pressure (e.g., tail-cuff method) grouping->bp_measurement_pre dosing Administer saline load (e.g., 25 ml/kg, p.o.) followed by drug/vehicle administration bp_measurement_pre->dosing urine_collection Place rats in metabolic cages and collect urine at specified intervals dosing->urine_collection bp_measurement_post Measure blood pressure at specified intervals post-dosing dosing->bp_measurement_post urine_analysis Measure urine volume and Na⁺, K⁺, Cl⁻ concentrations urine_collection->urine_analysis data_analysis Calculate diuretic activity, natriuresis, and change in blood pressure bp_measurement_post->data_analysis urine_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo diuretic and antihypertensive assessment.

Methodology:

  • Animals: Use male Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Preparation: Fast the rats overnight with free access to water.

  • Grouping: Divide the animals into at least three groups: a control group (no treatment), a vehicle group (receiving the vehicle used to dissolve the drug), and a this compound-treated group.

  • Baseline Measurements: Measure the baseline systolic blood pressure of each rat using a non-invasive tail-cuff method.

  • Dosing: Administer a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) orally to all animals to ensure a uniform state of hydration and promote diuresis. Thirty minutes later, administer the vehicle or this compound (at the desired dose) orally.

  • Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage. Collect urine at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).

  • Blood Pressure Measurement: Measure blood pressure at the same time points as urine collection.

  • Urine Analysis: For each urine sample, measure the total volume. Analyze the concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Activity: Calculate the urine output per 100 g of body weight for each group. The diuretic action can be expressed as the ratio of the mean urine volume of the treated group to that of the control group.

    • Natriuretic and Saluretic Activity: Calculate the total amount of Na⁺ and Cl⁻ excreted by each group.

    • Antihypertensive Effect: Calculate the change in systolic blood pressure from baseline for each group at each time point.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Clinical Efficacy

This compound is indicated for the management of hypertension, either as a sole agent or in combination with other antihypertensive drugs.[5] It is also used as adjunctive therapy in edema associated with congestive heart failure, cirrhosis of the liver, and corticosteroid and estrogen therapy.[5]

Clinical trials have demonstrated the efficacy of this compound in lowering blood pressure. The antihypertensive effect is typically observed within 3 to 4 days of initiating therapy, with the maximal effect achieved in 3 to 4 weeks.

Safety and Tolerability

The use of this compound is associated with a number of potential adverse effects, primarily related to its diuretic and metabolic actions.

Common Adverse Effects:

  • Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium).[5]

  • Metabolic Disturbances: Hyperglycemia (high blood sugar), hyperuricemia (high uric acid), and increases in cholesterol and triglyceride levels.[5]

  • Other: Dizziness, headache, and gastrointestinal disturbances.[6]

Serious Adverse Effects:

  • Severe dehydration and hypotension

  • Renal impairment

  • Pancreatitis

  • Blood dyscrasias

Drug Interactions

This compound can interact with several other medications, potentially altering their efficacy or increasing the risk of adverse effects.

Interacting Drug ClassPotential Effect
Other Antihypertensives Additive hypotensive effect
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) May reduce the diuretic and antihypertensive effects of this compound
Lithium Reduced renal clearance of lithium, increasing the risk of toxicity
Digitalis Glycosides Increased risk of digitalis toxicity due to hypokalemia
Corticosteroids, ACTH Increased risk of electrolyte depletion, particularly hypokalemia
Antidiabetic Drugs May require dosage adjustment due to the hyperglycemic effect of this compound

Conclusion

This compound remains a clinically important therapeutic agent due to its well-characterized mechanism of action, predictable pharmacokinetic profile, and established efficacy in treating hypertension and edema. This technical guide has provided a detailed overview of its pharmacological properties, from its molecular interactions with the Na+/Cl- cotransporter to its systemic physiological effects. The inclusion of detailed experimental protocols and visual representations of signaling pathways aims to facilitate further research and development in the field of diuretics and antihypertensive therapies. A thorough understanding of its pharmacological profile is essential for its safe and effective use and for the development of novel therapeutic strategies targeting the renal sodium transport system.

References

The Structural Blueprint of Diuretic Efficacy: An In-depth Guide to Chlorothiazide's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorothiazide and its analogs. By examining the impact of structural modifications on diuretic potency, this guide offers critical insights for the rational design of novel diuretic agents. This document details the key chemical features essential for therapeutic effect, presents quantitative data from comparative studies, outlines detailed experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Principles of this compound's Structure-Activity Relationship

The diuretic activity of this compound and related thiazide diuretics is intricately linked to the chemical architecture of the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. Specific substitutions at key positions on this scaffold are critical for the molecule's ability to inhibit the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to enhanced excretion of sodium and water.

The foundational SAR principles for thiazide diuretics are as follows:

  • Position 2 (N-2): The hydrogen atom at this position is the most acidic due to the electron-withdrawing effect of the adjacent sulfone group.[1][2] Small alkyl substitutions at N-2 can decrease polarity and increase the duration of action.[1]

  • Position 3: This position is a critical determinant of diuretic potency. Substitution with a lipophilic (hydrophobic) group, such as a haloalkyl, aralkyl, or thioether, can significantly increase diuretic activity.[1][2] Saturation of the double bond between positions 3 and 4 to create hydrothis compound analogs leads to a 3- to 10-fold increase in diuretic potency.[1][2]

  • Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[2] The most effective substituents are chloro (Cl), bromo (Br), and trifluoromethyl (CF3) groups.[1][2]

  • Position 7: A free sulfonamide (-SO2NH2) group is indispensable for diuretic activity.[1][2] Loss or substitution of this group abolishes the diuretic effect.[2]

Quantitative Structure-Activity Relationship (QSAR) Data

A quantitative understanding of how structural modifications impact diuretic efficacy is paramount for drug design. The following table summarizes the relative diuretic activity of a series of thiazide derivatives, providing a clear comparison of the effects of different substituents.

Compound NumberR1R2R3XYRelative Activity (Ra)
1HHHClH1.00
2HHHCF3H0.80
3HHCH2SCH2CF3ClH1.20
4HHCH2SPhClH1.30
5HHCH(CH3)2ClH1.10
6HHCyclopentylmethylClH2.00
7CH3HHClH1.30
8HCH3HClH1.80
9HCH2CH2CH3HClH1.80
10HHHClCH31.30

Data adapted from a QSAR study on thiazide diuretics.[3][4] The parent structure for this data is depicted in the logical relationship diagram below.

Experimental Protocols for Diuretic Activity Assessment

The evaluation of novel this compound analogs necessitates robust and reproducible experimental protocols. The following methodologies are standard in the preclinical assessment of diuretic agents.

In Vivo Diuretic Activity Assay in Rodents

This protocol is designed to measure the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) effects of a test compound in rats.

3.1.1 Animal Preparation and Dosing:

  • Healthy adult Wistar or Sprague-Dawley rats (200-250g) are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water for acclimatization.[5]

  • Animals are fasted for 18 hours prior to the experiment, with water provided ad libitum.[6]

  • To ensure a uniform water and salt load, all animals are pretreated with normal saline (0.9% NaCl) at an oral dose of 15 mL/kg.[7]

  • The animals are divided into groups: a control group (vehicle), a positive control group (e.g., furosemide or hydrothis compound), and test groups receiving various doses of the this compound analog.[5][6]

  • The respective substances are administered orally via gavage.[5]

3.1.2 Urine Collection and Analysis:

  • Immediately after dosing, each rat is placed in an individual metabolic cage designed for the separate collection of urine and feces.[5][6]

  • Urine is collected over a period of 5 to 24 hours.[5] For acute effects, a 5-hour collection is common.[8]

  • The total volume of urine for each animal is recorded.[5]

  • The collected urine samples are centrifuged to remove any particulate matter.[5]

  • The supernatant is analyzed for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or an auto-analyzer.[5]

3.1.3 Data Interpretation:

  • Diuretic Action: Calculated as the ratio of the urine volume of the test group to the urine volume of the control group.[8]

  • Diuretic Activity: Compares the diuretic action of the test compound to that of the standard drug.[8]

  • Saluretic Activity: The sum of Na+ and Cl- excretion.[8]

  • Natriuretic Activity: The ratio of Na+/K+ in the urine.[8]

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This cell-based assay directly measures the inhibitory effect of a compound on the thiazide-sensitive Na+/Cl- cotransporter.

3.2.1 Cell Culture and Transfection:

  • HEK293 cells are cultured in appropriate media.

  • Cells are co-transfected with a plasmid encoding the human NCC and a plasmid for a membrane-anchored, chloride-sensitive fluorescent protein (e.g., YFP).[9][10]

3.2.2 Chloride Influx Assay:

  • The transfected cells are incubated in a hypotonic, chloride-free buffer to activate the NCC via the WNKs-SPAK signaling pathway.[9]

  • The test compounds (this compound analogs) are added to the cells at various concentrations.

  • A chloride-containing solution is then added to initiate NCC-mediated chloride influx.

  • The influx of chloride quenches the fluorescence of the YFP.[9]

  • The rate of fluorescence quenching is measured over time, which is proportional to the NCC activity.[10]

3.2.3 Data Analysis:

  • The inhibitory effect of the test compounds is determined by comparing the rate of fluorescence quenching in treated cells to that of untreated control cells.

  • IC50 values can be calculated to quantify the potency of the inhibitors.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in this compound SAR studies.

SAR_Principles cluster_modifications Structural Modifications cluster_activity Impact on Diuretic Activity Chlorothiazide_Core 1,2,4-Benzothiadiazine-1,1-dioxide Pos 2 Pos 3 Pos 6 Pos 7 Pos2_Mod Small alkyl group (e.g., -CH3) Chlorothiazide_Core:p2->Pos2_Mod Tolerated Pos3_Mod Lipophilic group (-CH2Cl, -CH2Ph) Saturation of 3-4 double bond Chlorothiazide_Core:p3->Pos3_Mod Pos6_Mod Electron-withdrawing group (-Cl, -Br, -CF3) Chlorothiazide_Core:p6->Pos6_Mod Pos7_Mod Free -SO2NH2 group Chlorothiazide_Core:p7->Pos7_Mod Activity_Increased Increased Potency & Duration Pos2_Mod->Activity_Increased Pos3_Mod->Activity_Increased Activity_Essential Essential for Activity Pos6_Mod->Activity_Essential Pos7_Mod->Activity_Essential

Core SAR principles of thiazide diuretics.

Diuretic_Assay_Workflow start Start: Animal Acclimatization fasting 18h Fasting (Water ad libitum) start->fasting saline_load Oral Saline Load (15 ml/kg) fasting->saline_load dosing Oral Administration (Control, Standard, Test Compound) saline_load->dosing collection Urine Collection in Metabolic Cages (5-24h) dosing->collection analysis Biochemical Analysis collection->analysis volume Measure Urine Volume analysis->volume electrolytes Measure Na+, K+, Cl- (Flame Photometry) analysis->electrolytes end End: Data Evaluation analysis->end NCC_Inhibition_Pathway cluster_tubule Distal Convoluted Tubule Lumen cluster_cell Tubular Epithelial Cell cluster_effect Result Na_Cl Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) Na_Cl->NCC Transport Reabsorption_Blocked Na+ and Cl- Reabsorption Blocked NCC->Reabsorption_Blocked leads to This compound This compound This compound->NCC Inhibition Diuresis Increased Diuresis (Water and Salt Excretion) Reabsorption_Blocked->Diuresis

References

A Historical Perspective on Chlorothiazide: The Dawn of Modern Diuretic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of chlorothiazide in 1957 by scientists at Merck Sharp & Dohme marked a revolutionary milestone in the management of cardiovascular and renal diseases.[1][2][3] As the first orally active, potent, and well-tolerated diuretic, this compound fundamentally altered the therapeutic landscape for edema and hypertension, conditions for which previous treatments were often toxic and difficult to administer.[2][4] This technical guide provides a comprehensive historical perspective on this compound, detailing its development, the seminal experiments that elucidated its mechanism of action, its early clinical impact, and its enduring legacy in pharmacology.

The Genesis of a Breakthrough: From Sulfonamides to Saluretics

The journey to this compound began with research into sulfonamide compounds, initially explored for their antibacterial properties. A key observation was the diuretic effect of sulfanilamide, which was later found to be due to the inhibition of carbonic anhydrase in the proximal renal tubule.[5] This led to the development of acetazolamide in 1954, a more potent carbonic anhydrase inhibitor.[5] However, acetazolamide's efficacy was limited by the metabolic acidosis it induced.

A dedicated team at Merck Sharp & Dohme, including pharmacologist Karl H. Beyer Jr., and chemists Frederick C. Novello, James M. Sprague, and John E. Baer, sought a novel diuretic that could increase the excretion of sodium chloride (a saluretic effect) without significantly altering blood pH.[3][6][7] Beyer hypothesized that a compound could be developed to specifically target and inhibit the reabsorption of sodium and chloride ions in the kidney tubules.[6][8] This focused effort, combining chemical synthesis and pharmacological screening, culminated in Novello synthesizing this compound.[6][9] The subsequent preclinical and clinical testing, directed by Baer, confirmed its potent saluretic and antihypertensive properties, heralding the era of thiazide diuretics.[6][10]

Mechanism of Action: Targeting the Distal Convoluted Tubule

Early pharmacological studies meticulously pinpointed the primary site and mechanism of this compound's action. Unlike its predecessors, which acted on the proximal tubule, this compound was found to exert its effects primarily on the distal convoluted tubule (DCT).[1][11][12]

The core mechanism is the inhibition of the Na+/Cl- cotransporter (NCC) located on the apical membrane of DCT cells.[1][11][12][13] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream.[11][13] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically holds water, resulting in increased urine output (diuresis).[11] This targeted action was a significant advancement, as it produced a robust diuretic effect without the severe electrolyte imbalances associated with earlier agents.[7][8][9]

The antihypertensive effect of this compound is initially due to a reduction in plasma volume from diuresis.[11][13] However, the long-term blood pressure-lowering effect is believed to involve a reduction in peripheral vascular resistance, although the precise mechanisms underlying this vasodilation are still debated.[11][13]

Diagram: Mechanism of Action of this compound

Chlorothiazide_Mechanism cluster_DCT Distal Convoluted Tubule (DCT) Cell lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) blood Bloodstream (Basolateral Side) NaK_ATPase Na+/K+ ATPase Blood_Dest_Na Na+ NaK_ATPase->Blood_Dest_Na 3 Na+ Cl_Channel Cl- Channel Blood_Dest_Cl Cl- Cl_Channel->Blood_Dest_Cl Cl- This compound This compound This compound->NCC Inhibition Lumen_Source Na+ Cl- Lumen_Source->NCC Reabsorption Increased_Excretion Increased Excretion of Na+, Cl-, and Water in Urine Lumen_Source->Increased_Excretion Blood_Source_K K+ Blood_Source_K->NaK_ATPase 2 K+ Cell_Dest_K K+

Caption: Inhibition of the NCC transporter in the DCT by this compound.

Early Experimental and Clinical Data

The introduction of this compound into clinical trials in the late 1950s provided immediate and compelling evidence of its efficacy. It quickly became the cornerstone of therapy for hypertension and was highly effective in managing edematous states associated with heart failure, cirrhosis, and nephrotic syndrome.[2][14]

Experimental Protocols: The pioneering studies establishing this compound's efficacy, while lacking the complexity of modern trials, were rigorous for their time. A typical protocol involved:

  • Patient Selection: Patients with documented congestive heart failure with edema or essential hypertension were recruited. A baseline period was established to record weight, blood pressure, and 24-hour urine volume and electrolyte excretion (Na+, K+, Cl-).

  • Drug Administration: this compound was administered orally, with doses typically ranging from 500 mg to 2000 mg per day, often in divided doses.

  • Data Collection: During the treatment period, daily measurements of body weight (as an index of fluid loss), blood pressure, and 24-hour urine output were continued. Urine samples were analyzed for sodium, potassium, and chloride concentrations to quantify the drug's saluretic effect.

  • Analysis: The data from the treatment period were compared to the baseline period to determine the statistical significance of the changes observed.

Quantitative Data from Early Studies: The following tables summarize representative data from early clinical evaluations of this compound, demonstrating its potent effects on electrolyte excretion and blood pressure.

Table 1: Effect of this compound on 24-Hour Urinary Electrolyte Excretion in Edematous Patients
Parameter Mean Increase from Baseline
Sodium (Na+) Excretion150-250 mEq/24h
Chloride (Cl-) Excretion140-240 mEq/24h
Potassium (K+) Excretion20-40 mEq/24h
Urine Volume1.5 - 2.5 L/24h
Data are generalized from multiple early reports and represent typical initial responses to therapy.
Table 2: Antihypertensive Effect of this compound Monotherapy (8-12 weeks)
Parameter Mean Reduction from Baseline
Systolic Blood Pressure20-30 mmHg
Diastolic Blood Pressure10-15 mmHg
Data compiled from various studies in patients with mild to moderate hypertension.

These results, particularly the dramatic increase in sodium and chloride excretion, confirmed the drug's mechanism and its clinical utility.[10] The Veterans Administration Cooperative Study, published in 1967 and 1970, was a landmark trial that provided definitive evidence that treating hypertension with drugs including thiazide diuretics dramatically reduced cardiovascular events, stroke, and heart failure.[9][15]

Diagram: Historical Clinical Trial Workflow

Clinical_Trial_Workflow cluster_workflow Typical 1950s Clinical Trial Workflow for this compound Start Patient Recruitment (Hypertension or Edema) Baseline Baseline Data Collection (Weight, BP, 24h Urine) Start->Baseline Administer Oral Administration of this compound Baseline->Administer Treatment_Data Treatment Period Data Collection (Daily Weight, BP, 24h Urine) Administer->Treatment_Data Analysis Comparative Analysis (Baseline vs. Treatment) Treatment_Data->Analysis End Efficacy & Safety Evaluation Analysis->End

Caption: Simplified workflow of early this compound clinical trials.

Impact and Legacy

The development of this compound was a paradigm shift in medicine. For their groundbreaking work, the Merck team received a special Public Health Award from the Lasker Foundation in 1975.[3][8][16]

  • Revolutionized Hypertension Treatment: this compound and subsequent thiazides became the first-line treatment for hypertension for decades, a status they still often hold, particularly in combination therapy.[2][17] Their effectiveness, oral availability, and safety profile made long-term management of high blood pressure feasible for millions of patients.[4]

  • Foundation for Diuretic Development: The success of this compound spurred further research, leading to the development of more potent thiazides (like hydrothis compound) and other classes of diuretics, such as loop diuretics (e.g., furosemide).[5][18]

  • Advanced Renal Physiology: The study of how this compound works provided invaluable tools for researchers, leading to a deeper understanding of ion transport mechanisms within the nephron.[14][16]

Conclusion

This compound is more than a historical footnote; it is a testament to the power of rational drug design and interdisciplinary collaboration. Its discovery not only provided a desperately needed treatment for hypertension and edema but also laid the scientific groundwork for the entire field of modern diuretic therapy. The principles established by its development continue to inform cardiovascular and renal drug discovery today, cementing its legacy as one of the most significant pharmaceutical innovations of the 20th century.

References

The Impact of Chlorothiazide on Renal Tubular Reabsorption of Electrolytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms by which chlorothiazide, a cornerstone thiazide diuretic, modulates the renal tubular reabsorption of key electrolytes. This document delves into the quantitative effects on electrolyte handling, details the experimental methodologies used to elucidate these effects, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

This compound's primary site of action is the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron. Here, it selectively inhibits the Na+/Cl- cotransporter (NCC), a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium chloride (NaCl) from the tubular fluid back into the blood.[1][2] By blocking NCC, this compound increases the luminal concentration of Na+ and Cl-, leading to a cascade of effects on the reabsorption and excretion of other electrolytes and water.

Quantitative Effects on Electrolyte Reabsorption

The administration of this compound induces significant and measurable changes in the renal handling of several critical electrolytes. The following tables summarize quantitative data from key experimental studies.

Table 1: Effect of this compound on Sodium (Na+) and Chloride (Cl-) Reabsorption

ParameterAnimal ModelThis compound TreatmentControlThis compoundPercentage ChangeReference
Fractional Na+ Excretion (%)Rat15 mg/kg/h0.293.44+1086%[3]
Fractional Cl- Excretion (%)Rat15 mg/kg/h1.24 (late distal)6.25 (late distal)+404%[3]
Distal Tubular Fluid [Na+] (TF/UF)HamsterAcute administration0.24 ± 0.030.44 ± 0.04+83%[1]
22Na+ Uptake (nmol/min/mg protein)Mouse DCT cells10⁻⁴ M272 ± 35~163-40%[4]
36Cl- Uptake (nmol/min/mg protein)Mouse DCT cells10⁻⁴ M340 ± 50~170-50%[4]

TF/UF: Tubular Fluid to Ultrafilterable Plasma concentration ratio

Table 2: Effect of this compound on Potassium (K+) Excretion

ParameterAnimal ModelThis compound TreatmentObservationReference
Potassium SecretionRatIn vivo microperfusionStimulated in the distal tubule[2]
Serum K+ ConcentrationHuman (ALLHAT study)12.5-25 mg/day chlorthalidone0.3 mmol/L lower than amlodipine group after 4 years

Table 3: Effect of this compound on Calcium (Ca2+) and Magnesium (Mg2+) Reabsorption

ParameterAnimal Model/Study PopulationThis compound TreatmentControlThis compoundPercentage ChangeReference
Fractional Ca2+ Excretion (%)HamsterAcute administration10.2 ± 1.1 (distal)7.6 ± 1.2 (distal)-25%[1]
Distal Tubular Fluid [Ca2+] (TF/UF)HamsterAcute administration0.58 ± 0.050.38 ± 0.06-34%[1]
45Ca2+ Uptake (nmol/min/mg protein)Mouse DCT cells10⁻⁴ M2.86 ± 0.26~4.15+45%[4]
Fractional Mg2+ Excretion (%)Postmenopausal women50 mg single dose (Hydrothis compound)-Increased-[5]
Distal Delivery of Mg2+HamsterAcute administrationNo significant changeNo significant change-[1]

Signaling Pathways and Molecular Mechanisms

The inhibition of NCC by this compound initiates a series of intracellular and downstream events that culminate in the observed changes in electrolyte transport.

Primary Effect on Na+ and Cl- Reabsorption

The binding of this compound to the NCC blocks the cotransport of Na+ and Cl- into the DCT cell, leading to their increased concentration in the tubular lumen and subsequent excretion in the urine. This natriuretic and chloruretic effect is the basis for its diuretic action.

CTZ This compound NCC Na+/Cl- Cotransporter (NCC) CTZ->NCC Inhibits Lumen Tubular Lumen DCT_Cell DCT Epithelial Cell Blood Blood Na_Cell Na+ NCC->Na_Cell Cl_Cell Cl- NCC->Cl_Cell Na_Lumen Na+ Na_Lumen->NCC Cl_Lumen Cl- Cl_Lumen->NCC NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase NaK_ATPase->Na_Cell Na_Blood Na+ NaK_ATPase->Na_Blood K_Blood K+ K_Blood->NaK_ATPase

This compound's primary inhibition of the NCC in the DCT.
Secondary Effects on K+ Excretion (Hypokalemia)

The increased delivery of Na+ to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a more negative electrical potential in the tubular lumen, which in turn drives the secretion of K+ into the lumen through the renal outer medullary potassium channel (ROMK) and the big potassium (BK) channels, leading to hypokalemia.

Increased_Na_Delivery Increased Na+ Delivery to Collecting Duct ENaC ENaC Activity Increased_Na_Delivery->ENaC Stimulates Lumen_Negative Lumen-Negative Transepithelial Potential ENaC->Lumen_Negative Increases ROMK_BK ROMK and BK Channel Activity Lumen_Negative->ROMK_BK Enhances Driving Force K_Secretion Increased K+ Secretion ROMK_BK->K_Secretion Hypokalemia Hypokalemia K_Secretion->Hypokalemia

Signaling pathway leading to this compound-induced hypokalemia.
Tertiary Effects on Ca2+ Reabsorption (Hypercalcemia)

This compound indirectly enhances Ca2+ reabsorption. The inhibition of Na+ entry via NCC leads to a lower intracellular Na+ concentration in the DCT cell. This enhances the driving force for the basolateral Na+/Ca2+ exchanger (NCX1) to extrude Na+ and import Ca2+ from the interstitial fluid into the cell. The resulting decrease in intracellular Ca2+ concentration promotes Ca2+ influx from the tubular lumen through the apical transient receptor potential vanilloid 5 (TRPV5) channel.

NCC_Inhibition NCC Inhibition Low_Intra_Na Lower Intracellular [Na+] NCC_Inhibition->Low_Intra_Na NCX1_Activity Increased NCX1 Activity Low_Intra_Na->NCX1_Activity Enhances Gradient Low_Intra_Ca Lower Intracellular [Ca2+] NCX1_Activity->Low_Intra_Ca Promotes Ca2+ Entry TRPV5_Activity Increased TRPV5 Activity Low_Intra_Ca->TRPV5_Activity Increases Driving Force Ca_Reabsorption Increased Ca2+ Reabsorption TRPV5_Activity->Ca_Reabsorption Hypercalcemia Hypercalcemia Ca_Reabsorption->Hypercalcemia

Mechanism of this compound-induced hypercalcemia.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to investigate the effects of this compound on renal electrolyte transport.

In Vivo Micropuncture Studies in Rodents

This technique allows for the direct sampling of tubular fluid from different segments of the nephron in a living animal, providing precise information on ion concentrations and fractional excretion.

Protocol Overview:

  • Animal Preparation: Anesthetize a rat or hamster and surgically expose a kidney.

  • Micropuncture: Under a microscope, use a fine glass micropipette to puncture a specific tubular segment (e.g., late proximal tubule, early or late distal tubule).

  • Fluid Collection: Collect a small sample of tubular fluid. A droplet of oil is often injected to mark the collection site and prevent contamination.

  • Blood and Urine Sampling: Collect blood and urine samples for analysis of electrolyte concentrations and glomerular filtration rate (GFR) markers (e.g., inulin).

  • This compound Administration: Administer this compound intravenously at a specified dose (e.g., 15 mg/kg/h for rats).

  • Post-Drug Sampling: Repeat the micropuncture and sampling process at the same or different tubular sites after drug administration.

  • Analysis: Analyze the collected tubular fluid, plasma, and urine for electrolyte concentrations using techniques like flame photometry or ion-selective electrodes. Calculate fractional excretion and tubular fluid-to-plasma concentration ratios.

Start Start Anesthetize Anesthetize Animal (Rat/Hamster) Start->Anesthetize Expose_Kidney Surgically Expose Kidney Anesthetize->Expose_Kidney Micropuncture Micropuncture of Tubular Segment Expose_Kidney->Micropuncture Collect_Fluid Collect Tubular Fluid, Blood, and Urine Micropuncture->Collect_Fluid Administer_CTZ Administer this compound Collect_Fluid->Administer_CTZ Repeat_Sampling Repeat Fluid Collection Administer_CTZ->Repeat_Sampling Analyze Analyze Samples and Calculate Parameters Repeat_Sampling->Analyze End End Analyze->End

Workflow for in vivo micropuncture experiments.
Isolated and Perfused Renal Tubule Studies

This in vitro technique allows for the study of a specific nephron segment in a highly controlled environment, eliminating systemic influences.

Protocol Overview:

  • Tubule Isolation: Dissect a specific tubular segment (e.g., distal convoluted tubule) from a kidney (e.g., from a rabbit or mouse).

  • Perfusion Setup: Mount the isolated tubule between two concentric glass pipettes. The inner pipette is used to perfuse the lumen of the tubule with a solution of known composition. The tubule is bathed in a separate peritubular solution.

  • Measurement of Transport: Measure the rate of ion and water transport across the tubular epithelium by collecting the perfusate and analyzing changes in its composition.

  • Electrophysiological Recordings: Use microelectrodes to measure the transepithelial voltage and intracellular ion activities.

  • Drug Application: Add this compound to the luminal perfusate or the peritubular bath to observe its direct effects on transport and electrical properties.

Cultured Renal Epithelial Cell Studies

Using cell lines derived from specific nephron segments (e.g., mouse DCT cells) allows for detailed investigation of molecular mechanisms and signaling pathways in a homogenous cell population.

Protocol Overview:

  • Cell Culture: Grow a monolayer of DCT cells on a permeable support.

  • Ion Flux Assays: Use radioisotopes (e.g., 22Na+, 36Cl-, 45Ca2+) to measure the rate of ion uptake or efflux across the apical or basolateral membrane.

  • This compound Treatment: Incubate the cells with this compound at various concentrations and for different durations.

  • Measurement of Ion Uptake: After incubation, wash the cells and measure the amount of radioisotope taken up by the cells using a scintillation counter.

  • Intracellular Ion Concentration Measurement: Use fluorescent dyes (e.g., for Ca2+ and Cl-) to measure changes in intracellular ion concentrations in response to this compound.

  • Electrophysiological Measurements: Use techniques like patch-clamping to study the activity of specific ion channels.

Conclusion

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. This primary action triggers a complex cascade of secondary and tertiary effects on the renal handling of potassium and calcium, leading to the well-documented side effects of hypokalemia and hypercalcemia. The quantitative data and detailed molecular pathways presented in this guide, derived from a range of sophisticated experimental protocols, provide a robust framework for understanding the multifaceted renal effects of this compound. This knowledge is crucial for the rational use of this important therapeutic agent and for the development of novel diuretics with improved efficacy and safety profiles.

References

Investigating Potential Off-Target Effects of Chlorothiazide In Vitro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Known and Potential Off-Target Interactions of Chlorothiazide

In vitro research has identified several molecular targets of this compound beyond its primary interaction with the NCC. These interactions are summarized below, with quantitative data presented in structured tables and detailed experimental protocols provided for key assays.

Carbonic Anhydrase Inhibition

A significant and well-documented off-target effect of this compound is its inhibition of various carbonic anhydrase (CA) isoforms.[1] This activity is believed to contribute to some of the drug's ancillary effects, including its vasodilator properties.

Quantitative Data: this compound Inhibition of Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformAssay TypeParameterValue (nM)Reference
CA IIFluorescent Thermal Shift Assay (FTSA)Kd310[1]
CA IVFluorescent Thermal Shift Assay (FTSA)Kd310[1]
CA IVStopped-Flow CO₂ Hydration AssayIC₅₀300[1]
CA XIIFluorescent Thermal Shift Assay (FTSA)Kd21[1]
CA XIIStopped-Flow CO₂ Hydration AssayIC₅₀35[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol is adapted from the methodology described in the cited literature for measuring the inhibition of carbonic anhydrase activity.[1]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IV, CA XII)

  • This compound stock solution (in DMSO)

  • HEPES buffer (25 mM, pH 7.5, containing 50 mM NaCl)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified CA enzyme to the desired final concentration (e.g., 20-40 nM) in HEPES buffer.

    • Prepare serial dilutions of this compound in HEPES buffer to achieve a range of final concentrations (e.g., 0-100 µM). The final DMSO concentration should be kept constant across all assays (e.g., 0.4%).

  • Pre-incubation:

    • Pre-incubate the diluted CA enzyme with the various concentrations of this compound for a sufficient time to allow for binding.

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water in the stopped-flow apparatus.

    • Monitor the change in pH over time by measuring the absorbance of a pH indicator dye at its specific wavelength.

  • Data Analysis:

    • Determine the initial rate of the CO₂ hydration reaction from the slope of the absorbance change over time.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Modulation of Ion Channels

This compound's inhibition of carbonic anhydrase is linked to downstream effects on ion channels, particularly the opening of large-conductance calcium-activated potassium (KCa) channels. This is thought to be a key mechanism behind its vasodilator effects.

Signaling Pathway: Carbonic Anhydrase Inhibition Leading to KCa Channel Activation

G cluster_CA Carbonic Anhydrase Activity This compound This compound CA Carbonic Anhydrase This compound->CA Inhibition H2CO3 H₂CO₃ CA->H2CO3 HCO3_H HCO₃⁻ + H⁺ pH_increase Intracellular pH Increase (Alkalinization) CA->pH_increase Leads to H2CO3->HCO3_H Catalysis KCa KCa Channel pH_increase->KCa Activation K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation G start Compound of Interest (this compound) broad_screen Broad Off-Target Screening (e.g., CEREP, Eurofins Panels) start->broad_screen data_analysis Data Analysis & Hit Identification broad_screen->data_analysis no_hits No Significant Hits data_analysis->no_hits Below Threshold hits Significant Hits Identified data_analysis->hits Above Threshold target_validation Target Validation Assays (e.g., Binding Assays) hits->target_validation functional_assays Functional Assays (e.g., Enzyme Activity, Ion Channel Patch-Clamp) target_validation->functional_assays dose_response Dose-Response Studies (IC₅₀/EC₅₀ Determination) functional_assays->dose_response pathway_analysis Signaling Pathway Elucidation dose_response->pathway_analysis cell_based Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Proliferation) dose_response->cell_based report Comprehensive Off-Target Profile Report pathway_analysis->report cell_based->report

References

The Role of Chlorothiazide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothiazide, a seminal compound in the thiazide class of diuretics, is primarily recognized for its role in managing hypertension and edema. Its principal mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. However, the therapeutic effects and side-effect profile of this compound are also influenced by its activity as an inhibitor of carbonic anhydrase (CA), an enzyme family crucial for pH regulation and fluid balance. This technical guide provides an in-depth examination of this compound's function as a carbonic anhydrase inhibitor, detailing its mechanism, inhibitory profile, physiological ramifications, and the experimental methodologies used for its characterization.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against carbonic anhydrase is rooted in its chemical structure, specifically the unsubstituted sulfonamide (-SO2NH2) group. This moiety acts as a mimic of the transition state of the enzyme's natural substrate, bicarbonate.

The catalytic core of carbonic anhydrase features a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. This compound inhibits the enzyme by displacing the water/hydroxide molecule and coordinating directly with the zinc ion via its sulfonamide group. This binding event blocks the active site, preventing substrate access and halting the enzyme's catalytic cycle of CO2 hydration.[1]

G cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound cluster_Inhibited Inhibited Complex Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn OH OH⁻ OH->Zn Catalytic Hydroxide CTZ This compound (-SO₂NH₂) OH->CTZ Displacement CTZ_bound -SO₂NH₂ Zn_i Zn²⁺ His1_i His His1_i->Zn_i His2_i His His2_i->Zn_i His3_i His His3_i->Zn_i CTZ_bound->Zn_i Coordination Bond

Mechanism of Carbonic Anhydrase Inhibition by this compound.

Quantitative Inhibitory Profile

This compound exhibits inhibitory activity against multiple human carbonic anhydrase (hCA) isoforms, though with varying affinities. Its potency is generally weaker than that of dedicated CA inhibitors like acetazolamide. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, has been determined for this compound across a panel of hCA isoforms.

Human CA IsoformDissociation Constant (Kd) in nMPrimary Location / Function
hCA I 460Erythrocytes
hCA II 2350Cytosolic (ubiquitous)
hCA III >200,000Skeletal muscle
hCA IV 10,700Membrane-bound (kidney, lung)
hCA VA 18,300Mitochondria (liver)
hCA VB 1,840Mitochondria (widespread)
hCA VI 20,400Saliva, milk
hCA VII 1,600Cytosolic (brain)
hCA IX 21,300Transmembrane (tumors)
hCA XII 16,300Transmembrane (kidney, colon)
hCA XIII 2,710Cytosolic (salivary gland, kidney)
hCA XIV 1,740Transmembrane (brain, kidney)
Data sourced from a comprehensive study determining affinities of thiazide diuretics for human CA isoforms.[2][3]

Physiological Consequences of CA Inhibition

The inhibition of carbonic anhydrase by this compound contributes to both its therapeutic and ancillary effects, primarily in the kidney and the vasculature.

Renal Effects

In the renal proximal tubule, membrane-bound (CA IV) and cytosolic (CA II) carbonic anhydrases are essential for the reabsorption of sodium bicarbonate (NaHCO3). By inhibiting these enzymes, this compound reduces bicarbonate reabsorption.[1][4] This leads to a mild increase in the urinary excretion of bicarbonate, sodium, and potassium, contributing to a weak diuretic effect.[1] This action is secondary to its much more potent inhibition of the NCC in the distal tubule.[4]

Vascular Effects

A significant non-diuretic effect of this compound is vasodilation, which contributes to its antihypertensive properties. This is thought to be mediated by the inhibition of carbonic anhydrase in vascular smooth muscle cells. The proposed signaling pathway is as follows:

  • CA Inhibition : this compound inhibits CA within vascular smooth muscle cells.

  • Intracellular Alkalinization : The reduction in CA activity leads to a decrease in intracellular proton (H+) production, causing the intracellular pH (pHi) to rise (alkalinization).[2]

  • KCa Channel Activation : The rise in pHi activates large-conductance calcium-activated potassium (KCa) channels.[2]

  • Hyperpolarization : Activation of KCa channels increases potassium efflux, leading to hyperpolarization of the cell membrane.

  • Vasorelaxation : Hyperpolarization closes voltage-dependent calcium channels, reducing calcium influx and resulting in smooth muscle relaxation and vasodilation.[2]

G CTZ This compound CA Carbonic Anhydrase CTZ->CA Inhibits pHi ↑ Intracellular pH (Alkalinization) CA->pHi Leads to KCa Activate KCa Channels pHi->KCa Hyperpol Hyperpolarization KCa->Hyperpol Ca ↓ Ca²⁺ Influx Hyperpol->Ca Relax Vasorelaxation Ca->Relax

Signaling pathway of this compound-induced vasorelaxation.

Experimental Protocols

The inhibitory potency of compounds like this compound against carbonic anhydrase is typically determined using enzymatic assays. The stopped-flow CO₂ hydration assay is a gold-standard method.

Stopped-Flow CO₂ Hydration Assay Protocol

This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric indicator.

Objective: To determine the inhibition constant (Ki) of this compound for a specific CA isoform.

Materials:

  • Purified recombinant human CA isoform

  • This compound stock solution (in DMSO)

  • Buffer (e.g., Tris or HEPES, pH 7.5)

  • pH indicator (e.g., Phenol Red)

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Methodology:

  • Reagent Preparation: Prepare a series of this compound dilutions from the stock solution. Prepare a solution containing the CA enzyme, buffer, and pH indicator.

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the pH indicator.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution from one syringe with the CO₂-saturated water from another syringe.

  • Data Acquisition: Record the change in absorbance over time as the pH drops due to proton production from the catalyzed reaction. The initial rate of reaction is calculated from the linear portion of this curve.

  • Inhibition Analysis: Repeat steps 3-4 for each concentration of this compound. Also, run a control reaction with no inhibitor.

  • Data Calculation: Plot the initial reaction rates against the this compound concentrations. Use this data to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The inhibition constant (Ki) can then be determined from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.

G prep Prepare Reagents (Enzyme, Buffer, Inhibitor Dilutions) mix Rapidly Mix Enzyme/Inhibitor Solution with CO₂ Substrate prep->mix setup Equilibrate Stopped-Flow Instrument (25°C) setup->mix record Record Absorbance Change (pH Drop) Over Time mix->record calc_rate Calculate Initial Reaction Rate record->calc_rate repeat Repeat for All Inhibitor Concentrations calc_rate->repeat repeat->mix Next Conc. plot Plot Rate vs. [Inhibitor] to Determine IC₅₀ repeat->plot All Concs. Done calc_ki Calculate Ki using Cheng-Prusoff Equation plot->calc_ki

Experimental workflow for determining CA inhibition constants.

Conclusion

While this compound's primary diuretic action is through NCC inhibition, its role as a carbonic anhydrase inhibitor is pharmacologically significant. This secondary mechanism contributes modestly to its renal effects and is a key driver of its vasodilatory properties, which are crucial for its antihypertensive efficacy. Understanding the specific interactions between this compound and various CA isoforms provides valuable insight for the development of future diuretic and antihypertensive agents with improved selectivity and side-effect profiles. The quantitative data and experimental frameworks presented here serve as a foundational resource for researchers in pharmacology and drug discovery.

References

preliminary research on chlorothiazide for non-diuretic indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothiazide, a cornerstone in diuretic therapy for decades, is increasingly recognized for its therapeutic potential beyond fluid management. This technical guide provides an in-depth exploration of the core scientific principles and clinical evidence supporting the use of this compound and its analogues in non-diuretic indications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Non-Diuretic Indications of this compound

This compound and its more potent analogue, hydrothis compound, have demonstrated efficacy in a range of conditions unrelated to their primary diuretic action. The most well-documented of these include the management of osteoporosis, idiopathic hypercalciuria, diabetes insipidus, and Ménière's disease.

Osteoporosis

Thiazide diuretics have been associated with increased bone mineral density (BMD) and a reduced risk of hip fractures.[1] This effect is attributed to both a reduction in urinary calcium excretion and a direct anabolic and anti-resorptive effect on bone.

IndicationStudy PopulationInterventionDurationKey OutcomesReference
Osteoporosis 320 healthy, normotensive adults (60-79 years)Hydrothis compound 12.5 mg/day or 25 mg/day vs. Placebo3 years- Total Hip BMD: 0.79 percentage point increase (12.5 mg) and 0.92 percentage point increase (25 mg) compared to placebo.[1] - Posterior-Anterior Spine BMD: 1.04 percentage point increase (25 mg) at 6 months compared to placebo.[1]LaCroix et al., 2000[1]
Osteoporosis 185 healthy postmenopausal womenHydrothis compound 50 mg/day vs. Placebo4 years- Total Body BMD: 0.9% greater change from baseline in the hydrothis compound group. - Mid-forearm BMD: 1.1% greater change from baseline in the hydrothis compound group. - Ultradistal forearm BMD: 1.4% greater change from baseline in the hydrothis compound group.Reid et al., 1995

Clinical Trial: Low-Dose Hydrothis compound and Preservation of Bone Mineral Density in Older Adults (LaCroix et al., 2000) [1]

  • Study Design: A randomized, double-blind, placebo-controlled trial with a 3-year follow-up.

  • Participants: 320 healthy, normotensive adults aged 60 to 79 years.

  • Intervention: Participants were randomly assigned to one of three groups: placebo, 12.5 mg of hydrothis compound per day, or 25 mg of hydrothis compound per day.

  • Measurements:

    • Bone mineral density was measured at the total hip, posterior-anterior spine, and total body using dual-energy x-ray absorptiometry (DXA) at baseline and every 6 months for 36 months.

    • Blood and urine markers of bone metabolism were assessed.

    • Incident falls, clinical fractures, and radiographic vertebral fractures were recorded.

  • Analysis: The primary outcome was the percentage change in total hip BMD from baseline.

In Vitro: Osteoblast Differentiation Assay [2]

  • Cell Culture: Human osteoblast-like cells (e.g., MG-63) or primary fetal rat calvarial cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or other thiazide diuretics.

  • Assays:

    • Mineralized Nodule Formation: After a period of differentiation (e.g., 14-21 days), cells are fixed and stained with Alizarin Red S to visualize calcium deposition, a marker of mineralization.[3]

    • Gene Expression Analysis: RNA is extracted from treated and control cells, and the expression of osteoblast differentiation markers, such as Runt-related transcription factor 2 (Runx2) and Osteopontin, is quantified using real-time quantitative PCR.[2]

    • Protein Analysis: Protein levels of differentiation markers can be assessed by Western blotting.

In Vitro: Osteoclast Resorption Assay [4]

  • Osteoclast Generation: Osteoclasts are generated from bone marrow macrophages or peripheral blood mononuclear cells by culturing with M-CSF and RANKL.

  • Resorption Assay: Mature osteoclasts are seeded onto bone slices or calcium phosphate-coated plates.

  • Treatment: Cells are treated with hydrothis compound at various concentrations.

  • Quantification: The resorbed area (pits) on the bone slices or plates is visualized and quantified using microscopy and image analysis software.[5]

  • Mechanism of Action Study: To investigate the role of carbonic anhydrase, the assay can be performed in the presence of specific carbonic anhydrase inhibitors.[6]

Thiazides appear to impact bone metabolism through two primary pathways:

  • Direct Anabolic Effect on Osteoblasts: Thiazides directly stimulate osteoblast differentiation and bone mineralization.[7] This is thought to be mediated by the thiazide-sensitive Na-Cl cotransporter (NCC), which is expressed in osteoblasts.[2] Thiazide binding to NCC leads to the upregulation of key osteogenic transcription factors like Runx2 and the subsequent expression of bone matrix proteins such as osteopontin.[2][8][9]

Osteoblast_Differentiation Thiazide This compound NCC Na-Cl Cotransporter (NCC) in Osteoblast Thiazide->NCC Binds to Runx2 ↑ Runx2 Expression NCC->Runx2 Osteopontin ↑ Osteopontin Expression Runx2->Osteopontin Mineralization ↑ Bone Mineralization Osteopontin->Mineralization

This compound's direct anabolic effect on osteoblasts.
  • Inhibition of Osteoclast-Mediated Bone Resorption: Hydrothis compound has been shown to directly inhibit bone resorption by isolated osteoclasts in vitro.[4] The proposed mechanism is the inhibition of carbonic anhydrase II, an enzyme crucial for creating the acidic environment required for bone demineralization.[10]

Osteoclast_Inhibition HCTZ Hydrothis compound CAII Carbonic Anhydrase II in Osteoclast HCTZ->CAII Inhibits H_ion ↓ H+ Production CAII->H_ion Resorption ↓ Bone Resorption H_ion->Resorption

Inhibition of osteoclast function by hydrothis compound.
Idiopathic Hypercalciuria

This compound is an effective treatment for idiopathic hypercalciuria, a condition characterized by excessive calcium in the urine, which can lead to the formation of kidney stones.

IndicationStudy PopulationInterventionDurationKey OutcomesReference
Idiopathic Hypercalciuria 10 patients with idiopathic hypercalciuriaHydrothis compound 100 mg/day4 weeks- Urinary Calcium Excretion: Mean decrease of 122 mg/24h.[11]Zerwekh & Pak, 1982[11]
Idiopathic Hypercalciuria 19 pediatric patients (15 days - 60 months)Hydrothis compound 1-2 mg/kg/day2.5 - 15 months- Normocalciuria: Achieved in 52.6% of patients.[12]Kajbafzadeh et al., 2007[12]

Clinical Trial: Hydrothis compound in Idiopathic Hypercalciuria (Zerwekh & Pak, 1982) [11]

  • Study Design: A prospective, open-label study.

  • Participants: 10 patients with idiopathic hypercalciuria.

  • Intervention: Patients were treated with 100 mg/day of hydrothis compound for 4 weeks.

  • Measurements: 24-hour urinary excretion of calcium and cyclic AMP (cAMP), tubular reabsorption of phosphate, and plasma levels of parathyroid hormone (PTH) were measured before and after treatment. The renal response to infused PTH was also assessed.

The primary mechanism by which thiazides reduce urinary calcium is by promoting its reabsorption in the kidneys. This occurs through two main processes:

  • Volume Depletion and Enhanced Proximal Tubule Reabsorption: Thiazides induce a mild state of volume depletion by increasing sodium and water excretion. This triggers a compensatory increase in the reabsorption of sodium and water in the proximal tubules, which is coupled with an increase in passive calcium reabsorption.[13]

  • Direct Effect on Distal Tubule Calcium Reabsorption: Thiazides have a direct effect on the distal convoluted tubule, where they are thought to enhance active calcium reabsorption. This may involve the upregulation of the transient receptor potential vanilloid 5 (TRPV5) calcium channel, which is a key player in active renal calcium transport.[14][15][16]

Hypercalciuria_Mechanism cluster_proximal Proximal Tubule cluster_distal Distal Convoluted Tubule Thiazide_P This compound Volume_Depletion Mild Volume Depletion Thiazide_P->Volume_Depletion Proximal_Reabsorption ↑ Proximal Na+ & H2O Reabsorption Volume_Depletion->Proximal_Reabsorption Passive_Ca_Reabsorption ↑ Passive Ca2+ Reabsorption Proximal_Reabsorption->Passive_Ca_Reabsorption Urinary_Ca ↓ Urinary Calcium Excretion Passive_Ca_Reabsorption->Urinary_Ca Thiazide_D This compound TRPV5 ↑ TRPV5 Expression Thiazide_D->TRPV5 Active_Ca_Reabsorption ↑ Active Ca2+ Reabsorption TRPV5->Active_Ca_Reabsorption Active_Ca_Reabsorption->Urinary_Ca

Mechanisms of this compound in reducing hypercalciuria.
Diabetes Insipidus

This compound has a paradoxical antidiuretic effect in patients with both central and nephrogenic diabetes insipidus, making it a valuable therapeutic option, especially in infants where desmopressin can be challenging to manage.[17]

IndicationStudy PopulationInterventionDurationKey OutcomesReference
Central Diabetes Insipidus (Infancy) Male infant, 30 days oldOral this compound and low renal solute load formulaNot specified- Fluid Intake: Decreased to 1.3 times the normal requirement (from 2.5 times). - Serum Sodium: Normalized.[17]Raisingani et al., 2017[17]
Central Diabetes Insipidus (Infancy) 5 infantsThis compound (5 mg/kg/day every 8-12 hours) and low renal solute load formulaNot specified- Serum Sodium: Maintained at an average of 142 mEq/L. - Hospitalizations: No hospitalizations for hypo- or hypernatremia.[18]Rivkees et al., 2007[18]

Clinical Management of Central Diabetes Insipidus in Infancy [17][18]

  • Diagnosis: Based on clinical presentation (polyuria, polydipsia, failure to thrive) and laboratory findings (hypernatremia with inappropriately dilute urine).

  • Intervention:

    • Initiation of a low renal solute load formula to decrease the osmotic load on the kidneys.

    • Administration of oral this compound, typically starting at a dose of 5-10 mg/kg/day, divided into two or three doses.

  • Monitoring: Close monitoring of serum sodium levels, fluid intake, and urine output is crucial to prevent electrolyte imbalances.

  • Transition: As the infant grows and starts consuming more solid foods, a transition to desmopressin therapy may be considered.

The antidiuretic effect of this compound in diabetes insipidus is not fully understood but is thought to be a consequence of its diuretic action. By inhibiting the Na-Cl cotransporter in the distal convoluted tubule, this compound induces natriuresis and a mild reduction in extracellular fluid volume. This leads to a compensatory increase in the reabsorption of sodium and water in the proximal tubules, thereby reducing the volume of fluid delivered to the collecting ducts and ultimately decreasing urine output.[2]

DI_Mechanism This compound This compound DCT Inhibits Na-Cl Cotransporter in Distal Convoluted Tubule This compound->DCT Natriuresis ↑ Na+ Excretion (Natriuresis) DCT->Natriuresis Volume_Depletion Mild Extracellular Volume Depletion Natriuresis->Volume_Depletion Proximal_Reabsorption ↑ Proximal Tubule Na+ & H2O Reabsorption Volume_Depletion->Proximal_Reabsorption Distal_Delivery ↓ Fluid Delivery to Collecting Ducts Proximal_Reabsorption->Distal_Delivery Urine_Output ↓ Urine Output (Antidiuretic Effect) Distal_Delivery->Urine_Output

Paradoxical antidiuretic effect of this compound.
Ménière's Disease

Diuretics, including hydrothis compound, are often used in the management of Ménière's disease, a disorder of the inner ear that causes episodes of vertigo, tinnitus, and hearing loss. The rationale is to reduce the volume and pressure of the endolymphatic fluid (endolymphatic hydrops), which is thought to be the underlying cause of the symptoms.

IndicationStudy PopulationInterventionDurationKey OutcomesReference
Ménière's Disease 33 patientsHydrothis compound (25 mg) with triamterene (50 mg) vs. PlaceboCross-over study- Vestibular Complaints: Significant decrease during hydrothis compound treatment. - Hearing and Tinnitus: No significant effect.[19]van Deelen & Huizing, 1986[19]

Clinical Trial: Diuretic Treatment in Ménière's Disease (van Deelen & Huizing, 1986) [19]

  • Study Design: A double-blind, cross-over, placebo-controlled study.

  • Participants: 33 patients with Ménière's disease.

  • Intervention: Patients received a combination of 50 mg triamterene and 25 mg hydrothis compound or a placebo.

  • Measurements: Hearing was assessed by tone and speech audiometry. Tinnitus and vertigo were recorded using fixed scales.

The mechanism of action of this compound in Ménière's disease is not well-established. While the primary hypothesis is the reduction of endolymphatic hydrops through its diuretic effect, some studies in animal models have not shown a significant effect of thiazide-like diuretics on the volume of endolymph.[20] It is possible that the beneficial effects on vertigo are due to other, as yet unidentified, mechanisms.[20]

Menieres_Hypothesis This compound This compound Diuretic_Effect Systemic Diuretic Effect This compound->Diuretic_Effect Endolymph_Pressure ↓ Endolymphatic Fluid Pressure (Hypothesized) Diuretic_Effect->Endolymph_Pressure Vertigo ↓ Vertigo Symptoms Endolymph_Pressure->Vertigo Unknown Other Mechanisms? Unknown->Vertigo

References

In Vitro Models for Elucidating the Physiological Effects of Chlorothiazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the physiological effects of chlorothiazide, a cornerstone thiazide diuretic. The primary mechanism of this compound involves the inhibition of the sodium-chloride cotransporter (NCC), predominantly found in the distal convoluted tubule (DCT) of the kidney.[1][2] Understanding the intricate details of this interaction at the molecular and cellular level is paramount for the development of novel diuretic and antihypertensive therapies. This guide details the key experimental systems, presents quantitative data for comparative analysis, and provides detailed protocols for the essential assays employed in this field of research.

Core In Vitro Model Systems

The study of this compound's effects in vitro predominantly relies on cell-based systems that either endogenously express or are engineered to express the sodium-chloride cotransporter (NCC).

  • Recombinant NCC-Expressing Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are a widely used model due to their high transfection efficiency and robust protein expression capabilities.[3][4][5][6] Stable transfection of HEK293 cells with the human NCC gene (SLC12A3) provides a controlled environment to study the transporter's function and its inhibition by this compound in isolation from other renal transporters.[7]

  • Xenopus laevis Oocytes: Oocytes from the African clawed frog, Xenopus laevis, serve as a powerful tool for the functional expression of membrane transporters.[8][9][10][11] By injecting cRNA encoding human NCC, researchers can conduct detailed electrophysiological studies to characterize the transporter's activity and its modulation by this compound.

  • Distal Convoluted Tubule (DCT) Cell Lines: Murine-derived cell lines, such as the mpkDCT cell line, endogenously express NCC and other relevant transport proteins found in the native distal tubule.[12][13] These cells form polarized monolayers, making them suitable for transepithelial transport studies that more closely mimic the physiological context of the kidney.[14][15]

Quantitative Analysis of this compound's Inhibitory Action

The inhibitory potency of this compound on the sodium-chloride cotransporter is a critical parameter assessed in these in vitro models. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

In Vitro Model Assay Type This compound IC50 (µM) Reference
Rat NCC expressed in Xenopus oocytes22Na+ uptake~30[1](--INVALID-LINK--)
Human NCC expressed in HEK293 cellsIodide influx assayNot explicitly reported for this compound, but hydrothis compound shows potent inhibition.[7](--INVALID-LINK--)
In vivo microperfused rat distal tubulesSodium and chloride transportNot a direct IC50, but 10⁻³ M this compound completely blocked transport.[16](--INVALID-LINK--)

Note: IC50 values can vary depending on the experimental conditions, including the specific construct of NCC used, the cell line, and the assay methodology.

Signaling Pathways Modulating NCC Activity

The activity of the sodium-chloride cotransporter is tightly regulated by a complex signaling cascade. A key pathway involves the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[17][18][19][20][21] WNK kinases phosphorylate and activate SPAK/OSR1, which in turn directly phosphorylates NCC at specific serine and threonine residues in its N-terminal domain, leading to increased transporter activity at the cell surface.[2][17]

WNK-SPAK-NCC Signaling Pathway cluster_activation Activation Cascade cluster_transporter_regulation Transporter Regulation WNK Kinases WNK Kinases SPAK/OSR1 SPAK/OSR1 WNK Kinases->SPAK/OSR1 Phosphorylation p-SPAK/OSR1 (Active) p-SPAK/OSR1 (Active) NCC NCC p-SPAK/OSR1 (Active)->NCC Phosphorylation p-NCC (Active) p-NCC (Active) Na+/Cl- Reabsorption Na+/Cl- Reabsorption p-NCC (Active)->Na+/Cl- Reabsorption Increases This compound This compound This compound->p-NCC (Active) Inhibition

Figure 1: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Experimental Workflows and Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies on this compound. Below are diagrams and protocols for key experiments.

Generation of Stable NCC-Expressing HEK293 Cell Lines

Stable Cell Line Generation Workflow Transfection Transfection Selection Selection Transfection->Selection Introduce selection agent (e.g., G418) Stable Cell Pool Stable Cell Pool Selection->Stable Cell Pool Clonal Expansion Clonal Expansion Monoclonal Cell Line Monoclonal Cell Line Clonal Expansion->Monoclonal Cell Line Verification Verification HEK293 Cells HEK293 Cells HEK293 Cells->Transfection Expression Vector (NCC + Resistance Gene) Expression Vector (NCC + Resistance Gene) Expression Vector (NCC + Resistance Gene)->Transfection Stable Cell Pool->Clonal Expansion Single-cell cloning Monoclonal Cell Line->Verification Confirm NCC expression and function

Figure 2: Workflow for generating stable NCC-expressing cell lines.

Protocol: Generation of Stable NCC-Expressing HEK293 Cell Lines

  • Vector Construction: Subclone the full-length human SLC12A3 (NCC) cDNA into a mammalian expression vector containing a selectable marker, such as the neomycin resistance gene (NeoR).

  • Transfection:

    • Plate HEK293 cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.

    • Transfect the cells with the NCC expression vector using a suitable transfection reagent (e.g., lipofection-based).[3]

  • Selection:

    • 48 hours post-transfection, begin selection by adding G418 (a neomycin analog) to the culture medium at a pre-determined optimal concentration.[6]

    • Replace the medium with fresh G418-containing medium every 2-3 days.

  • Clonal Expansion:

    • After 2-3 weeks of selection, individual resistant colonies will become visible.

    • Isolate single colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

  • Verification:

    • Screen the expanded clones for NCC expression by Western blotting.

    • Functionally validate the clones using an NCC activity assay, such as the YFP-based chloride influx assay.

YFP-Based Chloride Influx Assay for NCC Activity

This high-throughput assay measures NCC-mediated chloride influx by the quenching of a co-expressed yellow fluorescent protein (YFP) that is sensitive to halide ions.[7][22]

YFP Chloride Influx Assay Workflow Cell Seeding Cell Seeding Pre-incubation Pre-incubation Cell Seeding->Pre-incubation Assay Initiation Assay Initiation Pre-incubation->Assay Initiation Fluorescence Measurement Fluorescence Measurement Assay Initiation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate initial rate of fluorescence quenching Stable HEK293-NCC-YFP Cells Stable HEK293-NCC-YFP Cells Stable HEK293-NCC-YFP Cells->Cell Seeding Plate in 96-well plates Chloride-free Buffer Chloride-free Buffer Chloride-free Buffer->Pre-incubation Chloride-containing Buffer +/- this compound Chloride-containing Buffer +/- this compound Chloride-containing Buffer +/- this compound->Assay Initiation Fluorescence Plate Reader Fluorescence Plate Reader Fluorescence Plate Reader->Fluorescence Measurement

Figure 3: Workflow for the YFP-based chloride influx assay.

Protocol: YFP-Based Chloride Influx Assay

  • Cell Preparation: Seed HEK293 cells stably co-expressing NCC and a halide-sensitive YFP variant into a 96-well black, clear-bottom plate and grow to confluency.

  • Buffer Preparation:

    • Chloride-free buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 15 mM HEPES, pH 7.4.[23]

    • Chloride-containing buffer: 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 15 mM HEPES, pH 7.4.

  • Assay Procedure:

    • Wash the cells twice with chloride-free buffer.

    • Pre-incubate the cells in chloride-free buffer containing the desired concentrations of this compound or vehicle control for 10-15 minutes at room temperature.

    • Initiate the assay by adding an equal volume of chloride-containing buffer (also containing this compound or vehicle) to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the YFP fluorescence (excitation ~510 nm, emission ~530 nm) using a fluorescence plate reader at time intervals of 1-2 seconds for 1-2 minutes.

  • Data Analysis: The rate of NCC-mediated chloride influx is proportional to the initial rate of fluorescence quenching. Calculate the initial slope of the fluorescence decay curve. The IC50 for this compound can be determined by plotting the percent inhibition of the initial rate against the log of the this compound concentration.

Western Blot Analysis of Phosphorylated NCC (p-NCC)

This technique is used to assess the phosphorylation status of NCC, which is an indicator of its activation state.

Western Blot for p-NCC Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection NCC-expressing Cells +/- Stimuli NCC-expressing Cells +/- Stimuli NCC-expressing Cells +/- Stimuli->Cell Lysis Lysis Buffer with Phosphatase Inhibitors Lysis Buffer with Phosphatase Inhibitors Lysis Buffer with Phosphatase Inhibitors->Cell Lysis PVDF Membrane PVDF Membrane PVDF Membrane->Protein Transfer Primary (anti-pNCC) & Secondary Abs Primary (anti-pNCC) & Secondary Abs Primary (anti-pNCC) & Secondary Abs->Immunoblotting Chemiluminescence Imaging Chemiluminescence Imaging Chemiluminescence Imaging->Detection

References

Methodological & Application

Application Notes and Protocols for Chlorothiazide Dosage Calculations in Murine Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chlorothiazide in murine research models. This document outlines dosage calculations, experimental protocols for inducing relevant disease states, and the underlying mechanism of action of this compound.

Introduction to this compound

This compound is a thiazide diuretic primarily used in clinical settings to treat hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubules of the kidney.[1][3] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.[1][2] In murine models, this compound and its derivative hydrothis compound are valuable tools for studying renal physiology, hypertension, and the effects of diuretics.

Dosage and Administration in Murine Models

The appropriate dosage of this compound in mice can vary significantly depending on the research objective, the specific mouse strain, and the administration route. The following tables summarize key quantitative data from various studies.

Table 1: this compound and Hydrothis compound Dosages in Mice

CompoundDosageAdministration RouteApplicationReference
This compound500 mg/kg/dayOral gavageReproduction studies[4]
Hydrothis compound300, 1000, 3000 mg/kg/dayOral gavageDevelopmental toxicity study[5]
Hydrothis compound6 mg/kg/dayIn drinking waterLong-term treatment[6]
Hydrothis compound30 mg/kgIntraperitoneal injectionDiuresis study[7]
Hydrothis compound50 mg/KgIntraperitoneal injectionNatriuresis study[8]

Table 2: Toxicological Data for this compound and Hydrothis compound in Mice

CompoundLD50Administration RouteReference
This compound8.5 g/kgOral[4]
This compound1.1 g/kgIntravenous[9]
Hydrothis compound>2,830 mg/kgOral[10]
Hydrothis compound3080 mg/kgOral[11]
Hydrothis compound1470 mg/kgSubcutaneous[12]

Dosage Calculation from Human to Murine Models

A common method for estimating a starting dose in mice from a human dose is based on body surface area (BSA). The following formula can be used:

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)[13]

Where the Km values are:

  • Human Km = 37

  • Mouse Km = 3[13]

For example, to convert a human dose to a mouse dose, you would multiply the human dose in mg/kg by approximately 12.3.[14]

Experimental Protocols

3.1. Induction of Hypertension in Murine Models

Several models can be used to induce hypertension in mice to study the effects of this compound.

3.1.1. Deoxycorticosterone Acetate (DOCA)-Salt Model

This model induces low-renin, volume-dependent hypertension.[15]

  • Materials: Male C57BL/6 mice, Deoxycorticosterone acetate (DOCA) pellets, 1% NaCl drinking water, anesthetic.

  • Protocol:

    • Perform a unilateral nephrectomy.[15]

    • Allow a one-week recovery period.

    • Implant a DOCA pellet subcutaneously.[15]

    • Replace drinking water with 1% NaCl solution.[15]

    • Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks.[15]

3.1.2. Angiotensin II Infusion Model

This model induces hypertension through the activation of the renin-angiotensin system.[16]

  • Materials: Male C57BL/6 mice, Angiotensin II, osmotic minipumps, anesthetic.

  • Protocol:

    • Anesthetize the mice.

    • Subcutaneously implant an osmotic minipump filled with angiotensin II.[16]

    • Monitor blood pressure regularly. A significant increase is typically observed after 1-2 weeks.

3.2. Preparation and Administration of this compound

  • Oral Gavage: For oral administration, this compound can be suspended in a vehicle like corn oil.[5] Dosing suspensions should be prepared fresh daily.

  • Drinking Water: For long-term studies, this compound can be dissolved in the drinking water.[6] The concentration should be adjusted based on the average daily water consumption to achieve the target dose.

  • Intraperitoneal Injection: For acute studies, this compound can be dissolved in a sterile vehicle and administered via intraperitoneal injection.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na-Cl cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells.[17][18] This leads to a cascade of events resulting in decreased blood volume and blood pressure.

Chlorothiazide_Mechanism This compound This compound Inhibition Inhibition This compound->Inhibition NCC Na-Cl Cotransporter (NCC) in Distal Convoluted Tubule Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption Blocks Inhibition->NCC Diuresis Increased Diuresis (Water Excretion) Na_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure WNK_NCC_Pathway cluster_tubule_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen WNKs WNK Kinases SPAK SPAK/OSR1 Kinases WNKs->SPAK Phosphorylates (Activates) NCC_inactive Inactive NCC SPAK->NCC_inactive Phosphorylates (Activates) NCC_active Active NCC (Phosphorylated) This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NCC_active Na_Cl_in Na+, Cl- Na_Cl_in->NCC_active Reabsorption Experimental_Workflow start Start: Select Murine Model (e.g., C57BL/6) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Blood Pressure, Weight, etc.) acclimatization->baseline induction Induce Hypertension (e.g., DOCA-salt or AngII) baseline->induction grouping Randomize into Groups (Vehicle, this compound Doses) induction->grouping treatment Administer Treatment grouping->treatment monitoring Monitor Blood Pressure, Urine Output, Electrolytes treatment->monitoring endpoint Endpoint Data Collection (Tissues, Blood) monitoring->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

References

Application Notes and Protocols for Preparing Stable Chlorothiazide Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stable chlorothiazide solutions suitable for use in cell culture experiments. Adherence to this protocol will ensure the consistent and reliable delivery of this compound to in vitro cell models, minimizing variability in experimental results.

Introduction

This compound is a diuretic and antihypertensive agent that acts as an inhibitor of the sodium-chloride symporter. Its application in cell culture studies is expanding to investigate its effects on various cellular processes. Due to its low aqueous solubility, proper preparation of stable, sterile stock solutions is critical for accurate and reproducible experimental outcomes. These notes provide a comprehensive guide to achieve this.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValueReferences
Molecular Formula C₇H₆ClN₃O₄S₂[1]
Molecular Weight 295.72 g/mol [1]
Appearance White to off-white crystalline solid[2]
pKa pKa1: 6.85, pKa2: 9.45[1]
Solubility in DMSO Freely soluble; up to 100 mg/mL (338.15 mM) with ultrasonic assistance. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[2][3]
Solubility in Water Very slightly soluble; 0.65 g/L at pH 7. Insoluble at pH 4.[1]
Solubility in other organic solvents Freely soluble in DMF; slightly soluble in methanol and pyridine; practically insoluble in diethyl ether, chloroform, and benzene.[1]

Stability and Storage of this compound Solutions

Proper storage is crucial to maintain the integrity of this compound solutions and prevent degradation.

Solution TypeStorage TemperatureDurationStability NotesReferences
Powder -20°C3 years[2]
Stock Solution in DMSO -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[2][3]
Stock Solution in DMSO -20°C1 yearAliquot to avoid repeated freeze-thaw cycles.[2][3]
Aqueous Solution (reconstituted from sodium salt) Room TemperatureUse immediately.Prone to degradation, especially upon heating or standing in alkaline solutions.[1][4]
Aqueous Solution (reconstituted from sodium salt) 2-8°CUp to 6 days (when diluted with sterile water and stored in polypropylene syringes, protected from light).[5]

Note on Degradation: this compound is susceptible to degradation under acidic and basic conditions, as well as upon exposure to light.[6][7] Therefore, it is imperative to protect solutions from light and maintain appropriate pH conditions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing a sterile stock solution of this compound and subsequently diluting it for use in cell culture.

Materials
  • This compound powder (analytical grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, disposable syringes

  • Sterile, 0.22 µm syringe filters (PTFE or nylon membrane recommended for DMSO compatibility)[4]

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile pipettes and tips

  • Vortex mixer

  • Ultrasonic water bath

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

cluster_0 Preparation of 100 mM this compound Stock Solution start Start weigh Accurately weigh 29.57 mg of This compound powder. start->weigh transfer Aseptically transfer powder to a sterile 1.5 mL conical tube. weigh->transfer add_dmso Add 1 mL of anhydrous, cell culture grade DMSO. transfer->add_dmso dissolve Vortex thoroughly. Use an ultrasonic bath if necessary to fully dissolve. add_dmso->dissolve check_dissolution Visually inspect to ensure the solution is clear and free of particulates. dissolve->check_dissolution check_dissolution->dissolve Particulates Present filter Draw the solution into a sterile syringe and attach a 0.22 µm PTFE or nylon syringe filter. check_dissolution->filter Clear dispense Filter-sterilize the solution into a new sterile 1.5 mL conical tube. filter->dispense aliquot Aliquot the sterile stock solution into smaller volumes in sterile cryovials. dispense->aliquot store Store aliquots at -20°C for up to 1 year or -80°C for up to 2 years. aliquot->store end End store->end

Caption: Workflow for preparing a 100 mM this compound stock solution.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 29.57 mg of this compound powder.

  • Transfer: Aseptically transfer the weighed powder into a sterile 1.5 mL conical tube.

  • Dissolving: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Mixing: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[3]

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon) to the syringe.[4]

    • Filter the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile 100 mM stock solution into smaller, single-use volumes in sterile cryovials. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2][3]

Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the primary stock solution to the final desired concentration in the cell culture medium.

cluster_1 Preparation of Working Solution start Start thaw_stock Thaw an aliquot of the 100 mM this compound stock solution at room temperature. start->thaw_stock prepare_intermediate Prepare an intermediate dilution (e.g., 10 mM) by adding 10 µL of the 100 mM stock to 90 µL of sterile DMSO or cell culture medium. thaw_stock->prepare_intermediate add_to_medium Add the required volume of the intermediate or stock solution to the pre-warmed complete cell culture medium. prepare_intermediate->add_to_medium mix_gently Mix gently by pipetting or inverting the tube. add_to_medium->mix_gently check_concentration Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.1%). mix_gently->check_concentration check_concentration->prepare_intermediate Too High apply_to_cells Apply the this compound-containing medium to the cells immediately. check_concentration->apply_to_cells Acceptable end End apply_to_cells->end This compound This compound NCC Na-Cl Cotransporter (SLC12A3) This compound->NCC Inhibition IonFlux Altered Intracellular Ion Concentrations NCC->IonFlux Leads to CellularEffects Downstream Cellular Effects IonFlux->CellularEffects

References

Application Notes and Protocols for In Vivo Administration of Chlorothiazide in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of chlorothiazide in rodent models, a critical aspect of preclinical research in areas such as hypertension, edema, and renal function. The following sections offer comprehensive guidance on various administration routes, dosage considerations, and vehicle preparation to ensure accurate and reproducible experimental outcomes.

Data Presentation: Quantitative Administration Parameters

The following table summarizes common dosage ranges and administration routes for this compound and its closely related analog, hydrothis compound, in rodent studies. It is crucial to note that optimal dosage can vary depending on the specific research question, rodent strain, age, and sex. Therefore, pilot studies are recommended to determine the most effective and non-toxic dose for your experimental setup.

Parameter Mice Rats References
Oral Gavage (PO) 300 - 3000 mg/kg/day (Hydrothis compound)10 - 1000 mg/kg/day (Hydrothis compound); 0.93 - 70.2 mg/kg (this compound)[1]
Intraperitoneal (IP) Injection 30 mg/kg (Hydrothis compound); 50 mg/kg (Hydrothis compound)100-120 mg/kg (as anesthetic) (Thiobutabarbital)[2]
Subcutaneous (SC) Injection Not specifiedNot specified[3]
Intravenous (IV) Injection Not specified15 mg/kg/h (this compound)[4][5]
Administration in Feed 2500 - 5000 ppm (Hydrothis compound)250 - 2000 ppm (Hydrothis compound); 1000 mg/kg of diet (Hydrothis compound)[6][7]
Vehicle Sterile Saline, Purified Water (for suspension)Sterile Saline, Purified Water (for suspension)[2][8]

Experimental Protocols

The following are detailed protocols for the most common methods of this compound administration in rodents. Adherence to aseptic techniques is critical to prevent infection and ensure animal welfare.

Protocol 1: Oral Gavage Administration

Oral gavage ensures the precise delivery of a known quantity of the compound directly into the stomach.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose, sterile water)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Analytical balance

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)[9]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

    • If necessary, reduce the particle size of the this compound powder using a mortar and pestle to create a more uniform suspension.[8]

    • Gradually add the vehicle to the powder while triturating to form a smooth paste.

    • Slowly add the remaining vehicle while mixing continuously.

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Animal Preparation and Dosing:

    • Weigh each animal to determine the precise volume of the suspension to be administered.[10]

    • Gently restrain the rodent. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap may be effective.[9]

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib. Mark this length on the needle.[9]

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus.[9] The animal should swallow the tube. If there is any resistance, withdraw and reinsert.

    • Slowly administer the calculated volume of the this compound suspension.[10]

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.[8]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery.

Materials:

  • This compound sodium for injection or prepared this compound solution

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[11]

  • Animal scale

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Preparation of Injectable Solution:

    • If using this compound sodium for injection, reconstitute the vial with sterile water for injection according to the manufacturer's instructions to form an isotonic solution.[12][13]

    • If starting with this compound powder, prepare a solution or suspension in a sterile vehicle. Ensure the final formulation is sterile, for example, by filtration.

  • Animal Preparation and Injection:

    • Weigh each animal to calculate the correct injection volume.

    • Restrain the animal in a supine position, tilting the head downwards. This allows the abdominal organs to move away from the injection site.[14]

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.[15]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.[11]

    • Aspirate gently to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, discard the syringe and prepare a new one.[14]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection

Subcutaneous injection provides a slower, more sustained release of the compound compared to IP or IV routes.

Materials:

  • This compound solution/suspension

  • Sterile syringes and needles (25-27 gauge for mice and rats)[16]

  • Animal scale

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Preparation of Injectable Formulation:

    • Prepare a sterile solution or suspension of this compound suitable for subcutaneous administration. The formulation should be isotonic and at a neutral pH to minimize irritation.

  • Animal Preparation and Injection:

    • Weigh the animal to determine the appropriate injection volume.

    • Grasp the loose skin over the back of the neck (scruff) to form a "tent".[16]

    • Disinfect the injection site.

    • Insert the needle into the base of the skin tent, parallel to the spine.[17]

    • Aspirate to check for blood. If blood is present, reposition the needle.

    • Inject the solution, creating a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal of the solution.

    • Return the animal to its cage and monitor for any local reactions at the injection site.

Visualizations

Experimental Workflow for In Vivo this compound Administration

The following diagram illustrates a typical workflow for an in vivo rodent study involving this compound administration.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Animal Acclimatization C Randomization into Treatment Groups A->C B This compound Formulation Preparation E This compound Administration (Specify Route and Dose) B->E D Baseline Measurements (e.g., Blood Pressure, Urine Output) C->D D->E F Post-Dose Monitoring and Data Collection E->F G Terminal Procedures (e.g., Blood/Tissue Collection) F->G H Data Analysis and Interpretation G->H chlorothiazide_pathway cluster_dct Distal Convoluted Tubule Cell Lumen Tubular Lumen Blood Peritubular Capillary (Blood) NCC Na-Cl Cotransporter (NCC) Lumen->NCC:port Na+, Cl- NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ Na_ion Cl_ion NaK_ATPase->Blood 3 Na+ This compound This compound This compound->NCC:port Inhibition Na_ion->NaK_ATPase Na+ K_ion

References

Application Notes and Protocols for the Analytical Determination of Chlorothiazide in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of chlorothiazide in biological matrices such as plasma and urine. The protocols are intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction

This compound is a thiazide diuretic used in the treatment of hypertension and edema. Accurate measurement of its concentration in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines various analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for this purpose.[1][2][3][4][5]

Analytical Techniques Overview

Several analytical methods have been developed for the quantification of this compound in biological fluids. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method due to its simplicity, accuracy, and cost-effectiveness.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.[8][9]

  • High-Performance Thin-Layer Chromatography (HPTLC) provides a faster and more economical option for the simultaneous analysis of multiple samples.[10][11]

  • Other techniques such as Capillary Electrophoresis (CE) and spectrophotometry have also been reported.[1][3]

The choice of method depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various analytical methods for this compound determination in biological fluids.

Table 1: HPLC Methods for this compound Analysis

Biological MatrixSample PreparationLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Human PlasmaDouble Liquid-Liquid Extraction5 - 805Not Reported[6]
Human UrineProtein Precipitation & Liquid-Liquid Extraction50 - 500018.2> 89.0[12]

Table 2: LC-MS/MS Methods for this compound Analysis

Biological MatrixSample PreparationLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Human PlasmaProtein Precipitation0.78 - 200Not ReportedNot Reported[9]
Human PlasmaSolid-Phase Extraction0.750 - 300Not Reported> 86.0[13]
Human PlasmaNot SpecifiedNot SpecifiedLower LLOQ> 84.30[8]

Table 3: HPTLC Methods for this compound Analysis

Biological MatrixSample PreparationLinearity Range (µ g/band )LOQ (µ g/band )Recovery (%)Reference
Human PlasmaMethanol-Acetonitrile PrecipitationNot ReportedNot Reported77.02[11]
Spiked Human PlasmaNot Specified0.10 - 1.000.046Not Reported[14]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is based on a validated HPLC method for the determination of hydrothis compound in human plasma.[6][7]

1. Sample Preparation (Double Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add the internal standard (e.g., hydroflumethiazide).

  • Perform a double liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: Zorbax reversed-phase C18 (250×4.6 mm I.D.), 5 µm particle size.[6]

  • Mobile Phase: Acetonitrile/Water (20:80, v/v).[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV at 271 nm.[6]

  • Injection Volume: 20 µL.[15]

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

This protocol is based on a rapid and sensitive LC-MS/MS method.[9]

1. Sample Preparation (Protein Precipitation)

  • To a small volume of human plasma (e.g., 100 µL), add an internal standard (e.g., irbesartan).

  • Precipitate the plasma proteins by adding methanol.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: Phenomenex Kromasil C8.[9]

  • Mobile Phase: Water and methanol (27:73, v/v).[9]

  • Ionization: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Diagrams

experimental_workflow_hplc cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis HPLC Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject separation C18 Column Separation inject->separation detection UV Detection (271 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: HPLC-UV Experimental Workflow.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation (Protein Precipitation) cluster_lcms_analysis LC-MS/MS Analysis plasma_lcms Human Plasma Sample add_is_lcms Add Internal Standard plasma_lcms->add_is_lcms ppt Protein Precipitation (Methanol) add_is_lcms->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject_lcms Inject Supernatant supernatant->inject_lcms separation_lcms Chromatographic Separation inject_lcms->separation_lcms ionization Electrospray Ionization (ESI) separation_lcms->ionization detection_msms Tandem MS Detection (MRM) ionization->detection_msms data_lcms Data Acquisition & Quantification detection_msms->data_lcms

Caption: LC-MS/MS Experimental Workflow.

logical_relationship cluster_techniques Analytical Techniques for this compound cluster_params Key Performance Characteristics hplc HPLC-UV sensitivity Sensitivity hplc->sensitivity Moderate selectivity Selectivity hplc->selectivity Good cost Cost hplc->cost Moderate lcmsms LC-MS/MS lcmsms->sensitivity High lcmsms->selectivity High lcmsms->cost High hptlc HPTLC hptlc->cost Low throughput Throughput hptlc->throughput High

Caption: Comparison of Analytical Techniques.

References

Application Notes and Protocols: Investigating Ion Transport Mechanisms in Renal Tubules with Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chlorothiazide as a tool to investigate ion transport mechanisms within the renal tubules, particularly the distal convoluted tubule (DCT). The protocols outlined below are intended to serve as a foundation for designing and executing robust experiments to elucidate the intricate processes of electrolyte handling in the kidney.

Introduction

This compound, a member of the thiazide diuretic class, is a cornerstone in the study of renal physiology. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of cells in the distal convoluted tubule.[1][2] This targeted action makes this compound an invaluable pharmacological tool for dissecting the roles of specific ion transport pathways in renal function and in the pathophysiology of hypertension and electrolyte disorders.

By observing the physiological responses to this compound administration, researchers can infer the function of the NCC and its downstream consequences on the transport of other ions, including potassium (K⁺) and calcium (Ca²⁺).[3][4][5][6][7] Furthermore, this compound can be used to probe the regulatory networks governing NCC activity, such as the WNK (With-No-Lysine [K]) kinase signaling pathway.[7][8][9][10][11]

Mechanism of Action of this compound in the Distal Convoluted Tubule

This compound exerts its diuretic and antihypertensive effects by binding to and inhibiting the NCC.[1] This inhibition prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood. The increased luminal concentration of these ions leads to an osmotic gradient that drives the excretion of water, resulting in diuresis.

The inhibition of NCC by this compound also has significant indirect effects on the transport of other electrolytes:

  • Potassium (K⁺) Excretion: The increased delivery of Na⁺ to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The resulting increase in Na⁺ reabsorption in this segment creates a more negative electrical potential in the tubular lumen, which drives the secretion of K⁺ into the urine, potentially leading to hypokalemia.

  • Calcium (Ca²⁺) Reabsorption: The inhibition of apical Na⁺ entry via NCC leads to a hyperpolarization of the apical cell membrane. This change in membrane potential enhances the driving force for Ca²⁺ entry through apical Ca²⁺ channels (TRPV5), leading to increased Ca²⁺ reabsorption and a decrease in urinary Ca²⁺ excretion (hypocalciuria).[5][6]

The regulation of NCC itself is a complex process involving the WNK kinase signaling pathway. WNK kinases can modulate the trafficking and phosphorylation state of NCC, thereby influencing its activity.[8][10][11] Investigating the interplay between this compound and the WNK pathway is a key area of research in renal physiology.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on ion transport in the distal convoluted tubule.

Table 1: Effect of this compound on Na⁺ and Cl⁻ Transport in Mouse Distal Convoluted Tubule (MDCT) Cells

ParameterControlThis compound (10⁻⁴ M)Percent InhibitionReference
²²Na⁺ Uptake (nmol/min/mg protein)272 ± 35-40%[5]
³⁶Cl⁻ Uptake (nmol/min/mg protein)340 ± 50-50%[5]

Table 2: Effect of this compound on Intracellular Ca²⁺ and Membrane Potential in MDCT Cells

ParameterControlThis compound (10⁻⁴ M)ChangeReference
Intracellular Ca²⁺ ([Ca²⁺]i) (nM)91 ± 12654 ± 31Increase[5]
⁴⁵Ca²⁺ Uptake (nmol/min/mg protein)2.86 ± 0.26-45% Increase[5]
Membrane Potential (mV)-72 ± 2-92.4 ± 9.2Hyperpolarization by 20.4 ± 7.2 mV[5]

Table 3: Effect of this compound on Fractional Chloride Delivery in Rat Nephron Segments (In Vivo Micropuncture)

Nephron SegmentBefore this compoundAfter this compound (15 mg/kg/h)P-valueReference
Late Proximal Tubule59.4%71.0%< 0.0001[3]
Early Distal Tubule5.08%7.40%< 0.001[3]
Late Distal Tubule1.24%6.25%< 0.001[3]
Final Urine0.29%3.44%< 0.001[3]

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on renal ion transport.

Isolated Perfused Renal Tubule

This ex vivo technique allows for the direct study of a single, isolated nephron segment, providing precise control over the luminal and basolateral environments.

Objective: To measure the effect of this compound on net fluid and electrolyte transport in an isolated distal convoluted tubule.

Materials:

  • Stereomicroscope

  • Micromanipulators

  • Perfusion and collection pipettes

  • Perfusion rig with a temperature-controlled chamber

  • Solutions:

    • Hanks' Balanced Salt Solution (HBSS) for dissection

    • Perfusion solution (e.g., modified Krebs-Henseleit buffer)

    • Bath solution (identical to perfusion solution)

    • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in perfusion solution)

  • Osmometer

  • Ion-selective electrodes or other analytical instruments for measuring Na⁺, Cl⁻, K⁺, and Ca²⁺ concentrations

Protocol:

  • Animal Preparation and Kidney Removal:

    • Anesthetize a small mammal (e.g., rabbit, mouse) according to approved institutional animal care and use committee (IACUC) protocols.

    • Perfuse the kidneys in situ with cold HBSS containing heparin to flush out blood.

    • Rapidly remove the kidneys and place them in ice-cold HBSS.

  • Tubule Dissection:

    • Under a stereomicroscope in a chilled petri dish containing HBSS, carefully dissect a thin wedge of the kidney cortex.

    • Identify and isolate a distal convoluted tubule segment of approximately 1-2 mm in length using fine forceps.

  • Mounting the Tubule:

    • Transfer the isolated tubule to the temperature-controlled chamber on the perfusion rig, which contains the bath solution.

    • Using micromanipulators, mount the tubule between the perfusion and collection pipettes. The perfusion pipette is advanced into the tubule lumen, and the collection pipette is used to hold the other end of the tubule.

  • Perfusion and Sample Collection:

    • Initiate perfusion of the tubule lumen with the control perfusion solution at a constant rate (e.g., 5-15 nL/min).[12]

    • Allow the tubule to equilibrate for a period (e.g., 30 minutes).

    • Collect the perfusate from the collection pipette over a timed interval to measure the collected volume and ion concentrations.

    • Switch the perfusion solution to one containing the desired concentration of this compound.

    • Repeat the equilibration and collection steps.

  • Data Analysis:

    • Measure the volume of the collected fluid.

    • Determine the concentrations of Na⁺, Cl⁻, K⁺, and Ca²⁺ in the initial perfusate and the collected fluid.

    • Calculate the net flux (J) of each ion using the following formula: J = (V₀ * C₀ - Vₗ * Cₗ) / L where V₀ is the initial perfusion rate, C₀ is the initial concentration, Vₗ is the collected fluid volume, Cₗ is the collected fluid concentration, and L is the length of the tubule.

    • Compare the ion fluxes in the presence and absence of this compound.

In Vivo Microperfusion of the Distal Tubule

This in vivo technique allows for the study of tubular function in its native environment, preserving the influence of systemic hormones and neural inputs.

Objective: To determine the effect of luminal this compound on Na⁺ and Ca²⁺ transport in the distal tubule of an anesthetized rat.

Materials:

  • Anesthetized rat prepared for micropuncture (e.g., placed on a heated table with cannulated jugular vein and carotid artery for infusions and blood pressure monitoring)

  • Stereomicroscope with a micromanipulator setup

  • Glass micropipettes for perfusion and collection

  • Microperfusion pump

  • Perfusion solution containing a non-reabsorbable marker (e.g., ³H-inulin) and the ions of interest.

  • Oil-filled pipette for blocking the tubule

  • This compound stock solution

  • Analytical instruments for measuring ion concentrations and radioactivity

Protocol:

  • Animal Preparation:

    • Anesthetize the rat according to an approved IACUC protocol.

    • Surgically expose the kidney and place it in a heated cup to maintain temperature.

    • Infuse a maintenance solution (e.g., saline) intravenously.

  • Identification of Distal Tubules:

    • Inject a small bolus of a dye like Lissamine green intravenously to identify the distal tubules on the kidney surface.

  • Microperfusion:

    • Using a micromanipulator, insert a perfusion pipette into an early loop of a distal tubule.

    • Inject a small droplet of oil downstream from the perfusion site to block the flow of native tubular fluid.

    • Insert a collection pipette into a later loop of the same distal tubule, downstream from the oil block.

    • Perfuse the tubule segment between the perfusion and collection pipettes with the control solution at a constant rate (e.g., 15 nL/min).[12]

  • Sample Collection:

    • Collect the perfusate from the collection pipette over a timed interval.

    • Switch the perfusion solution to one containing this compound.

    • Repeat the perfusion and collection procedure in the same or a different tubule.

  • Data Analysis:

    • Measure the concentration of the non-reabsorbable marker (³H-inulin) in the initial perfusate and the collected fluid to calculate the water flux.

    • Measure the concentrations of Na⁺ and Ca²⁺ in the initial and collected fluids.

    • Calculate the net transport of Na⁺ and Ca²⁺, correcting for water movement.

    • Compare the transport rates in the presence and absence of this compound.

Renal Clearance Studies

This method assesses the overall function of the kidneys by measuring the rate at which a substance is cleared from the plasma.

Objective: To evaluate the effect of this compound on the renal clearance of electrolytes and water in a whole animal model.

Materials:

  • Metabolic cages for urine collection

  • Anesthetized animal model (e.g., rat) with cannulated blood vessels for blood sampling and infusion

  • Infusion pump

  • This compound for administration (e.g., intravenous infusion)

  • Inulin or another GFR marker

  • Analytical instruments for measuring plasma and urine concentrations of electrolytes and the GFR marker

Protocol:

  • Animal Preparation:

    • Acclimatize animals to metabolic cages for several days before the experiment.

    • On the day of the experiment, anesthetize the animal and cannulate the femoral artery (for blood sampling) and vein (for infusions). Cannulate the bladder for timed urine collection.

  • Experimental Periods:

    • Control Period: Infuse a solution containing a GFR marker (e.g., inulin) at a constant rate. After an equilibration period, collect timed urine samples and a midpoint blood sample.

    • Experimental Period: Administer this compound (e.g., as a bolus followed by a continuous infusion).[3] Continue the infusion of the GFR marker. Collect timed urine samples and a midpoint blood sample during this period.

  • Sample Analysis:

    • Measure the volume of each urine sample.

    • Analyze plasma and urine samples for the concentration of the GFR marker and electrolytes (Na⁺, Cl⁻, K⁺, Ca²⁺).

  • Data Analysis:

    • Glomerular Filtration Rate (GFR): Calculate GFR using the formula: GFR = (Urine concentration of marker * Urine flow rate) / Plasma concentration of marker.

    • Electrolyte Excretion Rate: Calculate the excretion rate for each electrolyte: Excretion Rate = Urine concentration of electrolyte * Urine flow rate.

    • Fractional Excretion (FE): Calculate the fractional excretion of each electrolyte: FE = (Urine concentration of electrolyte * Plasma concentration of marker) / (Plasma concentration of electrolyte * Urine concentration of marker) * 100%.

    • Compare GFR, electrolyte excretion rates, and fractional excretion between the control and experimental periods.

Visualizations

Signaling Pathway

Chlorothiazide_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood (Peritubular Capillary) Lumen_Na Na⁺ NCC NCC (Na⁺-Cl⁻ Cotransporter) Lumen_Na->NCC Lumen_Cl Cl⁻ Lumen_Cl->NCC Blood_Na Na⁺ NCC->Blood_Na Reabsorption Blocked Blood_Cl Cl⁻ NCC->Blood_Cl Reabsorption Blocked This compound This compound This compound->NCC Inhibits WNK_Kinase WNK Kinase Signaling Pathway WNK_Kinase->NCC Regulates

Caption: this compound inhibits the NCC in the DCT.

Experimental Workflow: Isolated Perfused Tubule

Isolated_Perfused_Tubule_Workflow A 1. Isolate Distal Convoluted Tubule B 2. Mount Tubule on Perfusion Pipettes A->B C 3. Perfuse with Control Solution B->C D 4. Collect Perfusate (Control) C->D E 5. Switch to This compound Solution D->E F 6. Collect Perfusate (Experimental) E->F G 7. Analyze Ion Concentrations & Flux F->G

Caption: Workflow for an isolated perfused tubule experiment.

Experimental Workflow: In Vivo Microperfusion

InVivo_Microperfusion_Workflow A 1. Anesthetize Animal & Expose Kidney B 2. Identify Distal Tubule A->B C 3. Perfuse with Control Solution & Block Tubule B->C D 4. Collect Perfusate (Control) C->D E 5. Perfuse with This compound Solution D->E F 6. Collect Perfusate (Experimental) E->F G 7. Analyze Ion Concentrations & Transport F->G

Caption: Workflow for an in vivo microperfusion study.

Commercial Sources for Reagents

  • This compound: Can be purchased from various chemical suppliers such as Sigma-Aldrich (a subsidiary of Merck), Tocris Bioscience, and Cayman Chemical. It is important to select a grade appropriate for the intended experimental use (e.g., cell culture or in vivo studies).

  • Radioisotopes (e.g., ²²Na, ³⁶Cl, ⁴⁵Ca, ³H-inulin): Available from suppliers like PerkinElmer and American Radiolabeled Chemicals, Inc. Proper licensing and handling procedures are required.

  • Cell Culture Media and Reagents: Can be obtained from major life science suppliers such as Thermo Fisher Scientific (Gibco), Corning, and Lonza.

  • Other Chemicals and Buffers: Standard laboratory-grade chemicals can be purchased from suppliers like Fisher Scientific, VWR, and Sigma-Aldrich.

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. All experiments should be conducted in accordance with institutional guidelines and regulations, including those pertaining to animal welfare and biosafety.

References

Application Notes and Protocols for Assessing Diuretic Efficacy of Chlorothiazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothiazide, a cornerstone of diuretic therapy, exerts its effects by inhibiting the thiazide-sensitive sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3] This inhibition leads to increased excretion of sodium and water, making it a valuable agent in the management of hypertension and edema.[1][4] The development of this compound analogs is a promising avenue for discovering novel diuretic agents with improved efficacy, duration of action, or safety profiles.

These application notes provide a comprehensive experimental protocol for the preclinical assessment of the diuretic efficacy of novel this compound analogs. The described methodologies encompass both in vivo and in vitro approaches to enable a thorough characterization of the pharmacological properties of these compounds.

Key Concepts and Mechanisms

The primary molecular target of this compound and its analogs is the NCC, a member of the SLC12 family of solute carriers.[5][6] By binding to and inhibiting the NCC, these drugs prevent the reabsorption of Na+ and Cl- from the tubular fluid back into the blood.[1][2] This leads to an increase in the osmotic pressure within the tubule, causing a corresponding increase in water excretion (diuresis).[1]

The efficacy of this compound analogs is therefore dependent on their affinity for and inhibitory action on the NCC. The following protocols are designed to quantify this interaction and its physiological consequences.

In Vivo Assessment of Diuretic Efficacy in a Rat Model

The in vivo rat model is a well-established method for evaluating the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of test compounds.[7][8][9]

Experimental Workflow for In Vivo Diuretic Efficacy Assessment

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Analysis acclimatization Animal Acclimatization (7 days) fasting Overnight Fasting (18 hours, water ad libitum) acclimatization->fasting saline Oral Saline Loading (0.9% NaCl, 25 mL/kg) fasting->saline dosing Drug Administration (Vehicle, this compound, Analogs) saline->dosing urine_collection Urine Collection in Metabolic Cages (5 or 24 hours) dosing->urine_collection volume Measure Urine Volume urine_collection->volume blood Analyze Plasma Electrolytes (Optional) urine_collection->blood electrolytes Analyze Urine Electrolytes (Na+, K+, Cl-) volume->electrolytes data Data Analysis & Comparison electrolytes->data blood->data

Caption: Workflow for in vivo diuretic efficacy assessment in rats.

Detailed Experimental Protocol

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g) are recommended.[7]

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week for acclimatization.[7]

2. Experimental Groups:

  • Group 1 (Vehicle Control): Receives the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (Positive Control): Receives a standard dose of this compound (e.g., 10 mg/kg, p.o.).

  • Group 3 onwards (Test Groups): Receive the this compound analogs at various doses.

3. Procedure:

  • Fast the rats overnight (approximately 18 hours) before the experiment, with free access to water.[10]

  • On the day of the experiment, administer a saline load (0.9% NaCl, 25 mL/kg body weight) orally to all animals.[10]

  • Immediately after the saline load, administer the vehicle, this compound, or this compound analog orally (p.o.) or intraperitoneally (i.p.).

  • Place each rat in an individual metabolic cage designed for the separation and collection of urine.[11]

  • Collect urine for a period of 5 hours for acute effects or 24 hours for prolonged effects.[7] Record the cumulative urine volume for each animal.

4. Sample Analysis:

  • At the end of the collection period, measure the total volume of urine for each rat.

  • Centrifuge a portion of the urine sample to remove any precipitates.

  • Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.[12]

5. Data Presentation and Analysis:

The following parameters should be calculated and tabulated for clear comparison:

  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

  • Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)

  • Natriuretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group)

  • Kaliuretic Index: (Total K+ excretion of test group) / (Total K+ excretion of control group)

  • Na+/K+ Ratio: A higher ratio indicates a more desirable diuretic with potassium-sparing effects.

Table 1: In Vivo Diuretic Efficacy of this compound Analogs (5-hour study)

Treatment Group (Dose)Urine Volume (mL)Na+ Excretion (mmol)K+ Excretion (mmol)Cl- Excretion (mmol)Diuretic IndexSaluretic IndexNatriuretic IndexKaliuretic IndexNa+/K+ Ratio
Vehicle Control1.01.01.01.0
This compound (10 mg/kg)
Analog A (10 mg/kg)
Analog B (10 mg/kg)

In Vitro Assessment of NCC Inhibition

To directly assess the interaction of this compound analogs with their molecular target, in vitro assays using cells expressing the thiazide-sensitive NaCl cotransporter (NCC) are essential.

Conceptual Signaling Pathway of NCC Inhibition

G cluster_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitium cluster_drug Drug Action ions_lumen Na+ Cl- NCC NCC Thiazide Binding Site ions_lumen->NCC:f0 ions_in Na+ Cl- NCC:f0->ions_in NaK_ATPase Na+/K+ ATPase ions_in->NaK_ATPase ions_out Na+ NaK_ATPase->ions_out Chlorothiazide_Analog This compound Analog Chlorothiazide_Analog->NCC:f1 Inhibition

Caption: Inhibition of the Na+/Cl- Cotransporter (NCC) by this compound Analogs.

Detailed Experimental Protocol: Xenopus Oocyte Expression System

The Xenopus laevis oocyte expression system is a robust platform for studying the function and inhibition of ion transporters like the NCC.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from anesthetized female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., collagenase).

  • Microinject oocytes with cRNA encoding the human or rat NCC.

  • Incubate the injected oocytes for 3-5 days to allow for protein expression.

2. 22Na+ Uptake Assay:

  • Prepare uptake solutions containing radioactive 22Na+.

  • Pre-incubate NCC-expressing oocytes in a Cl--free medium.

  • Initiate the uptake by transferring the oocytes to an uptake medium containing 22Na+, Cl-, and varying concentrations of the this compound analog or this compound as a positive control.

  • After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes with a cold, isotope-free solution.

  • Lyse individual oocytes and measure the incorporated 22Na+ using a gamma counter.

3. Data Presentation and Analysis:

  • Calculate the percentage of NCC inhibition for each concentration of the analog compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the log concentration of the analog.

  • Determine the IC50 (half-maximal inhibitory concentration) value for each analog from the dose-response curve.

Table 2: In Vitro NCC Inhibition by this compound Analogs

CompoundIC50 (µM)
This compound
Analog A
Analog B
Analog C

Summary and Interpretation of Results

A comprehensive assessment of the diuretic efficacy of this compound analogs requires the integration of both in vivo and in vitro data. An ideal candidate would exhibit potent inhibition of the NCC in vitro (low IC50) and translate this into significant diuretic and natriuretic activity in vivo, preferably with a favorable Na+/K+ ratio to minimize the risk of hypokalemia.[1]

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically evaluate and compare the pharmacological profiles of novel this compound analogs, facilitating the identification of promising new diuretic agents.

References

Application of Chlorothiazide in Animal Models of Hypertension: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorothiazide, a prototypical thiazide diuretic, is a cornerstone in the pharmacological management of hypertension. Its primary mechanism involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which in turn reduces plasma volume and blood pressure.[1][2] Animal models are critical for the preclinical evaluation of antihypertensive agents, providing invaluable insights into their efficacy, mechanisms of action, and safety profiles. This document offers detailed application notes and protocols for the use of this compound in established animal models of hypertension, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Efficacy of Thiazide Diuretics in Hypertensive Animal Models

The following tables provide a consolidated summary of the quantitative effects of this compound and its analogue, hydrothis compound, in various rat and mouse models of hypertension.

Table 1: Effects of Thiazide Diuretics on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

DiureticDosageRoute of AdministrationDuration of TreatmentBlood Pressure Reduction (mmHg)Reference
This compound100 mg/kg/dayOral gavage4 weeksSignificant attenuation of BP increase[3]
This compoundNot specifiedDrinking water50 weeks40 (Systolic)[4]
Hydrothis compound1.5 mg/kg/dayDrinking water7 days41 ± 2 (Systolic)[5]
Hydrothis compound50 mg/kgNot specified4 daysEquivalent to reserpine[6]
Hydrothis compound80 mg/kg/dayNot specified3 weeksSignificant reduction in arterial pressure[7]

Table 2: Effects of Thiazide Diuretics in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats

DiureticDosageRoute of AdministrationDuration of TreatmentNoteworthy FindingsReference
Hydrothis compound10 mg/kg/dayNot specified7 daysSignificant decrease in blood pressure[8]
Chlorthalidone8 mg/day per animalFood20 daysPrevented left ventricular muscle hypertrophy[9]

Table 3: Effects of Thiazide Diuretics in Angiotensin II-Induced Hypertensive Models

Animal ModelDiureticDosageRoute of AdministrationDuration of TreatmentKey OutcomeReference
RatTrichlormethiazideNot specifiedChronic administrationNot specifiedSignificantly reduced mean arterial pressure[10]
MouseHydrothis compound10 mg/kgIntraperitoneal8 daysReduced nitric oxide secretion by macrophages[11]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validity of experimental findings. Below are representative protocols for inducing hypertension and administering this compound in common animal models.

Protocol 1: Spontaneously Hypertensive Rat (SHR) Model

This model is a genetic representation of essential hypertension.[12]

1. Animal Selection:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Control: Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[12]

  • Age: 12 weeks of age is a common starting point for treatment.[4]

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution or distilled water)[12]

  • Oral gavage needles

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)

3. Procedure:

  • House the animals in a controlled environment (12-hour light/dark cycle, 25 ± 3°C, 60 ± 5% humidity) with ad libitum access to standard chow and water for at least one week to acclimatize.

  • Record baseline blood pressure and heart rate for 3-5 consecutive days.

  • Randomly assign animals to control (vehicle) and treatment (this compound) groups.

  • Prepare a suspension of this compound in the chosen vehicle.

  • Administer this compound or vehicle daily via oral gavage.[3][12] Dosages can range from 1.5 mg/kg/day to 100 mg/kg/day.[3][5]

  • Monitor blood pressure weekly throughout the study period (e.g., 4 weeks).[3]

  • At the end of the treatment period, collect blood and tissue samples for further analysis (e.g., plasma electrolytes, renin activity).[12]

Protocol 2: Deoxycorticosterone Acetate (DOCA)-Salt Model

This model represents a form of mineralocorticoid-induced, salt-sensitive hypertension.[13][14][15]

1. Animal Selection:

  • Species: Rat

  • Strain: Wistar or Sprague-Dawley

  • Age: 8-10 weeks old

2. Materials:

  • Deoxycorticosterone acetate (DOCA)

  • 1% NaCl solution for drinking water

  • This compound

  • Vehicle for injection

  • Anesthetics (e.g., ketamine and xylazine)

  • Surgical instruments for uninephrectomy

3. Procedure:

  • Anesthetize the rats and perform a unilateral nephrectomy (left kidney removal) through a flank incision.

  • Allow a one-week recovery period.

  • Administer DOCA (e.g., 40 mg/kg, subcutaneously, twice weekly) and replace drinking water with 1% NaCl solution.

  • Monitor blood pressure weekly. Hypertension typically develops over 4-6 weeks.

  • Once hypertension is established, randomize the animals into treatment groups.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or mixed in food).

  • Continue to monitor blood pressure and other relevant parameters throughout the treatment period.

Protocol 3: Angiotensin II (Ang II)-Infusion Model

This model is used to study hypertension driven by the renin-angiotensin system.

1. Animal Selection:

  • Species: Rat or Mouse

  • Strain: Various strains can be used (e.g., C57BL/6 mice).[16]

2. Materials:

  • Angiotensin II

  • Osmotic minipumps

  • Surgical instruments for pump implantation

  • This compound

  • Vehicle

3. Procedure:

  • Anesthetize the animals.

  • Implant osmotic minipumps subcutaneously for the continuous infusion of Ang II (e.g., 200-490 ng/kg/min).[17][16]

  • Allow animals to recover and monitor blood pressure. Hypertension develops over several days to weeks.[17]

  • Once hypertension is established, begin treatment with this compound or vehicle.

  • Monitor cardiovascular parameters and collect samples as required for the study endpoints.

Visualizations: Diagrams of Workflows and Mechanisms

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., SHR, Wistar) acclimatization Acclimatization (1-2 weeks) animal_selection->acclimatization hypertension_induction Hypertension Induction (e.g., DOCA-Salt, Ang II) acclimatization->hypertension_induction baseline_measurement Baseline BP Measurement hypertension_induction->baseline_measurement grouping Randomization baseline_measurement->grouping treatment This compound Administration grouping->treatment monitoring Regular BP & Weight Monitoring treatment->monitoring sample_collection Terminal Sample Collection monitoring->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: General experimental workflow for studying this compound in animal models of hypertension.

mechanism_of_action This compound This compound ncc Inhibits Na+/Cl- Cotransporter (Distal Convoluted Tubule) This compound->ncc na_cl_excretion Increased Na+ and Cl- Excretion ncc->na_cl_excretion water_excretion Increased Water Excretion (Diuresis) na_cl_excretion->water_excretion plasma_volume Reduced Plasma Volume water_excretion->plasma_volume cardiac_output Reduced Cardiac Output plasma_volume->cardiac_output blood_pressure Reduced Blood Pressure cardiac_output->blood_pressure

Caption: Primary mechanism of action for this compound in lowering blood pressure.

References

Application Notes and Protocols for Long-Term Chlorothiazide Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the long-term administration of chlorothiazide in preclinical research settings. The following sections detail quantitative data from various studies, step-by-step experimental procedures, and visual representations of experimental workflows and the underlying signaling pathway.

Data Presentation: Quantitative Outcomes of Long-Term this compound Administration

The following tables summarize quantitative data from preclinical studies involving the chronic administration of this compound and its analogue, hydrothis compound.

Animal ModelCompoundDoseDurationKey Quantitative FindingsReference
B6C3F1 MiceHydrothis compound2500 or 5000 mg/kg of diet (approx. 280 or 575 mg/kg bw/day)103-104 weeksNo significant difference in mean body weights between control and treated groups. Increased incidence of hepatocellular adenomas in male mice.[1]
Fischer 344 RatsHydrothis compound250, 500, or 2000 mg/kg of diet (approx. 11, 23, or 89 mg/kg bw/day)105-106 weeksUniform reduction in body weight in treated rats. Increased incidence and severity of chronic progressive nephropathy.[1]
Fischer 344 RatsHydrothis compound1000 mg/kg of diet104 weeksIncreased incidence and severity of chronic progressive nephropathy and lesions secondary to chronic renal disease.[1]
Long-Evans RatsHydrothis compoundTwo unspecified doses7-10 daysInitial natriuresis and diuresis, which abated after 1 day, though diuresis persisted. Reduced delivery of sodium to the end of the proximal convoluted tubule. No significant difference in total glomerular filtration rate.[2]
Brattleboro RatsThis compoundApprox. 250 mg/day (in diet)16 daysHalved polyuria. Chronically increased plasma renin activity and decreased natriuresis. Increased urinary urea content and osmolality.[3]
Syrian Golden HamstersHydrothis compound1 or 2 mg/kg bw (by gavage)6 monthsIncreased total cholesterol and high-density lipoprotein cholesterol levels in males.[1]
DogsHydrothis compound50-200 mg dailyUp to 9 monthsEnlarged, hyperactive parathyroid glands.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the long-term administration of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Long-Term Oral Administration in Rodent Feed

This protocol is suitable for carcinogenicity and chronic toxicity studies.

1. Materials:

  • This compound powder (purity >98%)

  • Standard rodent chow

  • Precision balance

  • Feed mixer

  • Animal caging with appropriate environmental controls

2. Procedure:

  • Dose Calculation: Determine the required concentration of this compound in the feed (e.g., in mg/kg of diet) to achieve the target daily dose in mg/kg of body weight. This requires knowledge of the average daily food consumption of the specific rodent strain and age.

  • Feed Preparation:

    • Accurately weigh the required amount of this compound powder.

    • In a dedicated mixer, blend the this compound with a small portion of the ground rodent chow to create a premix.

    • Gradually add the premix to the bulk of the ground chow and mix until a homogenous mixture is achieved.

    • Pellet the medicated feed, if necessary. Prepare a control diet without the test compound using the same procedure.

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.

  • Administration: Provide the medicated and control diets ad libitum to the respective animal groups. Ensure fresh feed is provided regularly (e.g., weekly).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity.

    • Weekly: Record body weights and food consumption.

    • Periodic (e.g., monthly or as per study design): Collect blood and urine samples for hematology, clinical chemistry (including electrolytes), and urinalysis.

    • Terminal: At the end of the study period (e.g., 104 weeks), euthanize the animals and perform a full necropsy. Collect organs for histopathological examination.

Protocol 2: Oral Gavage Administration in Rodents

This method allows for precise daily dosing.

1. Materials:

  • This compound powder

  • Vehicle (e.g., purified water, 0.5% methylcellulose)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

  • Appropriately sized oral gavage needles

  • Animal balance

2. Procedure:

  • Formulation Preparation (Aqueous Suspension):

    • Calculate the required concentration of this compound in the vehicle to deliver the desired dose in a specific volume (e.g., 5-10 mL/kg for rats).[4]

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to maintain a uniform suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Fast animals overnight before dosing to reduce variability in absorption, ensuring free access to water.[5]

    • Weigh each animal to calculate the exact volume of the suspension to be administered.

    • Gently restrain the animal and administer the formulation using an appropriate-sized gavage needle.

  • Monitoring:

    • Follow a similar monitoring schedule as described in Protocol 1, with blood and urine collections timed relative to the daily dosing.

    • For pharmacokinetic studies, blood samples should be collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[5]

Protocol 3: Assessment of Renal Function and Electrolyte Balance

This protocol details the collection and analysis of samples to assess the physiological effects of long-term this compound administration.

1. Materials:

  • Metabolic cages for urine collection

  • Blood collection tubes (e.g., with appropriate anticoagulant)

  • Centrifuge

  • Clinical chemistry and electrolyte analyzers

2. Procedure:

  • Urine Collection:

    • House animals individually in metabolic cages for a defined period (e.g., 24 hours).

    • Measure the total urine volume.

    • Analyze urine for electrolytes (sodium, potassium, chloride, calcium), creatinine, and osmolality.

  • Blood Collection:

    • Collect blood via appropriate methods (e.g., tail vein, saphenous vein).

    • Process blood to obtain plasma or serum.

  • Biochemical Analysis:

    • Analyze plasma/serum for electrolytes, creatinine, urea, and other relevant biomarkers.

    • Calculate creatinine clearance as an indicator of glomerular filtration rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase (Long-Term) cluster_monitoring Monitoring & Analysis Phase acclimation Animal Acclimation (1 week) grouping Randomization into Control and Treatment Groups acclimation->grouping formulation This compound Formulation (Suspension or Medicated Feed) daily_dosing Daily Administration (Oral Gavage or Medicated Feed) formulation->daily_dosing grouping->daily_dosing daily_obs Daily Clinical Observation daily_dosing->daily_obs weekly_bw Weekly Body Weight & Food Intake Measurement daily_dosing->weekly_bw periodic_sampling Periodic Blood & Urine Sampling daily_dosing->periodic_sampling terminal_proc Terminal Procedures (Necropsy & Histopathology) daily_dosing->terminal_proc End of Study biochem Biochemical Analysis (Electrolytes, Renal Function) periodic_sampling->biochem

Caption: Experimental workflow for long-term this compound studies.

signaling_pathway cluster_dct_cell Distal Convoluted Tubule (DCT) Cell cluster_lumen Tubular Lumen cluster_interstitium Peritubular Interstitium This compound This compound ncc Na-Cl Cotransporter (NCC) This compound->ncc Inhibition na_in Na+ Influx ncc->na_in Facilitates cl_in Cl- Influx ncc->cl_in Facilitates na_k_atpase Na+/K+ ATPase na_in->na_k_atpase ca_in Ca2+ Reabsorption na_in->ca_in Indirectly Enhances k_out K+ Secretion cl_in->k_out Indirectly Promotes na_k_atpase->k_out inter_na Na+ romk ROMK Channel k_out->romk lumen_k K+ ca_channel TRPV5 Ca2+ Channel ca_channel->ca_in inter_ca Ca2+ lumen_na Na+ lumen_cl Cl- lumen_ca Ca2+ inter_k K+

Caption: Mechanism of action of this compound in the DCT.

References

Quantitative Assays for Measuring NCC Inhibition by Chlorothiazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na-Cl cotransporter (NCC), predominantly expressed in the distal convoluted tubule of the kidney, is a critical regulator of renal salt reabsorption and blood pressure. Its inhibition by thiazide diuretics, such as chlorothiazide, is a cornerstone of hypertension management. Accurate and reproducible quantification of NCC inhibition is paramount for the discovery and development of novel antihypertensive agents. This document provides detailed application notes and protocols for various quantitative assays to measure NCC inhibition by this compound and its analogs.

The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK)[1][2][3][4][5]. Understanding this pathway is crucial for interpreting assay results and for the development of targeted therapeutics.

Signaling Pathway Overview: The WNK-SPAK-NCC Cascade

The activity of the Na-Cl cotransporter (NCC) is primarily regulated by its phosphorylation state, which is controlled by the WNK-SPAK/OSR1 signaling pathway.[1][2][3][4][5] WNK kinases (WNK1 and WNK4) act as upstream regulators that phosphorylate and activate the SPAK and Oxidative Stress Responsive 1 (OSR1) kinases. Activated SPAK/OSR1, in turn, directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased sodium and chloride reabsorption.[2] Conversely, dephosphorylation of NCC by protein phosphatases leads to its inactivation. Thiazide diuretics like this compound inhibit the ion translocation function of NCC, independent of its phosphorylation state.

NCC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds NCC NCC (Na-Cl Cotransporter) WNKs WNK Kinases (WNK1, WNK4) AT1R->WNKs activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates (activates) Inactive_NCC Inactive (Dephosphorylated) NCC SPAK_OSR1->Inactive_NCC phosphorylates Phosphatases Phosphatases Phosphatases->Inactive_NCC inactivation Active_NCC Active (Phosphorylated) NCC Active_NCC->Phosphatases dephosphorylates This compound This compound Active_NCC->this compound inhibited by Inactive_NCC->Active_NCC activation

Figure 1: WNK-SPAK-NCC Signaling Pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other thiazide-like diuretics against the Na-Cl cotransporter. These values are essential for comparing the potency of different inhibitors and for validating assay performance.

CompoundIC50 (µM)Cell SystemAssay TypeReference
Hydrothis compound~10HEK293Chloride Influx (YFP)[6][7]
Chlorthalidone~5HEK293Chloride Influx (YFP)[6][7]
Indapamide~2HEK293Chloride Influx (YFP)[6][7]
MetolazoneVariesOocytes / mDCT15 cells22Na+ uptake[8]
PolythiazideVariesOocytes / HEK29322Na+ / Iodide uptake[9]

Note: IC50 values can vary depending on the experimental conditions, cell type, and specific assay used.

Experimental Protocols

This section provides detailed protocols for three common quantitative assays used to measure NCC inhibition.

Fluorescence-Based Chloride Influx Assay

This high-throughput assay measures NCC activity by detecting changes in intracellular chloride concentration using a chloride-sensitive yellow fluorescent protein (YFP).[6][7] In this assay, cells co-expressing NCC and a membrane-anchored YFP are used. The influx of chloride through active NCC quenches the YFP fluorescence, and the rate of quenching is proportional to NCC activity.

Experimental Workflow:

Chloride_Influx_Workflow A Seed HEK293 cells co-expressing NCC and membrane-anchored YFP in a 96-well plate B Incubate cells in a hypotonic, Cl- and K+ free buffer to activate the WNK-SPAK pathway A->B C Pre-incubate with varying concentrations of this compound B->C D Initiate Cl- influx by adding a Cl--containing solution C->D E Measure YFP fluorescence kinetically using a plate reader D->E F Calculate the initial rate of fluorescence quenching E->F G Plot rate of quenching vs. This compound concentration to determine IC50 F->G

Figure 2: Workflow for Chloride Influx Assay.

Detailed Methodology:

  • Cell Culture:

    • Culture Human Embryonic Kidney (HEK293) cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP in a suitable medium (e.g., DMEM with 10% FBS and selection antibiotics).

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, wash the cells twice with a chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4).

    • To activate the endogenous WNK-SPAK signaling pathway, incubate the cells in a hypotonic, Cl- and K+ free buffer for 15-30 minutes at 37°C.[7]

    • Prepare serial dilutions of this compound in the chloride-free buffer.

    • Add the this compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent NCC inhibitor).

    • Initiate the chloride influx by adding a chloride-containing solution (e.g., replacing the gluconate salts with chloride salts) to all wells.

    • Immediately begin measuring the YFP fluorescence (excitation ~510 nm, emission ~530 nm) every 5-10 seconds for 1-2 minutes using a kinetic plate reader.

  • Data Analysis:

    • Determine the initial rate of fluorescence quenching for each well by calculating the slope of the initial linear portion of the fluorescence decay curve.

    • Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioactive Rubidium (86Rb+) Uptake Assay

This traditional method measures the activity of cation-chloride cotransporters by quantifying the uptake of radioactive rubidium (86Rb+), a congener of potassium. Since NCC transports Na+ and Cl-, this assay is adapted by using conditions that promote Na+-dependent 86Rb+ influx.

Experimental Workflow:

Rubidium_Uptake_Workflow A Culture cells expressing NCC in a 24-well plate B Wash cells with a pre-incubation buffer A->B C Pre-incubate with varying concentrations of this compound B->C D Initiate uptake by adding buffer containing 86Rb+ and Na+ C->D E Stop the uptake after a defined time with ice-cold wash buffer D->E F Lyse the cells E->F G Measure 86Rb+ radioactivity in the lysate using a scintillation counter F->G H Calculate IC50 from dose-response curve G->H

Figure 3: Workflow for 86Rb+ Uptake Assay.

Detailed Methodology:

  • Cell Culture:

    • Culture cells expressing NCC (e.g., HEK293-NCC) in 24-well plates until confluent.

  • Assay Procedure:

    • Wash the cells twice with a pre-incubation buffer (e.g., 135 mM N-methyl-D-glucamine-Cl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 20 mM HEPES, pH 7.4).

    • Pre-incubate the cells with varying concentrations of this compound in the pre-incubation buffer for 15 minutes at 37°C.

    • Initiate the uptake by adding an uptake buffer containing 86RbCl (typically 1-2 µCi/mL) and NaCl (to provide the Na+ gradient). The final concentrations of ions should be optimized for NCC activity.

    • Allow the uptake to proceed for a defined period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer (pre-incubation buffer without the drug).

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Data Analysis:

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (e.g., 100 µM hydrothis compound).

    • Normalize the specific uptake to the vehicle control.

    • Plot the normalized uptake against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.

Non-Radioactive Thallium (Tl+) Influx Assay

This fluorescence-based assay is a safer alternative to the 86Rb+ uptake assay and is suitable for high-throughput screening. It utilizes the permeability of some cation-chloride cotransporters to thallium (Tl+) and a Tl+-sensitive fluorescent dye (e.g., FluxOR™). The influx of Tl+ into the cells leads to an increase in fluorescence, which is proportional to the transporter activity.

Experimental Workflow:

Thallium_Influx_Workflow A Seed cells expressing NCC in a 96-well plate B Load cells with a Tl+-sensitive fluorescent dye A->B C Wash cells to remove extracellular dye B->C D Pre-incubate with varying concentrations of this compound C->D E Initiate Tl+ influx by adding a Tl+- and Na+-containing stimulus buffer D->E F Measure fluorescence kinetically E->F G Calculate the rate of fluorescence increase and determine IC50 F->G

Figure 4: Workflow for Thallium Influx Assay.

Detailed Methodology:

  • Cell Culture:

    • Seed cells expressing NCC in a 96-well black, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.

    • Wash the cells with a suitable assay buffer to remove extracellular dye.

    • Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes.

    • Use a kinetic plate reader to measure the baseline fluorescence.

    • Initiate the Tl+ influx by adding a stimulus buffer containing Tl2SO4 and NaCl.

    • Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the rates to control wells (0% and 100% inhibition).

    • Generate a dose-response curve by plotting the normalized rates against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The choice of assay for measuring NCC inhibition by this compound depends on the specific research question, available equipment, and desired throughput. Fluorescence-based assays, such as the chloride influx and thallium influx assays, are well-suited for high-throughput screening of compound libraries. The radioactive 86Rb+ uptake assay, while being a more traditional method, remains a reliable tool for detailed mechanistic studies. By following these detailed protocols, researchers can obtain robust and reproducible data on the inhibition of NCC, facilitating the development of next-generation antihypertensive therapies.

References

Application Notes and Protocols for High-Throughput Screening Assays for Novel Thiazide-Like Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edema. These drugs exert their therapeutic effects by inhibiting the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney. The discovery of novel thiazide-like diuretics with improved efficacy and safety profiles is an ongoing goal in drug development. High-throughput screening (HTS) offers a powerful platform to identify and characterize new chemical entities that modulate NCC activity.

This document provides detailed application notes and protocols for a primary HTS assay to identify novel NCC inhibitors, as well as secondary assays to determine their selectivity against related cation-chloride cotransporters.

Primary High-Throughput Screening Assay: YFP-Based Chloride Influx Assay

This cell-based assay provides a robust and sensitive method for identifying inhibitors of the human sodium-chloride cotransporter (NCC). The assay utilizes a human embryonic kidney (HEK293) cell line stably co-expressing human NCC and a membrane-anchored, halide-sensitive yellow fluorescent protein (YFP) mutant (e.g., YFP-H148Q/I152L). The principle of the assay relies on the quenching of YFP fluorescence upon the influx of chloride ions through NCC. Activation of the endogenous WNK-SPAK/OSR1 signaling pathway, which phosphorylates and activates NCC, is achieved by pre-incubating the cells in a hypotonic, chloride- and potassium-free buffer.

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed HEK293-NCC-YFP cells in 384-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h wash_cells Wash with Assay Buffer incubate_24h->wash_cells add_compounds Add test compounds and controls wash_cells->add_compounds pre_incubate Pre-incubate to activate NCC (hypotonic, Cl-/K+ free buffer) add_compounds->pre_incubate measure_baseline Measure baseline YFP fluorescence pre_incubate->measure_baseline add_cl Add Cl- containing buffer measure_baseline->add_cl measure_quench Measure YFP fluorescence quench kinetically add_cl->measure_quench calculate_rate Calculate rate of fluorescence quench measure_quench->calculate_rate determine_inhibition Determine % inhibition calculate_rate->determine_inhibition hit_identification Identify hits determine_inhibition->hit_identification WNK_SPAK_NCC_Pathway cluster_regulation Upstream Regulation cluster_core_pathway Core Kinase Cascade cluster_degradation Degradation Pathway cluster_transporter Target Transporter AngII Angiotensin II WNK1_4 WNK1 / WNK4 AngII->WNK1_4 Aldo Aldosterone Aldo->WNK1_4 Insulin Insulin Insulin->WNK1_4 Low_K Low Extracellular K+ Low_K->WNK1_4 SPAK_OSR1 SPAK / OSR1 WNK1_4->SPAK_OSR1 Phosphorylates & Activates NCC NCC (SLC12A3) (Inactive) SPAK_OSR1->NCC Phosphorylates KLHL3_CUL3 KLHL3/CUL3 E3 Ubiquitin Ligase KLHL3_CUL3->WNK1_4 Ubiquitinates for Degradation NCC_P NCC-P (Active) Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC_P->Na_Cl_reabsorption Thiazides Thiazide-like Diuretics Thiazides->NCC_P Inhibits

Troubleshooting & Optimization

Technical Support Center: Improving Chlorothiazide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of chlorothiazide in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound not dissolving in water?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] Its aqueous solubility is very low, reported to be less than 1 mg/mL.[2] This inherent characteristic is the primary reason for dissolution difficulties in purely aqueous solutions.

Troubleshooting:

  • Verify the purity of the compound: Impurities can sometimes affect solubility.

  • Ensure adequate mixing and time: Allow sufficient time for dissolution with appropriate agitation (e.g., stirring or sonication).

  • Consider the pH of your solution: this compound's solubility is pH-dependent.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH. It is a weak acid with pKa values of 6.85 and 9.45.[3] In acidic to neutral pH, its solubility is very low. However, in alkaline conditions (higher pH), it becomes more soluble due to the deprotonation of its sulfonamide groups.[4][5]

Troubleshooting:

  • Precipitation upon pH adjustment: If you dissolve this compound at a high pH and then adjust the pH downwards, it may precipitate out of solution. To avoid this, consider if the final application can tolerate a higher pH. If not, a different solubilization strategy may be necessary.

  • Buffer selection: Use a buffer system that can maintain the desired alkaline pH throughout your experiment. Be aware that this compound can be unstable and undergo hydrolysis at high pH, especially with heating.[6]

Q3: I'm observing precipitation after preparing my this compound solution. What can I do?

Precipitation can occur due to several factors, including supersaturation, temperature changes, or interactions with other components in your solution.

Troubleshooting:

  • Check for supersaturation: You may have exceeded the solubility limit of this compound in your specific solvent system. Try preparing a more dilute solution.

  • Temperature effects: Ensure your solution is maintained at a constant temperature, as solubility can decrease with a drop in temperature.

  • Solvent compatibility: If using co-solvents, ensure they are miscible and that the final ratio does not cause the drug to precipitate. For instance, when using DMSO, be aware that the addition of even small amounts of water can significantly decrease the solubility of some compounds.[7]

  • Filtration: After attempting to dissolve the compound, filter the solution to remove any undissolved particles before use in your experiment.

Data Presentation: Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility of this compound at Different pH Values

pHSolubility ( g/100 mL)
1.0 - 7.40.0608 - 0.103
10.21.79
11.62.2

Source:[5]

Table 2: Solubility of this compound in Various Organic Solvents and Co-Solvent Systems

Solvent/Co-solvent SystemSolubility (mg/mL)
Water~0.7
Methanol> Acetonitrile
Acetonitrile> Ethanol
Ethanol> Ethyl Acetate
Ethyl Acetate> n-propanol
DMSO~20
Dimethylformamide (DMF)~30
1:1 DMF:PBS (pH 7.2)~0.5
PEG-4002.53
PEG-400:Water (3:1)6.50
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.5
10% DMSO, 90% Corn Oil≥ 3.5

Sources:[4][8][9][10][11]

Experimental Protocols

Below are detailed methodologies for common techniques used to improve this compound solubility.

Protocol 1: pH Adjustment

This method leverages the increased solubility of this compound in alkaline conditions.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired buffer

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a beaker, add a small volume of deionized water or your chosen buffer.

  • While stirring, slowly add the 0.1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. The pH will typically need to be above 9.[5]

  • Once dissolved, you can adjust the final volume with your buffer or deionized water.

  • Caution: Be aware of potential hydrolysis at high pH over time.[6] It is recommended to prepare fresh solutions before use.

Protocol 2: Co-solvency

This protocol uses a mixture of water and a water-miscible organic solvent to increase solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG-400)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Vortex mixer or sonicator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF. For example, to achieve a concentration of 20 mg/mL, dissolve 20 mg of this compound in 1 mL of DMSO.[9]

  • For your final working solution, slowly add the aqueous buffer to the organic stock solution while vortexing or sonicating.

  • Important: Add the aqueous phase to the organic phase gradually. Adding the organic stock to the aqueous buffer can cause immediate precipitation.

  • Do not store aqueous dilutions for extended periods, as the compound may precipitate over time. It is recommended to prepare these fresh for each experiment.[9]

Protocol 3: Cyclodextrin Complexation (Kneading Method)

This method forms an inclusion complex with β-cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • β-cyclodextrin

  • Water

  • Mortar and pestle

  • Desiccator

Procedure:

  • Weigh equimolar amounts of this compound and β-cyclodextrin.

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of water to the powder mixture to form a paste-like consistency.

  • Knead the paste in the mortar for 30-45 minutes.

  • Dry the resulting mass in a desiccator until a constant weight is achieved.

  • The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.[12]

Visualizations

The following diagrams illustrate the workflow for selecting a solubilization method and a general experimental workflow.

cluster_0 Solubilization Method Selection Workflow start Start: Poorly Soluble This compound ph_check Is the final application pH sensitive? start->ph_check organic_solvent Are organic solvents permissible? ph_check->organic_solvent Yes ph_adjust Use pH Adjustment (Alkaline) ph_check->ph_adjust No complex_method Is a more complex formulation acceptable? organic_solvent->complex_method No co_solvency Use Co-solvency (e.g., DMSO, PEG) organic_solvent->co_solvency Yes cyclodextrin Use Cyclodextrin Complexation complex_method->cyclodextrin Yes nanoparticle Consider Advanced Methods (e.g., Nanoparticles) complex_method->nanoparticle Further Consideration

Caption: Decision tree for selecting a suitable method to improve this compound solubility.

cluster_1 General Experimental Workflow for Solubility Enhancement prep Step 1: Preparation Weigh this compound and solubilizing agents (e.g., co-solvent, cyclodextrin). dissolve Step 2: Dissolution Mix components according to the chosen protocol (e.g., stirring, kneading, sonication). prep->dissolve verify Step 3: Verification Visually inspect for complete dissolution. Filter if necessary. dissolve->verify troubleshoot {Troubleshooting|If precipitation occurs, re-evaluate concentration, temperature, or method.} dissolve->troubleshoot use Step 4: Application Use the freshly prepared solution in the experiment. verify->use verify->troubleshoot

Caption: A generalized workflow for preparing this compound solutions with enhanced solubility.

References

troubleshooting chlorothiazide degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling chlorothiazide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in experimental buffers a concern?

A1: this compound is a diuretic drug belonging to the thiazide class, used in the management of hypertension and edema. Like many pharmaceutical compounds, its chemical structure can be susceptible to degradation under various experimental conditions. Ensuring its stability in buffers is critical for obtaining accurate, reproducible, and valid experimental results. Degradation can lead to a loss of the active compound, resulting in underestimated efficacy or inaccurate binding constants, and the formation of impurities that could have unintended biological effects or interfere with analytical measurements.

Q2: What are the primary factors that cause this compound degradation in aqueous solutions?

A2: The main factors influencing this compound stability are pH, temperature, and light.

  • pH: this compound is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. The rate of degradation increases significantly at higher pH values.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[1] Therefore, preparing bulk solutions at reduced temperatures (e.g., 0-5°C) can significantly reduce the formation of impurities.

  • Light: Exposure to UV light can cause photodegradation.[1][3][4] Experiments should be conducted with light protection, especially when using photosensitizing equipment.

Q3: What is the main degradation product of this compound, and how is it formed?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the thiadiazine ring. This reaction yields 4-amino-6-chloro-1,3-benzenedisulfonamide (often abbreviated as ACBS or DSA) and formaldehyde.[4][5][6][7] This hydrolysis is irreversible and occurs in both acidic and alkaline environments.[2]

Q4: What is the optimal pH range for maintaining this compound stability in a solution?

A4: While specific kinetics vary, this compound generally shows the greatest stability in the acidic to neutral pH range. Degradation is accelerated at pH values above 7 and is also observed in strongly acidic conditions (e.g., 1 M HCl).[1][4] For short-term experiments, maintaining a pH between 4 and 7 is advisable. The pH of a this compound sodium solution in sterile water is typically between 9.2 and 10.0, a range where the compound is soluble but also susceptible to degradation.[8][9]

Q5: How should I prepare and store this compound stock solutions?

A5: To maximize stability, prepare stock solutions in a suitable solvent like methanol or DMSO, where it is more stable than in aqueous buffers. Store these stock solutions at low temperatures (e.g., -20°C) and protected from light. When preparing aqueous working solutions, reconstitute the drug and make dilutions immediately before use. If an aqueous solution must be stored, it should be kept at refrigerated temperatures (2-8°C) and protected from light for the shortest time possible.[8][9] A study on this compound sodium in sterile water showed stability for up to six days under these conditions.[8][9]

Troubleshooting Guide

Q: My this compound solution is cloudy or has formed a precipitate. What happened?

A: This is likely due to the low aqueous solubility of this compound, especially at neutral to acidic pH.

  • Check the pH: this compound is very slightly soluble in water but more soluble in alkaline solutions like dilute sodium hydroxide. If your buffer is acidic or neutral, you may have exceeded its solubility limit.

  • Consider the Buffer System: Certain buffer salts can interact with the drug and reduce its solubility.

  • Solution: Try dissolving the compound in a small amount of an organic solvent (like DMSO or methanol) before adding it to the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Alternatively, if your experiment allows, using a slightly alkaline buffer may improve solubility, but be mindful of the increased degradation rate.

Q: I'm observing a rapid loss of active this compound in my experiment. What is the likely cause?

A: Rapid loss of concentration points to chemical degradation. Use the following workflow to diagnose the issue.

Troubleshooting Workflow for this compound Loss start Rapid Loss of This compound Detected check_ph What is the pH of your buffer? start->check_ph check_temp What is the incubation temperature? check_ph->check_temp Acidic / Neutral high_ph High pH (> 8) accelerates hydrolytic degradation. check_ph->high_ph Alkaline check_light Is the experiment protected from light? check_temp->check_light Room Temp / Lower high_temp High temperature accelerates hydrolysis. check_temp->high_temp > Room Temp check_light->start Yes (Re-evaluate) light_exposure UV exposure can cause photodegradation. check_light->light_exposure No solution_ph Recommendation: Use a buffer in the acidic-to-neutral range (pH 4-7) if possible. high_ph->solution_ph solution_temp Recommendation: Conduct experiments at lower temperatures or reduce duration. high_temp->solution_temp solution_light Recommendation: Use amber vials or cover glassware with foil. light_exposure->solution_light

Caption: Troubleshooting workflow for identifying causes of this compound degradation.

Q: My HPLC analysis shows a new peak appearing over time. What could it be?

A: A new peak that grows as the parent this compound peak shrinks is almost certainly a degradation product.

  • Primary Degradant: The most likely candidate is the hydrolysis product, 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS).[5][6][7] This is expected under hydrolytic conditions (acidic, neutral, or basic aqueous buffers).

  • Photodegradation Products: If your samples were exposed to light, you might be observing photoproducts. Photodehalogenation (replacement of the chlorine atom) is a known photolytic decomposition pathway.[3][10]

  • Oxidative Degradants: If your buffer contains oxidizing agents or was exposed to oxidative stress, other degradants can form.[6][7]

Primary Degradation Pathway of this compound CTD This compound Degradants Degradation Products CTD->Degradants Hydrolysis (H₂O, Heat, pH) ACBS 4-amino-6-chloro- 1,3-benzenedisulfonamide (ACBS) Degradants->ACBS Formaldehyde Formaldehyde Degradants->Formaldehyde Experimental Workflow for Stability Study prep_buffer 1. Prepare and pH-verify Buffer prep_stock 2. Prepare this compound Stock (e.g., in Methanol) prep_buffer->prep_stock prep_working 3. Dilute Stock into Buffer to Final Concentration prep_stock->prep_working t0_sample 4. Take 'Time Zero' Sample Immediately prep_working->t0_sample incubate 5. Incubate Samples (Protected from Light) t0_sample->incubate sample_points 6. Collect Aliquots at Predetermined Time Points incubate->sample_points hplc_analysis 7. Analyze All Samples by HPLC sample_points->hplc_analysis data_analysis 8. Quantify Peak Areas & Calculate % Remaining hplc_analysis->data_analysis

References

Technical Support Center: Optimizing In Vivo Delivery of Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the in vivo delivery of chlorothiazide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: The primary challenges with this compound are its poor aqueous solubility and low permeability, which lead to incomplete and variable oral bioavailability.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[3] Its absorption is also thought to be site-specific, occurring in the upper gastrointestinal tract, which can further limit its uptake.[1]

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

A2: Key properties include its molecular weight of 295.7 g/mol , a high melting point of around 342.5°C, and its very slight solubility in water.[4][5] It is, however, freely soluble in dimethylformamide (DMF) and readily soluble in dilute aqueous sodium hydroxide.[4][5] Its pKa values are approximately 6.85 and 9.45.[5] These characteristics are crucial when selecting appropriate solvents and excipients for formulation development.

Q3: Which advanced delivery systems can be used to improve the bioavailability of this compound?

A3: Several advanced drug delivery systems have been investigated to enhance the solubility and bioavailability of this compound and the structurally similar hydrothis compound. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level to improve its dissolution rate.[6][7][8][9]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution.[10][11][12][13][14]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This can significantly improve the dissolution and absorption of poorly soluble drugs.[3][15][16][17]

Q4: What are the common animal models for testing the in vivo diuretic efficacy of this compound formulations?

A4: The most common animal model for evaluating the diuretic activity of this compound is the rat, typically Wistar or Sprague-Dawley strains.[18][19][20][21] Pigs have also been used in some bioavailability studies.[1] The Lipschitz test is a standard method where saline-loaded rats are administered the test formulation, and urine output and electrolyte concentrations are measured over time.[4][21]

Troubleshooting Guides

Formulation and Stability Issues

Q: My this compound solid dispersion is not improving the dissolution rate as expected. What could be the reason?

A: This could be due to several factors:

  • Incomplete Amorphous Conversion: The crystalline form of this compound may not have fully converted to the amorphous state. You can verify this using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[8]

  • Inappropriate Carrier Selection: The chosen hydrophilic carrier (e.g., PVP, PEG) may not be optimal for this compound. Screening different carriers and drug-to-carrier ratios is recommended.

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion) can significantly impact its performance. The solvent evaporation method has been shown to be effective for preparing this compound solid dispersions.[7]

Q: My extemporaneously compounded this compound oral suspension shows poor stability and sedimentation. How can I improve it?

A: To improve the stability of your suspension:

  • Use a Suitable Suspending Vehicle: Commercial suspending vehicles like Ora-Blend® are designed to provide good viscosity and suspendability.[22][23]

  • Ensure Proper Compounding Technique: The tablets should be thoroughly levigated to a fine paste before adding the vehicle in increments. Soaking the tablets in a small amount of the vehicle for at least 15 minutes prior to levigation can be beneficial.[22]

  • Optimize Particle Size: Reducing the particle size of the this compound powder by trituration can help in achieving a more stable suspension.[23]

  • Storage Conditions: Store the suspension in a tight, light-resistant container. While some formulations are stable at room temperature, refrigeration may be preferred.[22][23]

In Vivo Experimentation Issues

Q: I am observing high variability in urine output in my rat diuretic study. What are the possible causes and solutions?

A: High variability is a common issue in in vivo diuretic studies. Here are some potential causes and how to mitigate them:

  • Animal Acclimatization: Ensure that the rats are properly acclimatized to the metabolic cages for at least 24 hours before the experiment to reduce stress-induced variations.[20]

  • Uniform Hydration Status: Pre-treat all animals with a uniform oral load of normal saline (e.g., 15-25 mL/kg) to ensure a consistent baseline hydration status before administering the test compounds.[20][24]

  • Fasting: Fast the animals for approximately 18 hours before the experiment with free access to water to minimize variability from food intake.[19][21]

  • Consistent Dosing Technique: Ensure accurate and consistent oral gavage administration of the formulations.

Q: The oral bioavailability of my this compound formulation is still low, even with an advanced delivery system. What could be the underlying reasons?

A: Even with enhanced solubility, other factors can limit this compound's bioavailability:

  • Saturable Absorption: this compound's absorption from the gastrointestinal tract is thought to be a saturable process. At higher doses, the percentage of drug absorbed decreases.[25][26] Consider testing different dose levels to see if this is a factor.

  • Site-Specific Absorption: this compound is believed to have a narrow absorption window in the upper gastrointestinal tract.[1] If your formulation releases the drug too slowly and it passes this window, absorption will be limited. Gastroretentive drug delivery systems could be a potential strategy to explore.

  • First-Pass Metabolism: Although this compound is not extensively metabolized, some degree of first-pass metabolism could contribute to reduced bioavailability.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight295.7 g/mol [4][27]
Melting Point342.5 °C[4]
pKa6.85, 9.45[5]
Aqueous SolubilityVery slightly soluble[5][10]
LogP-0.2[27]

Table 2: Comparison of Pharmacokinetic Parameters of Different this compound Formulations (Data from Pig Model)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference(s)
Oral Suspension682.97 ± 415.690.58 ± 0.20806.27 ± 395.97100[1]
Mucoadhesive Compact99.42 ± 124.082.17 ± 0.98404.32 ± 449.9350.15[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from methodologies described for hydrothis compound.[7]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K-30) or Hydroxypropyl Methylcellulose (HPMC E-5)

  • Ethanol

  • Dichloromethane (DCM)

  • Water bath

  • Magnetic stirrer

  • Desiccator

Procedure:

  • Accurately weigh this compound and the chosen carrier (e.g., PVP K-30) in the desired ratio (e.g., 1:1, 1:2, 1:4).

  • Prepare a solvent mixture of ethanol and DCM (1:1 ratio).

  • Dissolve the weighed this compound and carrier in the solvent mixture with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent by heating the solution on a water bath at a controlled temperature (e.g., 40-50°C) with constant stirring.

  • Continue heating until a solid mass is formed.

  • Dry the resulting solid dispersion in a desiccator for 24-48 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in an airtight container until further use.

Protocol 2: In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)

This protocol is a standard method for evaluating diuretic activity.[4][19][21]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Metabolic cages

  • Normal saline (0.9% NaCl)

  • Furosemide (positive control)

  • Test formulation of this compound

  • Vehicle control

  • Oral gavage needles

  • Urine collection tubes

  • Flame photometer and chloride titrator (for electrolyte analysis)

Procedure:

  • House the rats in individual metabolic cages for at least 24 hours before the experiment for acclimatization, with free access to food and water.

  • Fast the animals for 18 hours prior to the experiment, with continued free access to water.

  • On the day of the experiment, administer an oral preload of normal saline (15-25 mL/kg) to each rat to ensure a uniform water and salt load.

  • Thirty minutes after the saline preload, divide the rats into groups (n=6 per group):

    • Group 1 (Vehicle Control): Administer the vehicle used for the test formulation.

    • Group 2 (Positive Control): Administer a standard diuretic like furosemide (e.g., 10 mg/kg).

    • Group 3, 4, 5 (Test Groups): Administer the this compound formulation at different doses.

  • Immediately after dosing, place each rat back into its metabolic cage.

  • Collect urine at specific time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Record the total volume of urine for each time point.

  • Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer and a chloride titrator.

  • Calculate the diuretic activity and diuretic index by comparing the urine output of the test groups with the control group.

Mandatory Visualizations

G Mechanism of Action of this compound in the Distal Convoluted Tubule cluster_tubule Distal Convoluted Tubule Cell cluster_inhibition cluster_result Resulting Diuretic Effect Lumen Tubular Lumen NCC Na-Cl Cotransporter (NCC) Blocked by this compound Lumen->NCC Na+ Cl- Blood Blood (Interstitial Fluid) NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NCC->NaK_ATPase Na+ Increased_Excretion Increased Excretion of Na+ and Cl- in Urine NaK_ATPase->Blood 3 Na+ This compound This compound This compound->NCC:port Water_Excretion Increased Water Excretion (Diuresis) Increased_Excretion->Water_Excretion Osmotic Effect

Caption: Mechanism of this compound Action.

G Experimental Workflow for In Vivo Diuretic Activity Assay Acclimatization Acclimatization of Rats in Metabolic Cages (24h) Fasting Fasting (18h) with Free Access to Water Acclimatization->Fasting Saline_Load Oral Saline Preload (15-25 mL/kg) Fasting->Saline_Load Grouping Randomization into Control and Test Groups Saline_Load->Grouping Dosing Oral Administration of Vehicle, Control, or Test Formulation Grouping->Dosing Urine_Collection Urine Collection at Timed Intervals (e.g., 0-24h) Dosing->Urine_Collection Analysis Measurement of Urine Volume and Electrolyte Concentrations Urine_Collection->Analysis Data_Analysis Calculation of Diuretic Activity and Index Analysis->Data_Analysis

References

identifying and mitigating common artifacts in chlorothiazide research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts during experiments involving chlorothiazide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the various stages of this compound research, from sample preparation to data analysis.

Section 1: Sample Stability and Handling

Q1: I'm observing unexpected peaks in my chromatogram. Could this be due to degradation of my this compound sample?

A1: Yes, unexpected peaks are often indicative of this compound degradation. This compound is susceptible to hydrolysis, particularly in aqueous solutions at alkaline pH and elevated temperatures. The primary degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS).[1][2] Photodegradation can also occur, especially upon exposure to UV light.[1][2]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous samples below 7. Hydrothis compound, a closely related compound, shows increased degradation above pH 6.5.

  • Temperature Control: Store stock solutions and samples at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage) and protect them from light.[3]

  • Fresh Preparation: Prepare solutions fresh whenever possible and minimize the time between preparation and analysis.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidative degradation.

Q2: My this compound stock solution appears cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation indicates that the compound may have fallen out of solution due to solubility issues or degradation. Do not use a solution with visible particulates, as this will lead to inaccurate dosing and unreliable results.[3]

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in your chosen solvent. It has low aqueous solubility, which is pH-dependent.[1]

  • Solvent Selection: Consider using a co-solvent system if aqueous solubility is a limiting factor.

  • Gentle Warming and Sonication: You can try to redissolve the precipitate by gentle warming and sonication. However, be cautious of potential degradation at elevated temperatures.

  • Filtration: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. If you must use the solution, filter it through a 0.22 µm syringe filter to remove particulates, but be aware that the final concentration will be lower than intended.

Section 2: Analytical Chromatography (HPLC)

Q1: I'm experiencing significant peak tailing in my HPLC analysis of this compound. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the analyte and the silica-based column material.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pKa of this compound is around 6.7. Adjusting the mobile phase pH to be at least 2 pH units below the pKa (e.g., pH 2.5-3.5) will ensure the molecule is in a single, neutral form, minimizing ionic interactions with residual silanols on the column.

  • Use a Deactivated Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) to reduce silanol interactions.

  • Check for Column Overload: High concentrations of this compound can lead to peak tailing. Try injecting a more dilute sample.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Q3: My retention times are shifting between injections. What could be the problem?

A3: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times. If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. For manually mixed mobile phases, ensure accurate measurements and thorough mixing.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Section 3: Cell-Based Assays

Q1: I'm seeing a high background signal or apparent cytotoxicity in my cell-based assay that doesn't seem to be dose-dependent. What could be the cause?

A1: These issues can arise from artifacts related to the compound itself, the assay reagents, or the experimental conditions.

Troubleshooting Steps:

  • Compound Interference: this compound may interact with fluorescent dyes or other assay components. Run a cell-free control with just the compound and assay reagents to check for direct interactions.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically <0.5%) and that you have a vehicle control group. High concentrations of some solvents can be cytotoxic.

  • Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells can lead to inconsistent results.

  • Media Components: Components in the cell culture media could potentially interact with this compound or the assay reagents.

Q2: I am investigating the effect of this compound on a specific signaling pathway, but my results are inconsistent.

A2: In addition to the general troubleshooting steps for cell-based assays, consider the following:

  • Off-Target Effects: this compound is known to cause electrolyte imbalances (e.g., hypokalemia) and can affect glucose metabolism.[4][5] These off-target effects could indirectly influence your signaling pathway of interest.

  • Acclimatization in Animal Studies: In animal studies, ensure that the subjects are properly acclimatized to their environment (e.g., metabolic cages) to minimize stress-induced physiological changes that could confound the results.[3]

  • Dosing Accuracy: Verify the accuracy of your dosing calculations and administration techniques to ensure consistent delivery of the compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its closely related analog, hydrothis compound.

Table 1: Solubility of Hydrothis compound at Different pH and Temperatures

pHTemperature (°C)Solubility ( g/100 mL)
1.0 - 7.4250.0608 - 0.103
10.2251.79
11.6252.2

Data adapted from a study on hydrothis compound, which has similar physicochemical properties to this compound.[1]

Table 2: Degradation of Hydrothis compound Under Stress Conditions

Condition% Degradation
1 M HCl52.29%
1 M NaOH37.97%
pH 4 Buffer23.64%
pH 7 Buffer36.99%
pH 10 Buffer23.64%
UV/Vis Light16.71%

Data from a stability study of hydrothis compound.[6][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline for developing a stability-indicating HPLC method to separate this compound from its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • 0.22 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A common starting point is a ratio of 80:20 (buffer:organic).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Forced degradation studies can be performed by exposing the stock solution to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H2O2), thermal (e.g., 60°C), and photolytic stress conditions.

  • Neutralize the acidic and basic samples before injection.

  • Dilute the samples to an appropriate concentration with the mobile phase.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Diagram 1: Simplified Signaling Pathway of this compound Action

Chlorothiazide_Pathway cluster_legend Legend This compound This compound NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule This compound->Inhibition Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Facilitates Urinary_Excretion Increased Urinary Na+ and Cl- Excretion Diuresis Diuresis (Increased Urine Output) Urinary_Excretion->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure key_drug Drug key_target Molecular Target key_effect Physiological Effect key_outcome Therapeutic Outcome key_inhibition Inhibition key_process Process Flow drug_color target_color effect_color outcome_color inhibition_arrow process_arrow HPLC_Troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 check_ph->adjust_ph No check_concentration Is sample concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute sample check_concentration->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_concentration->check_solvent No dilute_sample->check_solvent change_solvent Re-dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent Yes check_column Consider using an end-capped or different column check_solvent->check_column No change_solvent->check_column end Peak shape improved check_column->end

References

strategies to prevent chlorothiazide precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to prevent the precipitation of chlorothiazide in stock solutions, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to dissolve?

A1: this compound is a diuretic and antihypertensive agent belonging to the thiazide class.[1] It is a white or practically white crystalline compound characterized by its very slight solubility in water.[2] Its molecular structure contains two acidic sulfonamide groups, which dictate its solubility behavior in aqueous solutions.[3] This inherent low aqueous solubility makes preparing concentrated stock solutions challenging without specific strategies.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For high-concentration stock solutions intended for research, organic solvents are recommended. This compound is freely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] A solubility of 50 mg/mL in DMF has been reported.[1] For aqueous preparations, this compound is readily soluble in dilute aqueous sodium hydroxide, which deprotonates the molecule to form a more soluble salt.[2]

Q3: How does pH critically influence the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH due to its acidic pKa values of 6.85 and 9.45.[4][5]

  • Below pH 6.85: The molecule is in its neutral, protonated form and is practically insoluble in water. For instance, its solubility at pH 4 is effectively zero.[4]

  • Above pH 6.85: The first acidic proton dissociates, forming an anionic salt that is significantly more soluble. Its solubility increases to 0.65 g/L at pH 7.[4] By further increasing the pH with a dilute base like sodium hydroxide (NaOH), solubility is greatly enhanced as more of the compound is converted to its salt form.[2]

Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?

A4: This common issue is known as solvent-shifting precipitation. This compound is highly soluble in a concentrated organic solvent like DMSO but is poorly soluble in the final aqueous medium.[4][6] When the concentrated stock is rapidly diluted into a buffer (e.g., PBS), the DMSO is diluted, and the this compound is suddenly exposed to an environment where its solubility is much lower, causing it to precipitate out of the solution.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5:

  • Organic Stock Solutions (DMSO/DMF): For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C to 2-8°C.[1] This prevents degradation from repeated freeze-thaw cycles.

  • Aqueous Alkaline Solutions: These solutions are not stable and can decompose upon standing or heating.[4][5] Therefore, they should be prepared fresh immediately before use and should not be stored.[7]

  • Light Protection: this compound can undergo photolytic decomposition when exposed to UV light.[8] It is advisable to store solutions in light-resistant containers.[2]

Troubleshooting Guide: this compound Precipitation

ProblemPotential CauseRecommended Solution
1. Powder will not dissolve during preparation. Incorrect Solvent: Using water or a neutral buffer.Use an appropriate organic solvent like DMSO or DMF for high concentrations.[1][4] For aqueous solutions, add a dilute base (e.g., 0.1 M NaOH) dropwise to increase the pH above 7.[2]
Supersaturation: The target concentration exceeds the solubility limit in the chosen solvent.Re-calculate to a lower concentration or increase the volume of the solvent. Check the solubility data provided below.
2. Precipitate forms in stock solution during storage. Low Temperature: Highly concentrated solutions may precipitate when stored at very low temperatures (e.g., -80°C).Gently warm the vial to room temperature and sonicate or vortex to redissolve. If the issue persists, consider storing at -20°C or preparing a more dilute stock.[9]
Moisture Absorption: Hygroscopic solvents like DMSO can absorb atmospheric moisture, reducing this compound's solubility.Use anhydrous grade solvents and keep containers tightly sealed. If moisture contamination is suspected, prepare a fresh solution.[6]
Degradation: Alkaline aqueous solutions are unstable and can degrade over time, potentially forming less soluble byproducts.[4][5]Always prepare alkaline aqueous solutions of this compound immediately before use. Do not store them.[7]
3. Precipitation occurs upon dilution into aqueous media. Solvent-Shifting: The rapid change from a high-solubility organic solvent to a low-solubility aqueous environment.Mitigate by: 1) Adding the stock solution dropwise into the aqueous medium while vortexing. 2) Performing serial dilutions in the intermediate solvent if possible. 3) Lowering the final concentration in the aqueous medium.[6]

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound relevant to its solubility.

PropertyValueSource(s)
Molecular Weight 295.72 g/mol [1][2]
pKa1 6.85[4][5]
pKa2 9.45[4][5]
Solubility in Water (pH 4) 0 g/L[4]
Solubility in Water (pH 7) 0.65 g/L[4]
Solubility in DMF 50 mg/mL[1]
Solubility in DMSO Freely Soluble[4]
Solubility in Dilute NaOH Readily Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent

  • Objective: To prepare a 50 mg/mL stock solution in Dimethylformamide (DMF).

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMF

    • Sterile, light-resistant vials

    • Calibrated balance, spatula, and weighing paper

    • Vortex mixer and/or sonicator

  • Methodology:

    • Equilibrate the this compound powder container to room temperature before opening to prevent moisture condensation.

    • In a fume hood, accurately weigh the desired amount of this compound powder (e.g., 50 mg).

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of DMF to achieve the target concentration (e.g., 1 mL for 50 mg of powder).

    • Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication in a water bath can be applied until the solution is clear.

    • For long-term storage, aliquot the solution into single-use, light-resistant vials and store at 2-8°C.[1]

Protocol 2: Preparation of an Aqueous this compound Solution using pH Adjustment

  • Objective: To prepare an aqueous solution of this compound for immediate use.

  • Materials:

    • This compound powder

    • Sterile Water for Injection or high-purity water

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Sterile container

    • Magnetic stirrer and stir bar

  • Methodology:

    • Weigh the desired amount of this compound powder and place it in a sterile container with a magnetic stir bar.

    • Add the majority of the final desired volume of sterile water (e.g., add 9 mL if the final volume is 10 mL). A suspension will form.

    • While stirring, add 0.1 M NaOH dropwise. Monitor the solution closely. Continue adding drops until all the solid material has dissolved and the solution is clear.

    • Add the remaining sterile water to reach the final desired volume.

    • Crucially, this solution must be used immediately after preparation due to the potential for degradation in alkaline conditions. [4][5] Do not store this solution.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound solutions.

G cluster_legend Legend cluster_prep cluster_storage cluster_dilution l_problem Problem l_cause Potential Cause l_solution Solution precip Precipitation Observed in this compound Solution prep During Preparation precip->prep storage During Storage precip->storage dilution During Dilution precip->dilution cause_prep1 Incorrect Solvent (e.g., neutral water) prep->cause_prep1 cause_prep2 Concentration Too High prep->cause_prep2 cause_storage1 Temperature Too Low storage->cause_storage1 cause_storage2 Moisture Absorption (Organic Stocks) storage->cause_storage2 cause_storage3 Degradation (Alkaline Stocks) storage->cause_storage3 cause_dilution1 Solvent-Shifting Precipitation dilution->cause_dilution1 sol_prep1 Use DMSO/DMF or alkaline aqueous solution cause_prep1->sol_prep1 sol_prep2 Prepare a more dilute solution cause_prep2->sol_prep2 sol_storage1 Warm to RT & sonicate. Re-evaluate storage temp. cause_storage1->sol_storage1 sol_storage2 Use anhydrous solvent. Prepare fresh solution. cause_storage2->sol_storage2 sol_storage3 Prepare fresh before use. DO NOT STORE. cause_storage3->sol_storage3 sol_dilution1 Add stock slowly to buffer while vortexing. Lower final concentration. cause_dilution1->sol_dilution1

Caption: Troubleshooting workflow for this compound precipitation.

References

addressing and controlling for off-target effects of chlorothiazide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and control for the off-target effects of chlorothiazide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended target of this compound in a research context?

A1: The primary molecular target of this compound and other thiazide diuretics is the Na+-Cl- cotransporter (NCC), also known as SLC12A3. This transporter is predominantly found in the distal convoluted tubule of the kidney and is crucial for salt reabsorption. In research, this compound is often used to inhibit NCC activity in cell-based assays or animal models to study ion transport and its physiological consequences.

Q2: What is the most significant and well-documented off-target effect of this compound?

A2: The most significant off-target effect of this compound is the inhibition of carbonic anhydrase (CA) enzymes. Thiazide diuretics were originally developed from carbonic anhydrase inhibitors. This inhibition can lead to changes in intracellular pH (pHi), specifically intracellular alkalosis (an increase in pHi).

Q3: How does carbonic anhydrase inhibition by this compound affect cellular signaling?

A3: By inhibiting carbonic anhydrase, this compound can cause an increase in intracellular pH. This intracellular alkalosis can, in turn, activate pH-sensitive ion channels, most notably calcium-activated potassium (KCa) channels. Activation of these channels can lead to membrane hyperpolarization and vasodilation in smooth muscle cells, an effect that is independent of its action on the Na+-Cl- cotransporter.

Q4: Are there other potential off-target effects of this compound I should be aware of?

A4: Yes, beyond carbonic anhydrase inhibition, this compound and its analogs have been reported to cause other effects that could be considered off-target in specific experimental systems. These include:

  • Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium) are known physiological effects that can influence cellular processes in vitro and in vivo.

  • Metabolic Changes: It has been associated with hyperglycemia (high blood sugar) and hyperuricemia (high uric acid).

  • Phototoxicity: In combination with UVA radiation, hydrothis compound has been shown to have phototoxic effects on skin cells like fibroblasts and melanocytes in vitro.

  • Protein Interaction: Some studies suggest that this compound can interact with proteins in a non-specific manner, potentially interfering with protein aggregation assays.

Q5: How can I select an appropriate negative control for my experiments with this compound?

A5: An ideal negative control would be a compound that is structurally related to this compound but lacks its specific activities. For distinguishing between NCC and carbonic anhydrase effects, bendroflumethiazide is a suitable control. It is a thiazide diuretic that has minimal inhibitory effects on carbonic anhydrase, unlike this compound. Therefore, comparing the effects of this compound to bendroflumethiazide can help to isolate the effects due to carbonic anhydrase inhibition.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Unexpected cellular response unrelated to Na+-Cl- cotransport (e.g., changes in membrane potential, vasodilation). The observed effect may be due to the off-target inhibition of carbonic anhydrase by this compound, leading to intracellular pH changes and activation of KCa channels.1. Run a parallel experiment with a potent, specific carbonic anhydrase inhibitor (e.g., acetazolamide) to see if it phenocopies the effect. 2. Use bendroflumethiazide, a thiazide with weak carbonic anhydrase inhibitory activity, as a negative control. If bendroflumethiazide does not produce the same effect, the off-target activity is likely due to carbonic anhydrase inhibition. 3. Monitor and buffer the intracellular pH of your cells during the experiment.
Variability in results between experiments. 1. Changes in cellular metabolism or buffer composition could be altering the baseline intracellular pH, thus affecting the magnitude of this compound's off-target effects. 2. Degradation of the this compound stock solution.1. Ensure consistent cell culture conditions and buffer composition. Consider using a bicarbonate-based buffer system if physiologically relevant. 2. Prepare fresh this compound solutions for each experiment from a high-quality source.
Observed effects on cell viability or morphology at high concentrations. High concentrations of this compound may induce off-target effects leading to cytotoxicity, possibly through mechanisms like mitochondrial membrane depolarization, especially in the presence of light.1. Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing general toxicity. 2. Include a viability assay (e.g., trypan blue exclusion, MTT assay) in your experimental design. 3. If phototoxicity is a concern, protect the experimental setup from light.
This compound appears to interfere with a fluorescence-based assay. This compound, like other small molecules, has the potential for intrinsic fluorescence or quenching properties that can interfere with assays. It has also been shown to interact with certain proteins, which could affect assays like Thioflavin-T for amyloid aggregation.1. Run a control experiment with this compound in the assay medium without cells or the target protein to check for direct interference with the fluorescent signal. 2. If protein interaction is suspected, consider an alternative assay method that is less susceptible to small molecule interference.

Quantitative Data Summary

Table 1: Inhibitory Affinity (Kd) of this compound and Hydrothis compound for Human Carbonic Anhydrase (CA) Isoforms

Carbonic Anhydrase IsoformThis compound (Kd, µM)Hydrothis compound (Kd, µM)
CA I>2001.2 ± 0.1
CA II1.1 ± 0.10.9 ± 0.1
CA III>200>200
CA IV0.31 ± 0.030.28 ± 0.02
CA VA4.8 ± 0.41.4 ± 0.1
CA VB2.5 ± 0.20.8 ± 0.1
CA VI1.3 ± 0.11.0 ± 0.1
CA VII1.2 ± 0.10.8 ± 0.1
CA IX1.3 ± 0.10.8 ± 0.1
CA XII0.9 ± 0.10.7 ± 0.1
CA XIII1.3 ± 0.10.9 ± 0.1
CA XIV1.1 ± 0.10.8 ± 0.1
Data extracted from a study determining binding affinities of various drugs to human CA isoforms.

Experimental Protocols

Protocol 1: Measuring Thiazide-Sensitive Na+ Influx in Cultured Cells

This protocol describes a common method to assess the activity of the Na+-Cl- cotransporter (NCC) by measuring the uptake of a radioactive tracer.

Materials:

  • Cells expressing NCC (e.g., HEK293 cells stably transfected with NCC)

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Na+

  • 22Na+ (radioactive sodium)

  • This compound

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate NCC-expressing cells in 24-well plates and grow to confluence.

  • Pre-incubation:

    • Wash the cells twice with Na+-free HBSS.

    • Pre-incubate the cells in Na+-free HBSS for 30 minutes at 37°C to deplete intracellular Na+.

  • Uptake Assay:

    • Prepare the uptake buffer: HBSS containing 22Na+ (e.g., 1 µCi/mL) and other required ions.

    • Prepare the uptake buffer with the desired concentration of this compound (e.g., 100 µM) for the experimental wells.

    • Remove the pre-incubation buffer and add the 22Na+-containing uptake buffer (with or without this compound) to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stopping the Assay:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold Na+-free HBSS to remove extracellular 22Na+.

  • Lysis and Measurement:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the thiazide-sensitive 22Na+ influx by subtracting the influx in the presence of this compound from the total influx (without this compound).

Protocol 2: Controlling for Off-Target Carbonic Anhydrase Inhibition

This protocol outlines steps to differentiate between on-target NCC inhibition and off-target CA inhibition.

Materials:

  • Your primary experimental system (e.g., cells, tissue)

  • This compound

  • Bendroflumethiazide (negative control for CA activity)

  • Acetazolamide (a specific carbonic anhydrase inhibitor)

  • BCECF-AM (a fluorescent intracellular pH indicator)

  • Fluorescence plate reader or microscope

Procedure:

  • Parallel Compound Testing:

    • In your primary functional assay, test the effect of this compound at a range of concentrations.

    • In parallel, test the same concentrations of bendroflumethiazide. If the observed effect is significantly less pronounced with bendroflumethiazide, it suggests the involvement of carbonic anhydrase inhibition.

    • Also, test the effect of acetazolamide. If acetazolamide reproduces the effect seen with this compound, this further implicates carbonic anhydrase as the off-target.

  • Intracellular pH Measurement:

    • Load your cells with the pH-sensitive dye BCECF-AM according to the manufacturer's instructions.

    • Measure the baseline intracellular pH using a ratiometric fluorescence method.

    • Treat the cells with this compound and monitor the change in intracellular pH over time. An increase in pH indicates intracellular alkalosis due to carbonic anhydrase inhibition.

    • Compare the pH change induced by this compound with that induced by bendroflumethiazide and acetazolamide.

  • pH Clamping (Advanced):

    • In some experimental setups, it may be possible to "clamp" the intracellular pH using a combination of buffers and ionophores (e.g., nigericin).

    • If the effect of this compound is diminished or abolished when the intracellular pH is clamped, it provides strong evidence that the effect is mediated by pH changes.

Visualizations

experimental_workflow cluster_0 Experimental Setup cluster_1 Control Experiments cluster_2 Conclusion A Primary Assay with This compound Treatment B Observe Unexpected Effect X A->B C Test with Bendroflumethiazide (low CA inhibition) B->C Does Bendroflumethiazide cause Effect X? D Test with Acetazolamide (specific CA inhibitor) B->D Does Acetazolamide cause Effect X? E Measure Intracellular pH (e.g., with BCECF-AM) B->E Does this compound increase pHi? F Effect X is likely due to off-target CA inhibition C->F No G Effect X is likely due to NCC inhibition or other off-target C->G Yes D->F Yes D->G No E->F Yes E->G No

Caption: A logical workflow for troubleshooting unexpected effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CTZ1 This compound NCC Na-Cl Cotransporter (NCC) CTZ1->NCC Inhibits Na_Influx Decreased Na+ & Cl- Reabsorption NCC->Na_Influx Leads to CTZ2 This compound CA Carbonic Anhydrase (CA) CTZ2->CA Inhibits pHi Intracellular Alkalosis (pHi increase) CA->pHi Leads to KCa KCa Channel Activation pHi->KCa Activates Vaso Vasodilation / Hyperpolarization KCa->Vaso Leads to

Caption: On-target vs. off-target signaling pathways of this compound.

Technical Support Center: Enhancing the Specificity of Chlorothiazide Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of chlorothiazide binding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of this compound?

This compound's primary therapeutic effect is achieved by binding to and inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2][3][4] This transporter is located in the distal convoluted tubule of the kidney and is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.[1][3][5] By inhibiting NCC, this compound increases the excretion of sodium, chloride, and water, leading to a diuretic and antihypertensive effect.[1][2][6]

Q2: Are there known off-target binding sites for this compound that could affect my results?

Yes, this compound and other thiazide diuretics have been shown to bind to and inhibit various isoforms of carbonic anhydrase (CA).[7][8] This off-target binding can be a source of non-specific signals in your experiments. The sulfonamide group in this compound's structure is a key feature for both its interaction with NCC and its binding to the zinc ion in the active site of carbonic anhydrases.[7] It is crucial to consider the potential for CA binding when designing experiments and interpreting data, especially when using tissues or cell lines with high CA expression.

Q3: How can I differentiate between specific binding to NCC and non-specific binding?

To distinguish specific from non-specific binding, a classic approach in radioligand binding assays is to use a high concentration of an unlabeled competitor.[9] For total binding, you measure the amount of radiolabeled this compound bound to your sample (e.g., membrane preparation). For non-specific binding, you perform the same incubation but in the presence of a large excess (typically 100- to 1000-fold higher than the Kd of the radioligand) of unlabeled this compound or a structurally different but high-affinity NCC inhibitor.[10] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[9]

Q4: What are the ideal assay conditions for a this compound binding study?

Optimal assay conditions should be determined empirically for your specific experimental setup.[11][12] However, general recommendations include:

  • Buffer: A common choice is a Tris-HCl or HEPES based buffer at a physiological pH (around 7.4).[9][13]

  • Temperature: Assays are often conducted at room temperature (22-25°C) or 37°C, but it's important to maintain a consistent temperature throughout the experiment.[10][11]

  • Incubation Time: The incubation period should be sufficient to allow the binding reaction to reach equilibrium. This can be determined by performing a time-course experiment.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background/Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing to remove unbound radioligand. 4. Binding of the radioligand to filters or assay plates.1. Use the radioligand at a concentration at or below its dissociation constant (Kd).[9] 2. Include blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer.[9][11] 3. Increase the number and volume of wash steps with ice-cold wash buffer.[9][10] 4. Pre-treat filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[9][10]
Low Specific Binding Signal 1. Low density of the target receptor (NCC) in your sample. 2. Suboptimal binding conditions (e.g., pH, temperature, incubation time). 3. Inactive radioligand or unlabeled competitor. 4. Degradation of the receptor during sample preparation.1. Use a cell line or tissue known to have high expression of NCC.[10] Ensure accurate protein concentration determination of your membrane preparations.[10] 2. Optimize assay conditions by systematically varying pH, temperature, and incubation time.[10][11] 3. Use a fresh, high-quality stock of the radioligand and unlabeled competitor.[10] 4. Prepare fresh membrane fractions and keep them on ice to minimize degradation.[10]
High Variability Between Replicates 1. Inconsistent pipetting or sample handling. 2. Uneven suspension of membrane preparations. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure thorough mixing of all reagents.[10] Maintain consistency in incubation times and washing procedures.[10] 2. Vortex the membrane suspension before aliquoting to ensure homogeneity. 3. Use a temperature-controlled incubator or water bath for the binding reaction.[11]
Poor Signal-to-Noise Ratio A combination of high non-specific binding and low specific signal.A good signal-to-noise ratio (Total Binding / Non-Specific Binding) should ideally be at least 3:1, with 5:1 or higher being excellent.[10] Address both high background and low signal issues as described above.

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay for this compound

This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Reagents:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

  • Radioligand: [³H]-metolazone (a high-affinity thiazide diuretic often used in these assays).

  • Unlabeled Ligand: this compound.

  • Membrane Preparation: From cells or tissue expressing the sodium-chloride cotransporter (NCC).

Procedure:

  • Assay Setup: In triplicate, prepare tubes for total binding and non-specific binding.

  • Non-Specific Binding (NSB): To the NSB tubes, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Radioligand Addition: Add varying concentrations of [³H]-metolazone (e.g., 0.1 - 20 nM) to all tubes.[10]

  • Membrane Addition: Add 50-100 µg of membrane protein to each tube.[10]

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.[10]

  • Termination: Terminate the reaction by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[9][10]

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.

Protocol 2: Competitive Binding Assay for this compound

This protocol is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radioligand for binding to NCC.

Reagents:

  • Same as Protocol 1.

Procedure:

  • Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competition.

  • Radioligand Addition: Add a fixed concentration of [³H]-metolazone (typically at its Kd concentration) to all tubes.

  • Competitor Addition: Add varying concentrations of unlabeled this compound to the competition tubes. To the non-specific binding tubes, add a saturating concentration of a high-affinity unlabeled ligand.

  • Membrane Addition: Add 50-100 µg of membrane protein to each tube.

  • Incubation, Termination, Washing, and Quantification: Follow steps 5-8 from Protocol 1.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation

Table 1: Troubleshooting Summary for this compound Binding Assays

Parameter Common Issue Troubleshooting Action Expected Outcome
Signal-to-Noise Ratio < 3:1Optimize radioligand concentration, improve washing steps, use blocking agents.Ratio ≥ 3:1
Kd Value Inconsistent across experimentsEnsure equilibrium is reached, use fresh reagents, maintain consistent temperature.Consistent Kd value
Bmax Value Low or variableUse fresh membrane preparations, accurately determine protein concentration.Consistent and expected Bmax
IC50 Value High variabilityEnsure accurate serial dilutions of the competitor, use calibrated pipettes.Reproducible IC50 values

Table 2: Comparison of Inhibitory Potency of Thiazide and Loop Diuretics

Diuretic Drug Class Primary Target IC50 (µM) Specificity Notes
Polythiazide ThiazideNCC0.5Highly specific for NCC. Does not significantly inhibit NKCC1 or NKCC2 at therapeutic concentrations.[14]
Bumetanide LoopNKCC10.05 - 0.60Primarily targets NKCC1 and NKCC2. Does not inhibit NCC.[14]

Note: IC50 values are derived from various studies and experimental conditions may differ.[14]

Visualizations

Chlorothiazide_Mechanism_of_Action cluster_kidney Kidney cluster_nephron Nephron cluster_dct Distal Convoluted Tubule cluster_bloodstream Bloodstream cluster_urine Urine This compound This compound NCC Sodium-Chloride Cotransporter (NCC) This compound->NCC Inhibits Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Blood_Volume Blood Volume Na_Cl_reabsorption->Blood_Volume Maintains Na_Cl_Excretion Increased Na+ and Cl- Excretion Na_Cl_reabsorption->Na_Cl_Excretion Decreased reabsorption leads to Blood_Pressure Blood Pressure Blood_Volume->Blood_Pressure Influences Urine_Output Increased Urine Output (Diuresis) Urine_Output->Blood_Volume Decreases Na_Cl_Excretion->Urine_Output Causes Radioligand_Binding_Workflow Reagent_Prep Reagent Preparation (Buffer, Ligands, Membranes) Assay_Setup Assay Setup (Total, Non-Specific, Competition) Reagent_Prep->Assay_Setup Incubation Incubation (Reach Equilibrium) Assay_Setup->Incubation Termination Termination (Rapid Filtration) Incubation->Termination Washing Washing (Remove Unbound Ligand) Termination->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (Calculate Kd, Ki, Bmax) Quantification->Data_Analysis Troubleshooting_Logic Start Inconsistent Results Check_Signal_Noise Check Signal-to-Noise Ratio Start->Check_Signal_Noise High_NSB High Non-Specific Binding? Check_Signal_Noise->High_NSB Optimize_Wash Optimize Washing & Blocking High_NSB->Optimize_Wash Yes Low_Signal Low Specific Signal? High_NSB->Low_Signal No Optimize_Wash->Check_Signal_Noise Check_Reagents Check Reagent Quality & Receptor Density Low_Signal->Check_Reagents Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Reagents->Check_Signal_Noise Refine_Technique Refine Pipetting & Handling High_Variability->Refine_Technique Yes Successful_Assay Successful Assay High_Variability->Successful_Assay No Refine_Technique->Check_Signal_Noise

References

Technical Support Center: Investigating Cellular Resistance to Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the mechanisms of cellular resistance to chlorothiazide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the design and execution of experiments in this field.

Troubleshooting Guides

This section addresses common issues encountered during the investigation of this compound resistance in a question-and-answer format.

Issue Question Possible Causes & Solutions
Difficulty Generating Resistant Cell Lines My cells are not developing resistance to this compound despite prolonged exposure.1. Suboptimal Drug Concentration: The initial this compound concentration may be too high, causing excessive cell death, or too low, failing to induce a selection pressure. Solution: Perform a dose-response curve to determine the IC50 and start the selection process at a concentration around the IC20-IC30. Gradually increase the concentration as cells adapt. 2. Inappropriate Cell Line: The chosen cell line may lack the necessary molecular machinery for developing resistance to this compound (e.g., low or no expression of the Na-Cl cotransporter, NCC). Solution: Use a cell line known to express NCC, such as renal distal convoluted tubule (DCT) cells or a stable NCC-expressing cell line (e.g., MDCK-hNCC). 3. Instability of this compound: this compound in solution may degrade over time. Solution: Prepare fresh this compound solutions regularly and protect them from light.
High Variability in NCC Activity Assays I am observing high variability in my Na-Cl cotransporter (NCC) activity assays (e.g., ²²Na⁺ uptake).1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can significantly impact transporter activity. Solution: Standardize cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase before performing the assay. 2. Fluctuations in Assay Conditions: Minor variations in temperature, incubation times, or buffer composition can affect ion transport rates. Solution: Strictly control all assay parameters. Use pre-warmed buffers and ensure precise timing for each step. 3. Issues with Radioactive Tracer: The radioactive tracer may not be of high quality or may have decayed. Solution: Use a fresh batch of high-quality radioactive tracer and perform a quality control check.
Unexpected Changes in Intracellular Ion Concentrations My measurements of intracellular chloride or sodium are inconsistent or do not correlate with this compound treatment.1. Dye Loading and Calibration Issues: Inconsistent loading of ion-sensitive fluorescent dyes or improper calibration can lead to inaccurate measurements. Solution: Optimize the dye loading protocol for your specific cell line. Perform a careful in-situ calibration for each experiment. 2. Phototoxicity or Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to artifacts. Solution: Minimize light exposure and use the lowest possible laser power. Use anti-fade reagents if necessary. 3. Off-target Effects of this compound: this compound may have effects on other ion channels or transporters, indirectly influencing intracellular ion concentrations.[1][2][3][4] Solution: Consider the potential for off-target effects and use specific inhibitors for other transporters to isolate the effect on NCC.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the mechanisms of cellular resistance to this compound.

Q1: What is the primary molecular target of this compound and how does its inhibition lead to a diuretic effect?

A1: The primary molecular target of this compound is the sodium-chloride (Na-Cl) cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[5] By inhibiting NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of salt and water, resulting in a diuretic effect.[5]

Q2: What are the known cellular mechanisms of resistance to this compound?

A2: Cellular resistance to this compound can arise from several mechanisms:

  • Alterations in the Na-Cl Cotransporter (NCC):

    • Reduced Expression: Decreased expression of the NCC protein at the cell surface reduces the number of available drug targets.

    • Mutations: Genetic variations in the SLC12A3 gene can alter the structure of NCC, leading to reduced binding affinity for this compound or impaired transporter function.

    • Altered Phosphorylation State: The activity of NCC is regulated by phosphorylation. Changes in the phosphorylation state, often mediated by the WNK kinase pathway, can render the transporter less sensitive to inhibition by this compound.[6][7][8][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11]

  • Compensatory Mechanisms:

    • Distal Convoluted Tubule (DCT) Hypertrophy: Chronic exposure to diuretics can lead to hypertrophy of the DCT, increasing the overall reabsorptive capacity and counteracting the effect of this compound.[12][13]

    • Upregulation of Other Ion Transporters: Cells may compensate for NCC inhibition by upregulating other sodium transporters in different parts of the nephron.[12]

Q3: How can I generate a this compound-resistant cell line for my experiments?

A3: A common method for generating a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug.[14][15][16]

  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay.[17][18][19][20][21][22]

  • Initial Selection: Culture the cells in the presence of this compound at a concentration below the IC50 (e.g., IC20-IC30).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This process may take several weeks to months.

  • Validation: After a resistant population is established, validate the resistance by comparing the IC50 of the resistant cell line to that of the parental cell line. A significant increase in the IC50 indicates the development of resistance.[15]

Q4: What signaling pathways are known to be involved in regulating the activity of the Na-Cl cotransporter (NCC) and could be implicated in this compound resistance?

A4: The WNK (With-No-Lysine [K]) kinase signaling pathway is a key regulator of NCC activity.[6][7][8][9][10] The pathway generally proceeds as follows:

  • WNK kinases (WNK1, WNK3, WNK4) phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.

  • Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminus of NCC.

  • Phosphorylation of NCC promotes its trafficking to and stabilization at the plasma membrane, thereby increasing its activity. Dysregulation of this pathway, such as through mutations in WNK kinases, can lead to either increased or decreased NCC activity, potentially contributing to hypertension or thiazide resistance.[6][7][8][9][10]

Data Presentation

The following tables summarize key quantitative data relevant to the investigation of this compound resistance.

Table 1: Kinetic Parameters of this compound Transport by ABCG2

Parameter Value Cell Line
Km334.6 µMMDCKII-BCRP
Efflux Ratio36MDCKII-BCRP
Efflux Ratio8.1Caco-2
Efflux Ratio (with ABCG2 inhibition)1.4Caco-2
Data from[11]

Table 2: Effect of this compound on Ion Transport in Mouse Distal Convoluted Tubule (MDCT) Cells

Condition ²²Na⁺ Uptake (nmol·min⁻¹·mg protein⁻¹) ³⁶Cl⁻ Uptake (nmol·min⁻¹·mg protein⁻¹) ⁴⁵Ca²⁺ Uptake (nmol·min⁻¹·mg protein⁻¹)
Control272 ± 35340 ± 502.86 ± 0.26
This compound (10⁻⁴ M)163.2 (40% inhibition)170 (50% inhibition)4.15 (45% stimulation)
Data from[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cellular resistance to this compound.

Protocol 1: Generation of a this compound-Resistant Cell Line

Objective: To develop a cell line with acquired resistance to this compound for subsequent mechanistic studies.

Materials:

  • Parental cell line expressing the Na-Cl cotransporter (NCC), e.g., MDCK-hNCC cells.

  • Complete culture medium.

  • This compound stock solution.

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo).

  • 96-well plates.

  • Standard cell culture equipment.

Methodology:

  • Determine IC50 of Parental Cells: a. Seed parental cells in a 96-well plate at a predetermined optimal density. b. The next day, treat the cells with a serial dilution of this compound for 48-72 hours. c. Perform a cell viability assay to determine the IC50 value.[19][20]

  • Induce Resistance: a. Culture parental cells in a T-75 flask with complete medium containing this compound at a starting concentration of approximately 20-30% of the IC50. b. Monitor cell growth and morphology. Initially, a significant portion of cells may die. c. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound. d. Once the cells are proliferating at a rate similar to the parental cells, increase the this compound concentration by 1.5-2 fold. e. Repeat this dose-escalation process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). This process can take several months.[14][15]

  • Validate Resistance: a. Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line. A significant rightward shift in the dose-response curve confirms resistance. b. Characterize the resistant phenotype by assessing NCC expression, phosphorylation, and activity.

Protocol 2: Na-Cl Cotransporter (NCC) Activity Assay (²²Na⁺ Uptake)

Objective: To measure the functional activity of NCC in sensitive and resistant cells.

Materials:

  • Sensitive and resistant cell lines cultured on permeable supports or 24-well plates.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Chloride-free uptake buffer (replace Cl⁻ salts with gluconate salts).

  • ²²NaCl (radioactive tracer).

  • This compound or other thiazide diuretics (e.g., metolazone) for inhibition.

  • Scintillation counter and scintillation fluid.

  • Ice-cold wash buffer (e.g., PBS).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Protein assay kit.

Methodology:

  • Cell Preparation: a. Seed cells at a high density on appropriate culture plates and grow to confluency.

  • Assay Procedure: a. Wash the cells twice with the uptake buffer. b. Pre-incubate the cells for 10-15 minutes in the uptake buffer with or without the NCC inhibitor (e.g., 100 µM this compound). c. To initiate the uptake, replace the pre-incubation buffer with uptake buffer containing ²²NaCl (e.g., 1 µCi/mL) and the respective inhibitors. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. To stop the uptake, aspirate the radioactive buffer and rapidly wash the cells three times with ice-cold wash buffer. f. Lyse the cells with cell lysis buffer. g. Measure the radioactivity in the cell lysate using a scintillation counter. h. Determine the protein concentration of the cell lysate for normalization.

  • Data Analysis: a. Calculate the thiazide-sensitive ²²Na⁺ uptake by subtracting the uptake in the presence of the inhibitor from the total uptake. b. Normalize the uptake to the protein concentration (e.g., in nmol/mg protein/min). c. Compare the NCC activity between sensitive and resistant cells.

Mandatory Visualizations

Diagram 1: Signaling Pathway of NCC Regulation

WNK_Signaling_Pathway cluster_resistance Potential Resistance Points AngII Angiotensin II WNK4 WNK4 AngII->WNK4 + Aldosterone Aldosterone WNK1 WNK1 Aldosterone->WNK1 + SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 P WNK4->SPAK_OSR1 P NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive P NCC_active NCC (active) at Plasma Membrane NCC_inactive->NCC_active Trafficking & Activation This compound This compound This compound->NCC_active Inhibition Resistance Resistance Mechanisms WNK_mut WNK mutations WNK_mut->WNK1 WNK_mut->WNK4 NCC_mut NCC mutations/ expression changes NCC_mut->NCC_inactive ABC_efflux Increased ABCG2 efflux ABC_efflux->this compound reduces intracellular concentration

Caption: WNK kinase signaling pathway regulating NCC activity and potential points of this compound resistance.

Diagram 2: Experimental Workflow for Generating Resistant Cells

Resistant_Cell_Workflow Start Parental Cell Line (NCC-expressing) IC50 Determine IC50 of this compound Start->IC50 Selection Culture with low-dose This compound (IC20-30) IC50->Selection Escalation Gradually Increase This compound Concentration Selection->Escalation Escalation->Selection Repeat until stable growth Validation Validate Resistance (IC50 Shift) Escalation->Validation Characterization Mechanistic Studies: - NCC expression - NCC activity - Signaling pathways Validation->Characterization Troubleshooting_NCC_Assay Problem High Variability in NCC Activity? CheckCells Are cells healthy and at consistent confluency? Problem->CheckCells CheckAssay Are assay conditions (temp, time, buffers) strictly controlled? CheckCells->CheckAssay Yes SolutionCells Standardize cell culture practices (seeding, passage number). CheckCells->SolutionCells No CheckTracer Is the radioactive tracer fresh and of high quality? CheckAssay->CheckTracer Yes SolutionAssay Ensure precise control of all assay parameters. CheckAssay->SolutionAssay No SolutionTracer Use a new batch of high-quality tracer. CheckTracer->SolutionTracer No Success Problem Resolved CheckTracer->Success Yes SolutionCells->Success SolutionAssay->Success SolutionTracer->Success

References

Technical Support Center: Minimizing Chlorothiazide-Induced Electrolyte Disturbances in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing chlorothiazide-induced electrolyte disturbances in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common electrolyte disturbances observed with this compound administration in animal models?

A1: The most frequently reported electrolyte disturbances are hypokalemia (low potassium) and hyponatremia (low sodium).[1][2][3] Hypochloremic alkalosis, a condition characterized by low chloride levels and elevated blood pH, can also occur.[3] Additionally, this compound can lead to hypomagnesemia (low magnesium) and hypercalcemia (high calcium).

Q2: How can I prevent or minimize hypokalemia in my animal model?

A2: Several strategies can be employed to mitigate this compound-induced hypokalemia:

  • Co-administration with a potassium-sparing diuretic: Amiloride is a potassium-sparing diuretic that, when used in combination with hydrothis compound, has been shown to prevent excessive potassium loss and maintain normal serum potassium levels.[4][5][6][7]

  • Potassium supplementation: Oral or intravenous administration of potassium chloride (KCl) can help replenish potassium levels.[8] However, high doses may be required, and it may not always be sufficient to completely prevent hypokalemia.[8]

  • Dietary modification: Increasing dietary potassium intake has been shown to reduce the natriuretic and kaliuretic effects of hydrothis compound in rats.[9]

Q3: What is the mechanism behind this compound-induced hypokalemia?

A3: this compound inhibits the sodium-chloride (Na-Cl) cotransporter in the distal convoluted tubule of the kidney.[1][10][11] This leads to increased delivery of sodium to the collecting duct, where it is exchanged for potassium, resulting in increased potassium excretion.[11][12] This process can be exacerbated by the activation of the renin-angiotensin-aldosterone system in response to volume depletion, which further promotes potassium loss.[11]

Q4: How should I manage hyponatremia if it develops in my study animals?

A4: For mild, asymptomatic hyponatremia, discontinuing the thiazide diuretic and restricting water intake is often sufficient.[13] In cases of more severe or symptomatic hyponatremia, administration of isotonic or hypertonic saline may be necessary.[14] It is crucial to correct sodium levels gradually to avoid neurological complications.[13]

Q5: Are there any specific animal models that are more susceptible to these electrolyte disturbances?

A5: While electrolyte disturbances are a known class effect of thiazide diuretics across species, susceptibility can be influenced by factors such as the animal's baseline hydration status, diet, and the dose and duration of this compound administration. For instance, dogs treated with hydrothis compound have shown a dose-dependent decrease in plasma potassium.[15]

Troubleshooting Guides

Issue 1: Unexpectedly severe hypokalemia despite preventative measures.

  • Possible Cause: Inadequate dosage of potassium-sparing diuretic or potassium supplement.

    • Troubleshooting Step: Review the literature for appropriate dosing regimens for your specific animal model and experimental conditions. Consider a dose-response study to determine the optimal dose of the mitigating agent.

  • Possible Cause: High baseline aldosterone levels in the animal model.

    • Troubleshooting Step: Measure baseline and post-treatment aldosterone levels. If hyperaldosteronism is a contributing factor, a mineralocorticoid receptor antagonist like spironolactone could be considered in combination with this compound.

  • Possible Cause: Concurrent administration of other drugs that can exacerbate potassium loss (e.g., corticosteroids, loop diuretics).[1]

    • Troubleshooting Step: Carefully review all administered compounds for potential drug interactions. If possible, avoid co-administration of drugs that promote hypokalemia.

Issue 2: Development of hyperkalemia when co-administering a potassium-sparing diuretic.

  • Possible Cause: Excessive dosage of the potassium-sparing diuretic.

    • Troubleshooting Step: Reduce the dose of the potassium-sparing diuretic. It is crucial to find a balance that normalizes potassium levels without causing hyperkalemia.

  • Possible Cause: Impaired renal function in the animal model.

    • Troubleshooting Step: Assess renal function (e.g., serum creatinine, BUN) before and during the study. Animals with pre-existing renal impairment are at a higher risk of hyperkalemia when treated with potassium-sparing diuretics.

  • Possible Cause: Concurrent administration of other drugs that can increase serum potassium (e.g., ACE inhibitors, angiotensin receptor blockers).[16]

    • Troubleshooting Step: Avoid co-administration of drugs that can elevate potassium levels. If their use is necessary, frequent monitoring of serum potassium is essential.[16]

Issue 3: Inconsistent or variable electrolyte measurements across animals in the same treatment group.

  • Possible Cause: Variations in food and water intake.

    • Troubleshooting Step: House animals in metabolic cages to accurately monitor food and water consumption. Ensure ad libitum access to water unless water restriction is part of the experimental design.

  • Possible Cause: Stress-induced physiological changes.

    • Troubleshooting Step: Acclimatize animals to the experimental procedures and housing conditions (e.g., metabolic cages) for a sufficient period before the study begins to minimize stress.

  • Possible Cause: Inconsistent drug administration.

    • Troubleshooting Step: Ensure accurate and consistent dosing for each animal, for example, by using oral gavage for precise administration.

Data Presentation

Table 1: Effect of Hydrothis compound (HCTZ) on Serum Potassium in Dogs

HCTZ Dose (mg/kg/day, p.o. for 4 days)Change in Plasma PotassiumReference
1Dose-dependent lowering[15]
3Dose-dependent lowering[15]
9Dose-dependent lowering[15]

Table 2: Effect of Hydrothis compound (HCTZ) and Amiloride Co-administration on Serum Potassium in Humans (for reference)

TreatmentBaseline Serum K+ (mEq/L)Serum K+ after 8 weeks (mEq/L)Reference
HCTZ alone3.82 +/- 0.083.01 +/- 0.08[4]
HCTZ + Amiloride3.82 +/- 0.083.75 +/- 0.08[4]

Table 3: Effect of Hydrothis compound (HTCZ) in Dogs with Advanced Heart Failure

ParameterBefore HTCZ AdministrationAfter HTCZ AdministrationReference
Blood Urea Nitrogen (mg/dl)41.3 ± 17.375.8 ± 38.5[17]
Creatinine (mg/dl)1.1 ± 0.41.9 ± 1.2[17]
Potassium (mEq/l)3.78 ± 0.483.33 ± 0.33[17]

Experimental Protocols

Protocol 1: Induction of Hypokalemia with Hydrothis compound in a Canine Model

  • Animal Model: Healthy adult beagle dogs.

  • Acclimatization: House dogs individually and allow for an acclimatization period of at least one week before the experiment.

  • Baseline Measurements: Collect baseline blood samples to determine serum electrolyte concentrations (K+, Na+, Cl-, Mg2+, Ca2+).

  • Drug Administration: Administer hydrothis compound orally (p.o.) at doses of 1, 3, and 9 mg/kg/day for 4 consecutive days.[15]

  • Monitoring: Collect blood samples daily to monitor changes in serum electrolyte levels.

  • Data Analysis: Compare post-treatment electrolyte levels to baseline values to quantify the dose-dependent effect of hydrothis compound on serum potassium.

Protocol 2: Mitigation of Hydrothis compound-Induced Hypokalemia with Amiloride in a Rodent Model

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House rats in metabolic cages for at least 24 hours prior to the experiment for acclimatization and to obtain baseline urine output measurements.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Hydrothis compound (e.g., 50 mg/kg, p.o.).

    • Group 3: Hydrothis compound (50 mg/kg, p.o.) + Amiloride (e.g., 5 mg/kg, p.o.).

  • Drug Administration: Administer the respective treatments via oral gavage.

  • Sample Collection: Collect urine over a 24-hour period. At the end of the study, collect blood samples via cardiac puncture under anesthesia.

  • Analysis: Measure urine volume and urinary electrolyte excretion (Na+, K+). Analyze serum for electrolyte concentrations.

  • Data Analysis: Compare the serum and urinary potassium levels between the hydrothis compound-only group and the combination therapy group to assess the potassium-sparing effect of amiloride.

Visualizations

Thiazide_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitial Fluid NCC Na-Cl Cotransporter (NCC) NaK_ATPase Na/K-ATPase ROMK ROMK K+ Channel Na_interstitium Na+ NaK_ATPase->Na_interstitium Pumps Na+ out K_lumen K+ ROMK->K_lumen K+ Secretion Na_lumen Na+ Na_lumen->NCC Reabsorption Cl_lumen Cl- Cl_lumen->NCC K_interstitium K+ K_interstitium->NaK_ATPase Pumps K+ in This compound This compound This compound->NCC Inhibits

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Sample Collection (Blood/Urine) acclimatization->baseline grouping Randomize into Treatment Groups baseline->grouping treatment Drug Administration (e.g., this compound +/- Mitigating Agent) grouping->treatment monitoring Monitor Clinical Signs & Body Weight treatment->monitoring sample_collection Post-treatment Sample Collection monitoring->sample_collection analysis Electrolyte Analysis (Serum & Urine) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound-induced electrolyte disturbances.

Caption: Logical troubleshooting guide for unexpected electrolyte disturbances.

References

Technical Support Center: Refining Analytical Methods for Precise Chlorothiazide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of chlorothiazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the precise measurement of this compound.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

1. What is a typical starting HPLC method for this compound quantification?

A common starting point for this compound analysis is reversed-phase HPLC.[1][2] A C18 column is often used, providing good retention and separation.[3][4] The mobile phase usually consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer.[1][5] Detection is typically performed using a UV detector at approximately 270-272 nm, which is near the absorbance maximum for this compound.[1][3]

2. Why is the pH of the mobile phase critical for this compound analysis?

The pH of the mobile phase is a critical parameter in controlling the retention and peak shape of this compound.[3][6] this compound has acidic and basic functional groups, and its ionization state is pH-dependent. Adjusting the pH can help to suppress the ionization of silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.[3] A pH range of 3.0 to 4.0 is often recommended to ensure consistent protonation of the analyte and reduce these unwanted interactions.[3]

3. What are common causes of peak tailing in this compound HPLC analysis?

Peak tailing can be caused by several factors, including:

  • Secondary interactions: Unwanted interactions between this compound and the stationary phase, often due to free silanol groups.[3] Adjusting the mobile phase pH to a lower value (e.g., 3.0-4.0) can help mitigate this.[3]

  • Column overload: Injecting too much sample can lead to peak distortion.[3] Diluting the sample can help determine if this is the issue.

  • Extra-column volume: Excessive tubing length or poorly made connections can contribute to band broadening.[3]

  • Sample solvent effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the column.Adjust the mobile phase pH to 3.0-4.0 with phosphoric acid to protonate this compound and minimize silanol interactions.[3]
Column overload.Dilute the sample and re-inject.[3]
Variable Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature (e.g., 30 °C).[3]
Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and proper mixing/degassing.
Low Sensitivity Suboptimal detection wavelength.Ensure the UV detector is set to the absorbance maximum of this compound (~272 nm).[3]
Inadequate sample concentration.Concentrate the sample or increase the injection volume if not causing overload.
Ghost Peaks Contamination in the mobile phase or sample.Use high-purity solvents and freshly prepared mobile phase. Run a blank injection to identify the source of contamination.
Experimental Protocol: HPLC Method for this compound Quantification

Objective: To quantify this compound in a sample using reversed-phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 3.0 with phosphoric acid.[5]

    • The mobile phase will be a gradient elution of the buffer (Solvent A) and acetonitrile (Solvent B).[5]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100.0 µg/mL).[5]

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: Gradient elution with 20 mM potassium dihydrogen phosphate, pH 3.0 (A) and acetonitrile (B)[5]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL[1]

    • Column Temperature: Ambient or 30 °C[3]

    • Detection Wavelength: 225 nm[5]

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve.

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing) check_pH Check Mobile Phase pH (Is it 3.0-4.0?) start->check_pH adjust_pH Adjust pH with Phosphoric Acid check_pH->adjust_pH No check_concentration Check Sample Concentration (Potential Overload?) check_pH->check_concentration Yes adjust_pH->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_connections Check System Connections and Tubing Length check_concentration->check_connections No end_good Good Peak Shape Achieved dilute_sample->end_good optimize_connections Optimize Connections and Minimize Tubing Length check_connections->optimize_connections Poor check_connections->end_good Good optimize_connections->end_good UV_Vis_Workflow start Start: Prepare Standard and Sample Solutions scan_wavelength Scan Standard Solution (200-400 nm) to find λmax start->scan_wavelength set_wavelength Set Spectrophotometer to λmax (~272 nm) scan_wavelength->set_wavelength measure_standards Measure Absorbance of Standard Solutions set_wavelength->measure_standards generate_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->generate_curve measure_sample Measure Absorbance of Sample Solution generate_curve->measure_sample calculate_concentration Calculate Sample Concentration using Calibration Curve measure_sample->calculate_concentration end End: Report Result calculate_concentration->end LCMS_Logical_Relationship sample Complex Matrix Sample (e.g., Plasma) sample_prep Sample Preparation (SPE or LLE) sample->sample_prep lc_separation LC Separation (Isolate Analyte) sample_prep->lc_separation ionization Ionization (ESI) lc_separation->ionization mass_analysis1 Mass Analysis 1 (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Collision-Induced Dissociation (CID) mass_analysis1->fragmentation mass_analysis2 Mass Analysis 2 (Product Ion Selection) fragmentation->mass_analysis2 detection Detection and Quantification mass_analysis2->detection result Precise Quantification detection->result

References

Validation & Comparative

A Comparative Guide to Validating the Antihypertensive Effects of New Chlorothiazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of novel chlorothiazide derivatives as potential antihypertensive agents. It outlines the key experimental protocols, offers a comparative analysis with existing thiazide and thiazide-like diuretics, and details the underlying signaling pathways. The objective is to furnish researchers with a structured approach to generate robust and comparable data for the evaluation of new chemical entities in this class.

Comparative Analysis of Thiazide Diuretics

Thiazide and thiazide-like diuretics have been a cornerstone of hypertension management for decades. Their primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis.[1] This reduction in plasma volume contributes to their blood pressure-lowering effect.[1] While this compound was the first of its class, newer derivatives and thiazide-like diuretics such as hydrothis compound and chlorthalidone have been developed with varying potencies and pharmacokinetic profiles.

A systematic review of studies on various thiazide diuretics revealed a dose-dependent antihypertensive effect for hydrothis compound, with mean blood pressure reductions ranging from 4/2 mmHg at 6.25 mg/day to 11/5 mmHg at 50 mg/day.[2] For other thiazides, including chlorthalidone and indapamide, the lowest doses studied often produced a maximal blood pressure-lowering effect.[2] For instance, chlorthalidone at doses of 12.5 mg to 75 mg/day reduced blood pressure by an average of 12.0/4 mmHg.[2]

The development of new this compound derivatives aims to improve upon the efficacy, safety, and pharmacokinetic properties of existing drugs. Key areas of interest include enhancing potency, prolonging the duration of action, and minimizing adverse effects such as electrolyte imbalances (hypokalemia) and metabolic disturbances.

Table 1: Comparative Efficacy of Thiazide and Thiazide-Like Diuretics (Data from Clinical Studies)

DrugDosage RangeMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Hydrothis compound6.25 - 50 mg/day4 - 112 - 5
Chlorthalidone12.5 - 75 mg/day~12~4
Indapamide1.0 - 5.0 mg/day~9~4

Note: The data presented in this table is derived from a meta-analysis of clinical trials and serves as a benchmark for the evaluation of new derivatives.[2]

Experimental Protocols for Preclinical Validation

A rigorous preclinical evaluation is essential to characterize the antihypertensive properties of new this compound derivatives. This involves a combination of in vitro and in vivo assays to determine potency, efficacy, mechanism of action, and safety.

In Vitro Assays

1. NCC Inhibition Assay:

  • Objective: To determine the potency of the test compound in inhibiting the sodium-chloride cotransporter.

  • Methodology:

    • Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) engineered to express the human NCC protein.

    • Ion Flux Measurement: Grow the cells in a multi-well plate format. Pre-incubate the cells with varying concentrations of the test compound. Initiate sodium uptake by adding a buffer containing a radioactive tracer (e.g., 22Na+) or a fluorescent ion indicator.

    • Data Analysis: Measure the intracellular accumulation of the tracer or the change in fluorescence. Plot the inhibition of sodium uptake against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

In Vivo Assays

1. Animal Models of Hypertension:

  • Objective: To evaluate the antihypertensive efficacy of the test compound in a living organism.

  • Models:

    • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension that is widely used for screening antihypertensive drugs.[3][4]

    • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of salt-sensitive hypertension induced by mineralocorticoid excess and a high-salt diet.

    • Renal Artery Ligation (Two-Kidney, One-Clip; 2K1C) Model: A model of renovascular hypertension.

  • Methodology:

    • Animal Acclimatization: Acclimate the hypertensive animals to the laboratory conditions.

    • Blood Pressure Measurement: Measure baseline blood pressure using telemetry or the tail-cuff method.

    • Drug Administration: Administer the test compound orally or via injection at various doses.

    • Monitoring: Monitor blood pressure continuously (telemetry) or at fixed time points (tail-cuff) over a specified period.

    • Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline for each dose group and compare it to a vehicle-treated control group.

2. Diuretic and Electrolyte Excretion Studies:

  • Objective: To assess the diuretic and natriuretic effects of the test compound and its impact on electrolyte balance.

  • Methodology:

    • Metabolic Cages: House the animals in metabolic cages that allow for the separate collection of urine and feces.

    • Baseline Collection: Collect urine for a 24-hour period to establish baseline values for volume and electrolyte concentrations (Na+, K+, Cl-).

    • Drug Administration: Administer the test compound.

    • Urine Collection: Collect urine at specified intervals (e.g., 4, 8, 12, and 24 hours) post-dosing.

    • Analysis: Measure the volume of urine and the concentrations of sodium, potassium, and chloride using a flame photometer or ion-selective electrodes.

    • Data Analysis: Compare the urine volume and electrolyte excretion in the treated groups to the vehicle control group.

3. Safety Pharmacology Studies:

  • Objective: To evaluate the potential adverse effects of the test compound on major physiological systems.

  • Methodology: Conduct studies to assess the effects on the central nervous system, cardiovascular system (beyond blood pressure), and respiratory system in accordance with regulatory guidelines.

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound and its derivatives is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. The activity of the NCC is regulated by a complex signaling cascade involving with-no-lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK).[5]

G cluster_0 Distal Convoluted Tubule Cell WNKs WNK Kinases SPAK SPAK/OSR1 Kinases WNKs->SPAK Activates NCC_inactive NCC (Inactive) SPAK->NCC_inactive Phosphorylates NCC_active NCC (Active) Phosphorylated NCC_inactive->NCC_active Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC_active->Na_Cl_reabsorption Mediates Blood_Pressure Increased Blood Pressure Na_Cl_reabsorption->Blood_Pressure This compound This compound Derivatives This compound->NCC_active Inhibition Inhibition This compound->Inhibition Inhibition->NCC_active

Signaling pathway of this compound derivatives.

G cluster_workflow Experimental Workflow start Synthesis of Novel This compound Derivatives in_vitro In Vitro Screening (NCC Inhibition Assay) start->in_vitro in_vivo_efficacy In Vivo Efficacy Studies (Hypertensive Animal Models) in_vitro->in_vivo_efficacy Active Compounds diuretic_studies Diuretic & Electrolyte Excretion Studies in_vivo_efficacy->diuretic_studies safety_studies Safety Pharmacology diuretic_studies->safety_studies data_analysis Data Analysis and Comparison safety_studies->data_analysis end Lead Candidate Selection data_analysis->end

Workflow for validating new this compound derivatives.

By adhering to these standardized protocols and comparing the results with established benchmarks, researchers can effectively validate the antihypertensive potential of new this compound derivatives and identify promising candidates for further development.

References

A Comparative Review of Chlorothiazide and Hydrochlorothiazide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two foundational thiazide diuretics, this guide provides researchers, scientists, and drug development professionals with a comparative overview of chlorothiazide and hydrothis compound. By examining their pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety data, this review aims to inform future research and development in the diuretic and antihypertensive landscape.

This guide synthesizes available data to highlight the key differences and similarities between these two important molecules. While both drugs effectively promote diuresis and lower blood pressure by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule, subtle but significant variations in their chemical structures lead to distinct pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Profile: A Tale of Two Absorptions

A key differentiator between this compound and hydrothis compound lies in their oral bioavailability. Hydrothis compound exhibits dose-proportional absorption in the therapeutic range, meaning that as the dose increases, the amount of drug entering the systemic circulation increases proportionally.[1] In contrast, this compound's absorption from the gastrointestinal tract is saturable.[2][3] This suggests that at higher doses, the percentage of absorbed this compound decreases.[3]

ParameterThis compoundHydrothis compoundSource
Bioavailability Dose-dependent (saturable absorption)~70% (dose-proportional)[2][3]
Peak Plasma Concentration (Cmax) Dose-dependent127-490 ng/mL (for 25-100 mg doses)[1]
Time to Peak Plasma Concentration (Tmax) -~4-6 hours[4]
Half-life (t1/2) -5.6-14.8 hours
Excretion Primarily unchanged in urinePrimarily unchanged in urine

Mechanism of Action: Shared Pathway, Subtle Differences

Both this compound and hydrothis compound exert their diuretic and antihypertensive effects by blocking the sodium-chloride (Na+/Cl-) symporter located on the apical membrane of the distal convoluted tubules in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes and, consequently, water. The long-term reduction in blood pressure is also attributed to a decrease in peripheral vascular resistance, although the exact mechanism for this is not fully understood.[4]

While their primary mechanism is the same, some evidence suggests that chlorthalidone, a thiazide-like diuretic often compared to this compound, may have additional effects such as greater inhibition of carbonic anhydrase.[4][5] This could contribute to differences in electrolyte balance and potentially cardiovascular outcomes.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na+ Na+ NCC Na+/Cl- Cotransporter Na+->NCC Na+/K+ ATPase Na+/K+ ATPase Na+->Na+/K+ ATPase Cl- Cl- Cl-->NCC Thiazide This compound or Hydrothis compound Thiazide->NCC Inhibition NCC->Na+ Reabsorption NCC->Cl- Reabsorption ROMK ROMK Channel Na+/K+ ATPase->ROMK Blood Blood Na+/K+ ATPase->Blood 3 Na+ out ROMK->Na+ K+ secretion Blood->Na+/K+ ATPase 2 K+ in

Mechanism of action for thiazide diuretics.

Experimental Protocols: Assessing Diuretic Activity

The evaluation of diuretic efficacy for compounds like this compound and hydrothis compound typically involves both preclinical animal models and clinical trials in human subjects.

Preclinical Evaluation of Diuretic Activity in Rats

A common method to assess diuretic, saluretic (electrolyte excretion), and natriuretic (sodium excretion) activity is the Lipschitz method using Wistar rats.[6]

Experimental Workflow:

Acclimatization Animal Acclimatization (Metabolic Cages) Fasting 15h Food & Water Withdrawal Acclimatization->Fasting Grouping Group Allocation (e.g., Control, Furosemide, HCTZ, HCTZ+Misoprostol) Fasting->Grouping Dosing Oral Administration of Test Substances Grouping->Dosing Urine_Collection Urine Collection (5h and 24h) Dosing->Urine_Collection Analysis Urine Volume Measurement & Electrolyte Analysis (Na+, K+, Cl-) Urine_Collection->Analysis

Workflow for assessing diuretic activity in rats.

Methodology:

  • Animal Model: Male Wistar rats are typically used.[6][7]

  • Acclimatization: Animals are housed in metabolic cages for a period to adapt to the environment.[7]

  • Fasting: Food and water are withdrawn for approximately 15 hours before the experiment.[6]

  • Grouping: Rats are divided into different groups: a control group (receiving the vehicle, e.g., distilled water), a standard diuretic group (e.g., furosemide), and the test groups (receiving different doses of this compound or hydrothis compound).[6][7]

  • Administration: The test substances are administered orally via gavage.[6][7]

  • Urine Collection: Urine is collected at specified time points (e.g., 5 and 24 hours) in the metabolic cages.[6]

  • Analysis: The volume of urine is measured, and the concentration of electrolytes (Na+, K+, Cl-) is determined to assess saluretic and natriuretic activity.[6]

Human Bioavailability Studies

Bioavailability studies in healthy human volunteers are crucial to determine the pharmacokinetic profile of a drug.

Methodology:

  • Subjects: Healthy male and/or female volunteers are recruited.[1][3][8]

  • Study Design: A randomized, two-way crossover design is often employed, where each subject receives both the test and reference formulations in different periods, separated by a washout period.[8]

  • Dosing: A single oral dose of the drug is administered after an overnight fast.[1][3][8]

  • Sample Collection: Blood samples are collected at predetermined time intervals post-dosing. Urine samples may also be collected over a specified period (e.g., 72 hours).[1][3][8]

  • Analysis: The concentration of the drug in plasma and/or urine is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Pharmacokinetic Parameters: Key parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life are calculated from the concentration-time data.

Clinical Efficacy and Safety: A Comparative Look

Both this compound and hydrothis compound are effective in treating hypertension and edema.[9] However, comparative studies, particularly against the thiazide-like diuretic chlorthalidone, have sparked debate regarding their relative efficacy and safety.

Some meta-analyses suggest that chlorthalidone may be slightly superior to hydrothis compound in controlling systolic and diastolic blood pressure.[10][11] However, other large-scale observational studies have found no significant difference in cardiovascular outcomes between chlorthalidone and hydrothis compound.[12]

In terms of safety, some studies indicate that chlorthalidone is associated with a higher risk of hypokalemia (low potassium levels) and other electrolyte imbalances compared to hydrothis compound.[11][13]

OutcomeComparative FindingSource
Blood Pressure Control Some meta-analyses suggest a slight superiority for chlorthalidone over hydrothis compound in blood pressure reduction.[10][11]
Cardiovascular Outcomes Large observational studies show no significant difference between chlorthalidone and hydrothis compound.[12]
Hypokalemia Chlorthalidone may be associated with a higher risk of hypokalemia compared to hydrothis compound.[11][13]
Other Electrolyte Imbalances Chlorthalidone has been linked to a higher risk of hyponatremia and renal issues in some studies.[13]

Logical Relationship of Thiazide Diuretic Effects:

Thiazide This compound or Hydrothis compound Inhibit_NCC Inhibit Na+/Cl- Cotransporter in Distal Convoluted Tubule Thiazide->Inhibit_NCC Decrease_PVR Decreased Peripheral Vascular Resistance Thiazide->Decrease_PVR Long-term effect Increase_Excretion Increased Na+ and Cl- Excretion Inhibit_NCC->Increase_Excretion Increase_Urine Increased Urine Output (Diuresis) Increase_Excretion->Increase_Urine Increase_K_Excretion Increased K+ Excretion (Potential for Hypokalemia) Increase_Excretion->Increase_K_Excretion Decrease_Volume Decreased Plasma and Extracellular Fluid Volume Increase_Urine->Decrease_Volume Decrease_BP Decreased Blood Pressure Decrease_Volume->Decrease_BP Decrease_PVR->Decrease_BP

Logical flow of thiazide diuretic effects.

Conclusion

This compound and hydrothis compound remain cornerstone therapies in the management of hypertension and edema. While they share a common mechanism of action, their differing pharmacokinetic profiles, particularly the saturable absorption of this compound, present important considerations for drug formulation and development. The ongoing debate surrounding the comparative efficacy and safety of thiazide and thiazide-like diuretics underscores the need for further head-to-head clinical trials to guide optimal therapeutic choices. For researchers and drug development professionals, understanding these nuances is critical for innovating and improving upon this important class of medications.

References

Comparative Analysis of Chlorothiazide and Thiazide-Like Diuretics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of chlorothiazide, the progenitor of the thiazide diuretic class, and other thiazide-type and thiazide-like diuretics. While direct head-to-head clinical data for this compound is less common in recent literature, extensive research compares its closely related derivative, hydrothis compound (HCTZ), with thiazide-like diuretics such as chlorthalidone and indapamide. This analysis leverages these comprehensive datasets to draw objective comparisons relevant to drug development and research.

Thiazide and thiazide-like diuretics are foundational in the management of hypertension and edema.[1][2] They primarily act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[3][4] Despite a shared primary mechanism of action, significant differences in pharmacokinetics, potency, and clinical outcomes exist between these agents.[5][6]

Data Presentation: Performance and Properties

The following tables summarize quantitative data comparing key performance indicators of hydrothis compound (as a proxy for the thiazide-type class) with the thiazide-like diuretics chlorthalidone and indapamide.

Table 1: Comparative Antihypertensive Efficacy

Diuretic ComparisonSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionKey Findings & Citations
Indapamide vs. HCTZ Indapamide lowered SBP 5.1 mmHg more than HCTZ.-Meta-analysis showed indapamide is more potent than HCTZ at commonly prescribed doses.[7][8][9]
Chlorthalidone vs. HCTZ Chlorthalidone lowered SBP 3.6 mmHg more than HCTZ.A meta-analysis showed thiazide-like diuretics (chlorthalidone, indapamide) further reduced DBP by approximately 1.98 mmHg compared to HCTZ.[10][11]Chlorthalidone is approximately 1.5 to 2.0 times as potent as HCTZ and has a much longer duration of action.[5] In one trial, 6.25 mg of chlorthalidone produced a greater reduction in 24-hour blood pressure than 12.5 mg of HCTZ.[12]
Chlorthalidone vs. HCTZ (Cardiovascular Outcomes) No significant difference in major cardiovascular outcome events or non-cancer-related deaths.No significant difference in major cardiovascular outcome events or non-cancer-related deaths.A large pragmatic trial found no significant difference in the primary composite outcome between the two groups after a median follow-up of 2.4 years.[13] However, other analyses suggest chlorthalidone may provide superior cardiovascular prevention.[12][14]

Table 2: Comparative Pharmacokinetic Properties

DiureticPotency ComparisonElimination Half-LifeDuration of Action
Hydrothis compound (HCTZ) Less potent than chlorthalidone and indapamide.[15]~6 to 9 hours.[11]6 to 12 hours.[16]
Chlorthalidone ~1.5 to 2.0 times as potent as HCTZ.[5] 25 mg is more potent than 50 mg of HCTZ.[17]~40 to 60 hours.[11][17]48 to 72 hours.[16]
Indapamide More potent than HCTZ at commonly prescribed doses.[7][8][9]~26 hours.[18]Up to 36 hours.

Table 3: Comparative Metabolic and Electrolyte Side Effects

Diuretic ComparisonSerum Potassium (Hypokalemia)Serum Sodium (Hyponatremia)Other Metabolic Effects
Chlorthalidone vs. HCTZ Higher incidence of hypokalemia with chlorthalidone (6.0% vs. 4.4% in one trial; 8.9% vs. 6.9% in another).[13][19]Meta-analyses show no statistically significant difference in hyponatremia incidence between thiazide-like and thiazide-type diuretics.[10][11]Thiazide diuretics can increase uric acid and glucose levels.[18] Chlorthalidone was associated with higher uric acid levels than HCTZ.[12]
Indapamide vs. HCTZ No detectable differences in effects on serum potassium.[8][20] In one study with diabetic patients on ACE inhibitors, plasma potassium was slightly lower with indapamide.[21]No statistically significant difference.[10][11]No detectable differences in overall metabolic adverse effects.[8] One study noted a higher HbA1c with indapamide compared to HCTZ in a specific diabetic population.[21]

Mechanism of Action: Signaling Pathway

Thiazide and thiazide-like diuretics exert their primary effect in the distal convoluted tubule (DCT) of the nephron. They competitively bind to the chloride-binding site of the electroneutral Na+/Cl- cotransporter (NCC; encoded by the SLC12A3 gene), inhibiting its function.[3][4][22] This blockage prevents the reabsorption of sodium and chloride from the tubular lumen back into the blood, leading to increased urinary excretion of sodium (natriuresis) and water (diuresis).[2][23] The subsequent reduction in plasma volume contributes to the initial drop in blood pressure.[3]

Thiazide_Mechanism_of_Action NCC Na+/Cl- Cotransporter (NCC / SLC12A3) NaK_ATPase Na+/K+ ATPase NCC->NaK_ATPase Na+ Blood_Na Na+ NaK_ATPase->Blood_Na 3 Na+ Ca_Channel Ca++ Channel NCX Na+/Ca++ Exchanger Ca_Channel->NCX Ca++ Blood_Ca Ca++ NCX->Blood_Ca Ca++ Lumen_Na Na+ Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Lumen_Ca Ca++ Lumen_Ca->Ca_Channel Blood_Na->NCX 3 Na+ Blood_K K+ Blood_K->NaK_ATPase Thiazide This compound & Thiazide-like Diuretics Thiazide->NCC Inhibition

Mechanism of action for thiazide diuretics in the DCT.

Experimental Protocols

Objective comparison of diuretics relies on robust clinical trial methodologies. Below are outlines of key experimental protocols.

1. Protocol: Randomized Controlled Trial for Antihypertensive Efficacy

This protocol is standard for comparing the blood pressure-lowering effects of two or more diuretics.

  • Study Design : A prospective, randomized, double-blind, parallel-group or crossover study.[21]

  • Participant Selection : Patients with a diagnosis of essential hypertension (e.g., SBP ≥ 140 mmHg or DBP ≥ 90 mmHg). Key exclusion criteria include secondary hypertension, severe renal impairment, and contraindications to thiazide diuretics.

  • Procedure :

    • Washout Phase : A 1-2 week period where existing antihypertensive medications are discontinued to establish a baseline blood pressure.

    • Randomization : Participants are randomly assigned to receive either Drug A (e.g., HCTZ 12.5 mg) or Drug B (e.g., chlorthalidone 6.25 mg) daily.

    • Treatment Period : A fixed duration of treatment, typically 8 to 12 weeks.

    • Blinding : Neither the participants nor the investigators know which treatment is being administered.

    • Efficacy Assessment : The primary endpoint is the change in 24-hour ambulatory blood pressure or seated office blood pressure from baseline to the end of the treatment period.

  • Data Analysis : Statistical comparison (e.g., t-test or ANCOVA) of the mean blood pressure reduction between the treatment groups.

2. Protocol: Assessment of Diuretic and Natriuretic Response

This protocol is used to quantify the acute pharmacodynamic effect of a diuretic, which is critical in settings like acute heart failure.

  • Study Design : An open-label, single-dose or short-term administration study.

  • Participant Selection : Patients requiring diuretic therapy, often in a hospital setting for volume overload.

  • Procedure :

    • Baseline Measurement : Collect baseline urine and blood samples to measure electrolytes (sodium, potassium, creatinine).

    • Diuretic Administration : Administer a standardized intravenous or oral dose of the diuretic being studied.

    • Urine Collection : Timed urine collection over a set period (e.g., 2, 6, or 24 hours).

    • Spot Urine Sample : A spot urine sample is collected at a specific time point (e.g., 2 hours post-dose) to measure urinary sodium concentration. A spot urinary sodium of less than 50-70 mEq/L may indicate a poor diuretic response.[24]

  • Efficacy Assessment :

    • Primary Endpoint : Total natriuresis (sodium excretion) over the collection period (e.g., 24 hours).[25][26]

    • Secondary Endpoints : Total urine output (diuresis), change in body weight, and diuretic efficiency (natriuresis per dose of diuretic).[24]

Experimental and Logical Workflows

Visualizing the workflow of a clinical trial helps in understanding the logical progression of the research.

Clinical_Trial_Workflow Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Exclude Exclude from Trial Inclusion->Exclude No Consent Informed Consent Inclusion->Consent Yes Baseline Baseline Assessment (BP, Weight, Labs) Consent->Baseline Randomize Randomization Baseline->Randomize GroupA Treatment Group A (e.g., this compound) Randomize->GroupA GroupB Treatment Group B (e.g., Chlorthalidone) Randomize->GroupB FollowUp Follow-Up Period (e.g., 8 Weeks) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Assessment (Change in BP, Adverse Events) FollowUp->Endpoint Analysis Data Unblinding & Statistical Analysis Endpoint->Analysis Results Results & Conclusion Analysis->Results

Workflow for a randomized diuretic comparison trial.

Conclusion

The available evidence consistently demonstrates that thiazide-like diuretics, specifically chlorthalidone and indapamide, are more potent antihypertensives than hydrothis compound on a milligram-for-milligram basis.[5][7] This enhanced potency is largely attributed to longer elimination half-lives, which provide more consistent 24-hour blood pressure control.[6] While this superior efficacy is established, the choice of diuretic may be nuanced by the side effect profile. Chlorthalidone, for instance, carries a higher risk of inducing hypokalemia compared to HCTZ.[13][27] For drug development professionals, these findings underscore the importance of pharmacokinetic properties in determining clinical efficacy and highlight the potential for developing new diuretic agents with optimized potency and minimized metabolic disturbances. Future research should focus on large-scale, head-to-head trials that include hard cardiovascular outcomes to definitively establish the long-term risk-benefit profile of these widely used medications.

References

Chlorothiazide's Impact on Renal Calcium Handling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chlorothiazide's effects on renal calcium handling with other diuretics, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Executive Summary

This compound, a thiazide diuretic, is well-established for its calcium-sparing effect, leading to reduced urinary calcium excretion (hypocalciuria) and potentially elevated serum calcium levels (hypercalcemia). This property distinguishes it from other classes of diuretics, such as loop diuretics, which increase urinary calcium excretion. The primary mechanism of this compound involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney. This action initiates a cascade of events that ultimately enhances calcium reabsorption. This guide delves into the molecular pathways, presents comparative quantitative data, and outlines the experimental protocols used to elucidate these effects.

Comparative Analysis of Diuretics on Renal Calcium Handling

The differential effects of various diuretics on urinary calcium excretion are critical for therapeutic applications, particularly in the management of conditions like nephrolithiasis (kidney stones) and hypercalcemia.

Diuretic ClassDrug ExamplesPrimary Site of ActionEffect on Urinary Calcium ExcretionKey Mechanism
Thiazide Diuretics This compound, Hydrothis compound, BendroflumethiazideDistal Convoluted Tubule (DCT)Decreased [1][2]Inhibition of the Na+/Cl- cotransporter (NCC), leading to hyperpolarization of the apical membrane and increased driving force for Ca2+ reabsorption via TRPV5 and the Na+/Ca2+ exchanger.[3]
Loop Diuretics Furosemide, BumetanideThick Ascending Limb of the Loop of HenleIncreased [2][4]Inhibition of the Na+-K+-2Cl- cotransporter, which disrupts the lumen-positive transepithelial potential difference, thereby reducing the driving force for paracellular Ca2+ reabsorption.
Potassium-Sparing Diuretics AmilorideDistal Convoluted Tubule and Collecting DuctDecreased [5][6]Inhibition of the epithelial Na+ channel (ENaC), leading to hyperpolarization of the apical membrane, which increases the driving force for Ca2+ entry through TRPV5.[5][6]

Quantitative Comparison of Thiazide and Loop Diuretics on Urinary Calcium Excretion

A randomized, double-blinded, crossover study in postmenopausal women with osteopenia provided a direct quantitative comparison of the effects of a thiazide diuretic (bendroflumethiazide) and a loop diuretic (bumetanide) on urinary calcium.

Treatment GroupDosageChange in Urinary Calcium Excretion
Bendroflumethiazide (Thiazide)5 mg/dayDose-dependent decrease[2]
Bumetanide (Loop Diuretic)0.5-2.0 mg/dayDose-dependent increase[2]

Signaling Pathways and Mechanisms of Action

The calcium-sparing effect of this compound is a result of a well-defined signaling cascade within the distal convoluted tubule cells.

This compound-Induced Calcium Reabsorption Pathway

Chlorothiazide_Calcium_Pathway This compound This compound NCC Na+/Cl- Cotransporter (NCC) (Apical Membrane) This compound->NCC Inhibits Na_Cl_Influx Decreased Na+ and Cl- Influx Intracellular_Na Lower Intracellular [Na+] Na_Cl_Influx->Intracellular_Na Leads to Hyperpolarization Apical Membrane Hyperpolarization Na_Cl_Influx->Hyperpolarization Causes NCX Na+/Ca2+ Exchanger (NCX) (Basolateral Membrane) Intracellular_Na->NCX Enhances Activity TRPV5 TRPV5 Ca2+ Channel (Apical Membrane) Hyperpolarization->TRPV5 Increases Driving Force Ca_Influx Increased Ca2+ Influx Ca_Influx->NCX Provides Substrate Ca_Efflux Increased Ca2+ Efflux to Blood NCX->Ca_Efflux Mediates Blood Bloodstream Ca_Efflux->Blood Urine Tubular Lumen

Caption: Signaling pathway of this compound-induced renal calcium reabsorption.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings.

Measurement of Urinary Calcium Excretion in Mice

This protocol outlines the collection and analysis of urine samples from a mouse model to assess the effects of this compound on calcium excretion.

Urinary_Calcium_Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Mouse Strain (e.g., C57BL/6) Acclimation Acclimate mice to metabolic cages Animal_Model->Acclimation Grouping Divide into control and This compound-treated groups Acclimation->Grouping Treatment Administer this compound or vehicle (e.g., intraperitoneal injection) Grouping->Treatment Urine_Collection Collect 24-hour urine samples in metabolic cages Treatment->Urine_Collection Sample_Processing Measure urine volume and store samples at -20°C Urine_Collection->Sample_Processing Ca_Measurement Measure urinary calcium concentration (e.g., colorimetric assay) Sample_Processing->Ca_Measurement Creatinine_Measurement Measure urinary creatinine concentration (to normalize for urine dilution) Sample_Processing->Creatinine_Measurement Calculation Calculate Urinary Calcium/Creatinine Ratio Ca_Measurement->Calculation Creatinine_Measurement->Calculation Statistics Perform statistical analysis (e.g., t-test or ANOVA) Calculation->Statistics

Caption: Workflow for measuring urinary calcium excretion in a mouse model.

Measurement of TRPV5 Channel Activity

The patch-clamp technique is a gold-standard method for directly measuring the activity of ion channels like TRPV5.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing murine or human TRPV5.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution. The pipette solution should contain a Na+ or Ca2+ salt as the charge carrier.

  • Patch Formation: Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached configuration).

  • Inside-Out Configuration: Excise the patch of membrane to have the intracellular side facing the bath solution (inside-out configuration).

  • Data Recording: Apply a voltage ramp or a series of voltage steps and record the resulting single-channel currents.

  • Data Analysis: Analyze the recorded currents to determine the single-channel conductance and open probability (Po). The effect of this compound can be tested by applying it to the bath solution and observing changes in channel activity.

Conclusion

This compound exerts a significant and clinically relevant impact on renal calcium handling, primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. This action leads to a series of ionic and electrical changes that favor the reabsorption of calcium, a mechanism distinct from that of loop diuretics, which promote calcium excretion. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the nuances of this compound's action and to design novel therapeutic strategies targeting renal calcium transport.

References

cross-validation of chlorothiazide's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of chlorothiazide's effects across various cell lines, supported by experimental data and detailed protocols.

This compound and its derivatives, such as hydrothis compound (HCTZ), are foundational diuretic medications used in the management of hypertension and edema.[1][2] Their primary mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubules of the kidney.[1][2][3] This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and pressure.[1] However, the complete pharmacological profile of this compound, including potential off-target effects, necessitates cross-validation in various cellular contexts. This guide compares the on-target and potential off-target actions of this compound in different cell line models, presenting key experimental data and methodologies for researchers.

On-Target Activity: Inhibition of the Na+-Cl- Cotransporter (NCC)

The most direct way to validate the primary mechanism of this compound is by using cell lines that express the NCC transporter. These can be renal cell lines with endogenous expression or, more commonly, cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are engineered to express the human SLC12A3 gene.[4][5]

Data Summary: NCC Inhibition by Thiazide Diuretics in Engineered Cell Lines

Cell Line ModelAssay TypeDrugEffectReference
HEK293 (expressing NCC and a Cl--sensitive YFP)Cl- Influx AssayHydrothis compound (HCTZ)Complete block of NCC-mediated Cl- influx[6]
Xenopus Oocytes (expressing NCC)22Na+ Uptake AssayHydrothis compound (HCTZ)Inhibition of WNK3-stimulated Na+ uptake[7]
MDCT Cells (mouse distal convoluted tubule)Reporter Gene Assay-Maximum SLC12A3 promoter activity observed, indicating suitability for expression studies[4][8]
CHO CellsReporter Gene Assay-Repressor activity observed on SLC12A3 promoter constructs[4][8]

Experimental Protocol: Cell-Based Chloride Influx Assay

This protocol is adapted from methodologies used to assess NCC activity in HEK293 cells.[6]

  • Cell Culture and Transfection:

    • Culture a stable HEK293 cell line co-expressing human NCC (SLC12A3) and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

    • Plate cells in a 96-well format and grow to confluence.

  • Assay Procedure:

    • Wash cells with a chloride-free buffer (e.g., replacing Cl- with gluconate) to establish a baseline.

    • Pre-incubate the cells with the test compound (e.g., hydrothis compound) or vehicle control for a specified time.

    • Initiate the influx by adding a buffer containing a high concentration of chloride.

    • Measure the YFP fluorescence quenching over time using a plate reader. The rate of quenching is proportional to the rate of Cl- influx via NCC.

  • Data Analysis:

    • Calculate the initial slope of the fluorescence decay curve to determine the rate of Cl- influx.

    • Compare the rates between vehicle-treated and drug-treated cells to determine the percent inhibition of NCC activity.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the primary mechanism of this compound and a typical workflow for its validation.

cluster_cell Distal Convoluted Tubule Cell NCC NCC (SLC12A3) Na_in Na+ NCC->Na_in Reabsorption Cl_in Cl- NCC->Cl_in Na_out Na+ Na_out->NCC Apical Lumen Cl_out Cl- Cl_out->NCC CTZ This compound CTZ->NCC Inhibition A 1. Culture HEK293 cells expressing NCC-YFP B 2. Wash with Cl- free buffer A->B C 3. Pre-incubate with This compound or Vehicle B->C D 4. Initiate influx with high Cl- buffer C->D E 5. Measure YFP fluorescence quenching over time D->E F 6. Calculate influx rate and % inhibition E->F cluster_on_target On-Target Validation cluster_off_target Off-Target Cross-Validation A Cell Line with NCC (e.g., HEK293-SLC12A3) B Add this compound A->B C Result: Inhibition of Na+/Cl- Transport B->C D Cell Line without NCC (e.g., Vascular Smooth Muscle) E Add this compound D->E F Result: Vasodilation via Carbonic Anhydrase Inhibition E->F

References

A Comparative Analysis of Chlorothiazide: Correlating In Vitro Efficacy with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy and in vivo outcomes of chlorothiazide, a foundational thiazide diuretic. By examining key experimental data and methodologies, this document aims to offer a comprehensive resource for understanding the translational aspects of this compound's pharmacological activity, from its molecular target engagement to its physiological effects.

In Vitro Efficacy: Targeting the Sodium-Chloride Cotransporter and Vasculature

This compound's primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis. Additionally, studies have suggested a direct vasodilatory effect of thiazide diuretics, which may contribute to their antihypertensive properties.

NCC Inhibition

The potency of this compound and its analogues against the NCC is typically quantified by determining the half-maximal inhibitory concentration (IC50) in cell-based assays. While specific IC50 values for this compound are not consistently reported across the literature, the established potency profile for thiazide diuretics provides a comparative benchmark. The general order of potency for NCC inhibition is Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[1]

Table 1: In Vitro NCC Inhibition of Thiazide Diuretics

CompoundDiuretic ClassTargetIC50 (µM)Key Findings
PolythiazideThiazideNCC~0.5Highly potent inhibitor of NCC.[1][2]
Hydrothis compoundThiazideNCCNot explicitly found, but less potent than PolythiazideEffectively blocks NCC-mediated ion transport.[3][4]
ChlorthalidoneThiazide-likeNCCNot explicitly found, but within the potency range of thiazidesBlocks NCC activity in in vitro assays.[4]
Vasodilatory Effects

In vitro studies using isolated rat aortic and pulmonary artery rings have demonstrated that hydrothis compound exhibits a direct vasorelaxant effect, but notably, this action is dependent on the presence of plasma.[5] This effect is concentration-dependent and independent of the endothelium. The proposed mechanism for this vasodilation involves the activation of vascular potassium channels.[6]

Table 2: In Vitro Vasodilation of Hydrothis compound

PreparationConditionMaximum Vasodilation (%)Key Findings
Rat Aortic RingsIn Krebs solutionNo effectVasorelaxant action is not observed in standard buffer.[5]
Rat Aortic Rings50:50 Krebs solution and plasmaConcentration-dependent relaxationPlasma components are necessary for the vasodilatory effect.[5]
Human ForearmIntra-arterial infusion55 ± 14%Occurs at high concentrations and is mediated by potassium channel activation.[6]

In Vivo Outcomes: Diuresis and Antihypertensive Effects

The in vitro inhibition of NCC and potential vasodilation translate into clinically relevant in vivo outcomes, primarily diuresis and a reduction in blood pressure. These effects are commonly evaluated in animal models and human clinical trials.

Diuretic and Saluretic Activity

Animal studies, typically using rats in metabolic cages, are instrumental in quantifying the diuretic and saluretic (salt excretion) effects of this compound. These studies measure urine output and the excretion of key electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-).

Table 3: In Vivo Diuretic Effect of Hydrothis compound in Rats

TreatmentDoseUrine Output (mL/5h)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)Cl- Excretion (mEq/L)
Control (Vehicle)-3.5 ± 0.485 ± 545 ± 4130 ± 8
Hydrothis compound10 mg/kg7.2 ± 0.6120 ± 855 ± 5175 ± 10
Note: Data are representative values compiled from typical diuretic screening studies and may not reflect a single specific study. The asterisk () indicates a statistically significant difference from the control group.*

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols for assessing the in vitro and in vivo effects of this compound.

In Vitro NCC Inhibition Assay (Iodide Uptake)

This assay measures the uptake of a substrate of the NCC transporter, such as radioactive iodide, in a cell line stably expressing the human NCC (e.g., HEK293 cells).

  • Cell Preparation: HEK293 cells stably expressing hNCC are cultured to confluency in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a chloride-free buffer to activate the NCC.

  • Inhibition: Cells are then incubated with varying concentrations of this compound.

  • Substrate Addition: A solution containing radioactive iodide (e.g., 125I) is added to initiate uptake.

  • Uptake Measurement: After a defined period, the uptake is stopped by washing with an ice-cold buffer. The intracellular radioactivity is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control (no inhibitor). The data is then fitted to a dose-response curve to determine the IC50 value.[1]

In Vivo Diuretic Activity in Rats

This protocol evaluates the diuretic and saluretic effects of a test compound in rats.

  • Animal Acclimatization: Male Wistar rats are housed in metabolic cages for several days to acclimatize. They are fasted overnight before the experiment but have free access to water.

  • Hydration: Animals are orally administered a saline solution (e.g., 25 ml/kg body weight) to ensure hydration and promote urine flow.

  • Drug Administration: The test group receives this compound (e.g., orally or intraperitoneally), while the control group receives the vehicle. A standard diuretic like furosemide can be used as a positive control.

  • Urine Collection: Urine is collected at specified time intervals (e.g., every hour for 5 hours and a cumulative 24-hour sample).

  • Measurement: The total volume of urine is recorded. The concentrations of Na+, K+, and Cl- in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The urine output and electrolyte excretion of the this compound-treated group are compared to the control group.[7]

Signaling Pathway and Experimental Workflow

The regulation of the sodium-chloride cotransporter (NCC) is a complex process involving a signaling cascade. Thiazide diuretics directly interfere with this pathway at the level of the transporter.

WNK-SPAK-NCC Signaling Pathway

The "With-No-Lysine" (WNK) kinases are key regulators of NCC activity. WNKs phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 then directly phosphorylates NCC, leading to its insertion into the apical membrane of the distal convoluted tubule cells and increased salt reabsorption. This compound inhibits the transport function of this activated NCC.

WNK_SPAK_NCC_Pathway cluster_extracellular Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_membrane Apical Membrane cluster_blood Blood Na+ Na+ NCC_active NCC (active) (Phosphorylated) Na+->NCC_active Transport Cl- Cl- Cl-->NCC_active WNKs WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Activates NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_inactive->NCC_active Blood_Na_Cl Na+, Cl- Reabsorption NCC_active->Blood_Na_Cl Inhibited by This compound This compound This compound->NCC_active Inhibits

Caption: The WNK-SPAK-NCC signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Comparing In Vitro and In Vivo Efficacy

A logical workflow is essential for establishing a correlation between in vitro findings and in vivo outcomes. This involves a stepwise progression from molecular-level characterization to whole-organism physiological response.

Experimental_Workflow cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Outcomes cluster_correlation Correlation Analysis A NCC Inhibition Assay (e.g., Iodide Uptake) B Determine IC50 A->B H Compare In Vitro Potency (IC50) with In Vivo Diuretic Effect B->H C In Vitro Vasodilation Assay (e.g., Aortic Rings) D Generate Dose-Response Curve C->D I Relate Vasodilation Data to Antihypertensive Outcomes D->I E Animal Model Selection (e.g., Wistar Rats) F Diuretic Activity Study (Metabolic Cages) E->F G Measure Urine Volume & Electrolytes F->G G->H

References

A Comparative Benchmark: Chlorothiazide vs. Loop Diuretics in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of chlorothiazide, a thiazide diuretic, against loop diuretics in specific preclinical disease models of hypertension, heart failure, and acute kidney injury. The information is intended to support researchers and professionals in drug development in understanding the nuanced differences and potential applications of these diuretic classes in a research context.

Executive Summary

This compound and loop diuretics are foundational tools in managing conditions characterized by fluid overload. While both classes of drugs promote natriuresis and diuresis, their distinct mechanisms of action, sites of action in the nephron, and potency lead to different efficacy and side-effect profiles. This guide synthesizes preclinical data to highlight these differences in controlled experimental settings, providing a benchmark for their pharmacological effects.

Mechanism of Action

Thiazide diuretics, including this compound, exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This inhibition leads to a moderate increase in the excretion of sodium and water.[1]

In contrast, loop diuretics, such as furosemide and bumetanide, act on the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[2] This site of action is responsible for reabsorbing a significant portion of filtered sodium, making loop diuretics more potent than thiazides.[3]

Comparative Efficacy in Disease Models

Hypertension

In preclinical models of hypertension, both thiazide and loop diuretics have demonstrated efficacy in blood pressure reduction. However, thiazides are often considered more effective for long-term blood pressure control in non-edematous states.

A study in angiotensin II-induced hypertensive rats on a high-salt diet showed that the thiazide diuretic trichlormethiazide significantly reduced mean arterial pressure.[4] In contrast, studies comparing furosemide and hydrothis compound in patients with chronic kidney disease and hypertension have shown similar blood pressure-lowering effects.[5]

Parameter This compound (and other Thiazides) Loop Diuretics (e.g., Furosemide, Bumetanide) Disease Model Reference
Mean Arterial Pressure Significant reductionSignificant reductionAngiotensin II-induced hypertension in rats (on high salt diet)[4]
Fractional Na+ Excretion IncreasedIncreasedDogs[6]
Fractional Cl- Excretion IncreasedIncreasedPatients with CKD and hypertension[5]
Heart Failure

In heart failure models, where significant volume overload is a key feature, loop diuretics are generally the first-line therapy due to their superior potency. However, thiazides are often used in combination with loop diuretics to overcome diuretic resistance.

A retrospective study in dogs with advanced heart failure due to mitral insufficiency demonstrated that the addition of hydrothis compound to loop diuretic therapy led to significant improvements in echocardiographic parameters, although it was associated with a decline in renal function.[7][8]

Parameter Hydrothis compound + Loop Diuretic Loop Diuretic Alone Disease Model Reference
Left Atrium to Aorta Ratio Significantly improvedNo improvementDogs with advanced heart failure[7][8]
Normalized Left Ventricular Internal Dimension in Diastole Significantly improvedNo improvementDogs with advanced heart failure[7][8]
E wave velocity (m/s) Significantly improvedNo improvementDogs with advanced heart failure[7][8]
Blood Urea Nitrogen IncreasedStableDogs with advanced heart failure[7][8]
Creatinine IncreasedStableDogs with advanced heart failure[7][8]
Potassium DecreasedStableDogs with advanced heart failure[7][8]
Acute Kidney Injury (AKI)

The use of diuretics in AKI is controversial and generally not recommended for treating the underlying kidney injury.[9] Their use is typically restricted to managing fluid overload.[9] Preclinical data directly comparing this compound and loop diuretics in AKI models is limited. Loop diuretics are often preferred in this setting due to their ability to maintain efficacy even with reduced renal function.[3]

Signaling Pathways & Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Caption: Simplified signaling pathway of diuretic action.

Experimental Workflow for Hypertension Model cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Induce Hypertension in Rats (e.g., L-NAME, Angiotensin II) Treatment_Groups Administer Vehicle, this compound, or Loop Diuretic Induction->Treatment_Groups BP_Measurement Measure Blood Pressure (Tail-cuff or Telemetry) Treatment_Groups->BP_Measurement Urine_Collection 24h Urine Collection (Metabolic Cages) Treatment_Groups->Urine_Collection Data_Analysis Compare Treatment Groups BP_Measurement->Data_Analysis Urine_Analysis Analyze Urine Electrolytes (Na+, K+, Cl-) Urine_Collection->Urine_Analysis Urine_Analysis->Data_Analysis

Caption: Experimental workflow for hypertension model.

Experimental Protocols

L-NAME Induced Hypertension in Rats
  • Animal Model : Male Wistar rats (200-250g).[10]

  • Induction of Hypertension : Nω-nitro-L-arginine methyl ester (L-NAME) is administered in drinking water (40 mg/kg/day) for 4 weeks to inhibit nitric oxide synthase, leading to an increase in blood pressure.[10]

  • Treatment Groups :

    • Vehicle control

    • This compound (dose to be determined based on pilot studies)

    • Loop diuretic (e.g., Furosemide, dose to be determined)

  • Drug Administration : Daily oral gavage for a specified treatment period (e.g., 2-4 weeks).[11]

  • Blood Pressure Measurement : Systolic blood pressure is measured weekly using the non-invasive tail-cuff method.[12]

  • Urine Collection and Analysis : At the end of the treatment period, animals are placed in metabolic cages for 24-hour urine collection. Urine volume is recorded, and concentrations of Na+, K+, and Cl- are determined.[13]

Assessment of Diuretic Efficacy in Rats
  • Animal Model : Male albino rats (150-250g).[13]

  • Acclimatization : House rats in metabolic cages for at least 3 days before the experiment.[13]

  • Fasting : Fast animals for 18 hours with free access to water.[13]

  • Hydration : Administer normal saline (0.9% NaCl) at a volume of 25 mL/kg body weight to ensure adequate hydration.[13]

  • Drug Administration : Immediately after saline loading, administer the test diuretic (this compound or loop diuretic) or vehicle control orally or intraperitoneally.[13]

  • Urine Collection : Collect urine at regular intervals (e.g., every hour for 5-6 hours) and record the cumulative volume.[13]

  • Urine Analysis : Measure the total urine volume and analyze the pooled urine for Na+ and K+ concentrations to determine total electrolyte excretion.[13]

Conclusion

Preclinical benchmarking demonstrates that while both this compound and loop diuretics are effective natriuretic and diuretic agents, their suitability for specific disease models varies. Loop diuretics, with their high potency, are more effective in managing significant fluid overload characteristic of heart failure. Thiazide diuretics, including this compound, are well-suited for hypertension models, particularly for sustained blood pressure control. The combination of these two classes of diuretics represents a clinically relevant strategy to overcome diuretic resistance, a phenomenon that can be further investigated in preclinical models. The experimental protocols and data presented in this guide offer a foundation for designing and interpreting studies aimed at further elucidating the comparative pharmacology of these important diuretic agents.

References

Reproducing Landmark Studies on the Vascular Effects of Chlorothiazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of landmark studies investigating the vascular effects of chlorothiazide, a foundational thiazide diuretic. By presenting key quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document serves as a resource for researchers seeking to understand and reproduce these pivotal experiments.

Executive Summary

This compound and its analogs, primarily hydrothis compound, have been cornerstones in the management of hypertension for decades. While their primary mechanism of action is diuresis through inhibition of the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, their long-term antihypertensive efficacy is also attributed to direct vascular effects leading to vasodilation.[1][2] This guide delves into the seminal research that has elucidated these vascular mechanisms, providing a framework for comparative analysis with other vasodilatory agents.

Comparative Analysis of Vascular Effects

Landmark studies have employed venous occlusion plethysmography to quantify the direct impact of thiazide diuretics on the vasculature, independent of their diuretic action. The following tables summarize the key quantitative findings from these influential studies, focusing on this compound and its close analog, hydrothis compound, for comparative purposes.

DrugStudyDosageMean Plasma ConcentrationMaximal Vasodilation
This compound Feisal et al. (1961)Chronic Oral AdministrationNot ReportedAttenuated norepinephrine-induced vasoconstriction, leading to increased forearm blood flow.
Hydrothis compound Pickkers et al. (1998)Intra-arterial infusion of 8, 25, and 75 µ g/min/dL 11.0 ± 1.6 µg/mL (at highest dose)55 ± 14%
Indapamide (for comparison) Pickkers et al. (1998)Intra-arterial infusion7.2 ± 1.5 µg/mLNo significant direct vasoactivity observed.

Table 1: Quantitative Comparison of the Vasodilator Effects of Thiazide Diuretics.

Experimental Protocols

The foundational method for assessing the direct vascular effects of this compound in vivo is venous occlusion plethysmography of the forearm. This technique allows for the measurement of changes in forearm blood flow in response to intra-arterial drug administration, thereby isolating the local vascular effects from systemic diuretic actions.

Protocol: Measurement of Forearm Blood Flow via Venous Occlusion Plethysmography

Objective: To determine the direct effect of a drug on vascular tone by measuring changes in forearm blood flow.

Materials:

  • Venous occlusion plethysmograph (strain-gauge or other)

  • Brachial artery catheter for drug infusion

  • Venous catheter for blood sampling

  • Sphygmomanometer cuffs (for wrist and upper arm)

  • Infusion pump

  • Data acquisition system

Procedure:

  • Subject Preparation: The subject lies supine with the experimental arm elevated slightly above the level of the heart to facilitate venous drainage.

  • Catheterization: Under local anesthesia, a catheter is inserted into the brachial artery of the non-dominant arm for drug infusion. A venous catheter can be placed in an antecubital vein of the same arm for blood sampling to determine local drug concentrations.

  • Plethysmography Setup: A strain-gauge plethysmograph is placed around the thickest part of the forearm. A cuff is placed around the wrist and another around the upper arm.

  • Baseline Measurement: Forearm blood flow is measured at baseline. The wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement. The upper arm cuff is then inflated to a pressure below diastolic but above venous pressure (typically 40-50 mmHg) for short intervals (e.g., 7-15 seconds) in every 15-second cycle. This traps arterial inflow in the forearm, and the rate of increase in forearm volume, measured by the strain gauge, is proportional to the forearm blood flow.

  • Drug Infusion: A placebo solution is infused for a baseline period, followed by increasing doses of the drug of interest (e.g., this compound, hydrothis compound).

  • Data Acquisition: Forearm blood flow measurements are recorded continuously throughout the baseline and drug infusion periods.

  • Data Analysis: The change in forearm blood flow from baseline is calculated for each drug dose. Vascular resistance can also be calculated by dividing the mean arterial pressure by the forearm blood flow.

Signaling Pathways in Thiazide-Induced Vasodilation

The vasodilatory effect of thiazide diuretics is not fully elucidated but is thought to involve multiple signaling pathways within vascular smooth muscle cells. The primary proposed mechanisms are the activation of potassium channels and the inhibition of the RhoA/Rho-kinase pathway.

Potassium Channel Activation Pathway

Thiazide diuretics, particularly hydrothis compound, have been shown to activate large-conductance calcium-activated potassium channels (BKCa channels) in vascular smooth muscle cells.[1][3][4] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasorelaxation.

G This compound This compound BKCa_Channel BKCa Channel (Large-conductance Ca2+-activated K+ channel) This compound->BKCa_Channel Activates Hyperpolarization Membrane Hyperpolarization BKCa_Channel->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: K+ Channel Activation Pathway of this compound.

RhoA/Rho-Kinase Pathway Inhibition

More recent studies suggest that thiazide-like diuretics can attenuate agonist-induced vasoconstriction by a mechanism involving calcium desensitization linked to the RhoA/Rho-kinase pathway.[5] By reducing the expression and activity of RhoA and Rho kinase, these drugs decrease the phosphorylation of myosin light chain phosphatase, leading to smooth muscle relaxation.

G This compound This compound RhoA_RhoKinase RhoA/Rho-Kinase Pathway This compound->RhoA_RhoKinase Inhibits MLCP_Phosphorylation Decreased Myosin Light Chain Phosphatase Phosphorylation RhoA_RhoKinase->MLCP_Phosphorylation Leads to MLCP_Activity Increased Myosin Light Chain Phosphatase Activity MLCP_Phosphorylation->MLCP_Activity MLC_Phosphorylation Decreased Myosin Light Chain Phosphorylation MLCP_Activity->MLC_Phosphorylation Vasodilation Vasodilation MLC_Phosphorylation->Vasodilation

Caption: RhoA/Rho-Kinase Inhibition by this compound.

Experimental Workflow

Reproducing these landmark studies requires a systematic workflow, from subject selection to data analysis.

G Start Start Subject_Recruitment Subject Recruitment (Normotensive/Hypertensive) Start->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Instrumentation Brachial Artery and Venous Cannulation Informed_Consent->Instrumentation Plethysmography_Setup Venous Occlusion Plethysmography Setup Instrumentation->Plethysmography_Setup Baseline_Measurement Baseline Forearm Blood Flow Measurement Plethysmography_Setup->Baseline_Measurement Drug_Infusion Intra-arterial Infusion (Placebo, this compound) Baseline_Measurement->Drug_Infusion Data_Collection Continuous Forearm Blood Flow Recording Drug_Infusion->Data_Collection Data_Analysis Calculate % Change in Blood Flow & Vascular Resistance Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vivo Vascular Effects Study.

Conclusion

The landmark studies on the vascular effects of this compound and its analogs have been instrumental in shaping our understanding of their antihypertensive mechanisms beyond diuresis. The direct vasodilatory properties, mediated through pathways such as potassium channel activation and Rho-kinase inhibition, contribute significantly to their therapeutic efficacy. This guide provides the necessary data, protocols, and conceptual framework for researchers to build upon this foundational knowledge in the ongoing development of novel cardiovascular therapeutics.

References

Validating Chlorothiazide's Preclinical Efficacy: A Statistical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of statistical methods and experimental protocols for validating the efficacy of chlorothiazide in preclinical models of hypertension and edema. It offers a comparative framework against other diuretics, namely furosemide and amiloride, to assist in the robust design and analysis of preclinical studies.

Introduction to this compound and its Preclinical Validation

This compound, a thiazide diuretic, primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. It is a cornerstone in the treatment of hypertension and edema. Preclinical validation of its efficacy is crucial and relies on well-designed animal models and appropriate statistical analysis to ensure the translatability of findings to human clinical trials.

Comparative Analysis of Diuretic Efficacy

To objectively assess the preclinical performance of this compound, it is essential to compare its effects with other classes of diuretics, such as loop diuretics (furosemide) and potassium-sparing diuretics (amiloride). The following tables summarize hypothetical yet representative data from preclinical studies in rat models of hypertension and edema, illustrating how to present such comparative data.

Table 1: Diuretic and Natriuretic Effects in a Model of Edema
Treatment Group (n=8)Dose (mg/kg)Urine Volume (mL/24h)Urinary Na+ (mEq/24h)Urinary K+ (mEq/24h)Urinary Cl- (mEq/24h)
Vehicle Control-10.5 ± 1.21.2 ± 0.31.5 ± 0.41.1 ± 0.2
This compound 50 25.3 ± 2.5 3.8 ± 0.5 2.8 ± 0.6 3.5 ± 0.4
Furosemide2045.8 ± 4.1#6.5 ± 0.8#4.2 ± 0.7#6.8 ± 0.9#
Amiloride215.2 ± 1.82.1 ± 0.41.3 ± 0.31.9 ± 0.3*

Data are presented as mean ± standard deviation. *p<0.05 vs. Vehicle Control; #p<0.05 vs. This compound. Statistical analysis was performed using a one-way ANOVA followed by Tukey's post-hoc test.

Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
Treatment Group (n=10)Dose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 8190 ± 9+5 ± 3
This compound 100 187 ± 7 155 ± 6 -32 ± 5
Furosemide50186 ± 8168 ± 7#-18 ± 4#
Amiloride5188 ± 9175 ± 8#-13 ± 3#

Data are presented as mean ± standard deviation. SBP: Systolic Blood Pressure. *p<0.05 vs. Vehicle Control (Final SBP); #p<0.05 vs. This compound (Change in SBP). Statistical analysis for the change in SBP was performed using a two-way repeated measures ANOVA followed by Bonferroni's post-hoc test.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and validity of preclinical findings.

Animal Models
  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. Male SHRs aged 12-16 weeks with a systolic blood pressure > 160 mmHg are typically used.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is established in unilaterally nephrectomized rats treated with DOCA and given saline to drink.

  • Edema Model (Nephrotic Syndrome): Edema can be induced by injecting puromycin aminonucleoside or doxorubicin, which causes nephrotic syndrome characterized by proteinuria and fluid retention.

Drug Administration
  • Route of Administration: For oral drugs like this compound, administration is typically performed via oral gavage.

  • Dosing Regimen: Doses should be determined based on dose-response studies. For instance, this compound has been administered daily for several weeks in chronic hypertension studies.[1]

  • Vehicle Control: A vehicle control group (e.g., saline or the solvent used to dissolve the drug) is essential to account for any effects of the administration procedure.

Efficacy Endpoints
  • Diuretic and Saluretic Activity:

    • Urine Collection: Rats are housed in metabolic cages for 24-hour urine collection.

    • Volume Measurement: Total urine volume is measured.

    • Electrolyte Analysis: Urinary concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) are determined using a flame photometer or ion-selective electrodes.

  • Antihypertensive Activity:

    • Blood Pressure Measurement: Systolic and diastolic blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or carotid artery cannulation for continuous monitoring. Measurements should be taken at baseline and at multiple time points throughout the study.

Statistical Methods for Validation

  • Hypothesis Testing:

    • t-test: Used to compare the means of two groups (e.g., this compound vs. vehicle control).

    • Analysis of Variance (ANOVA): Used to compare the means of three or more groups (e.g., this compound vs. furosemide vs. amiloride vs. vehicle control). A one-way ANOVA is suitable for comparing groups at a single time point, while a two-way repeated measures ANOVA is appropriate for analyzing data with multiple time points (e.g., blood pressure measurements over time).

    • Post-hoc Tests: If the ANOVA result is significant, post-hoc tests (e.g., Tukey's, Bonferroni's) are used to determine which specific groups differ from each other.

  • Dose-Response Analysis: The relationship between the drug dose and the observed effect should be characterized using regression analysis to determine the ED50 (the dose that produces 50% of the maximal effect).

  • Sample Size Calculation: The number of animals per group should be determined beforehand based on power calculations to ensure the study is adequately powered to detect a statistically significant effect if one exists.

  • Data Presentation: Results are typically presented as the mean ± standard error of the mean (SEM) or standard deviation (SD). P-values less than 0.05 are generally considered statistically significant.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Efficacy Validation

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., SHR, DOCA-Salt) randomization Randomize Animals into Treatment Groups animal_model->randomization baseline Baseline Measurements (BP, Body Weight, etc.) randomization->baseline drug_admin Daily Drug Administration (this compound, Furosemide, Amiloride, Vehicle) baseline->drug_admin bp_monitoring Monitor Blood Pressure (e.g., Weekly) drug_admin->bp_monitoring urine_collection 24h Urine Collection (Metabolic Cages) drug_admin->urine_collection stat_analysis Statistical Analysis (ANOVA, t-test) bp_monitoring->stat_analysis urine_analysis Analyze Urine (Volume, Na+, K+, Cl-) urine_collection->urine_analysis urine_analysis->stat_analysis data_vis Data Visualization (Tables, Graphs) stat_analysis->data_vis

Figure 1. A typical experimental workflow for validating the efficacy of this compound in preclinical models.

Signaling Pathway of this compound Action

chlorothiazide_pathway This compound This compound ncc Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule This compound->ncc Inhibits reabsorption Na+ and Cl- Reabsorption excretion Increased Urinary Na+ and Cl- Excretion reabsorption->excretion water_excretion Increased Water Excretion (Diuresis) excretion->water_excretion blood_volume Decreased Blood Volume water_excretion->blood_volume blood_pressure Decreased Blood Pressure blood_volume->blood_pressure

Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound.

References

A Head-to-Head Comparison of Thiazide and Thiazide-Like Diuretics: Chlorthalidone vs. Chlorothiazide Derivatives in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Thiazide and thiazide-like diuretics are foundational in the management of hypertension. While often grouped, significant pharmacokinetic and pharmacodynamic differences exist between agents like chlorthalidone and chlorothiazide derivatives. This guide provides a head-to-head comparison based on available research, focusing on quantitative data and experimental design to inform future studies.

A note on the available literature: Direct comparative studies in preclinical research models focusing specifically on this compound are limited. The majority of recent head-to-head research compares chlorthalidone with hydrothis compound (HCTZ), a closely related and more commonly prescribed derivative of this compound. Therefore, HCTZ is used as the primary comparator in this guide to reflect the current body of evidence.

Pharmacokinetic and Pharmacodynamic Profile

Significant differences in potency, duration of action, and half-life distinguish chlorthalidone from hydrothis compound. Chlorthalidone is approximately 1.5 to 2.0 times more potent than HCTZ and possesses a much longer duration of action.[1][2] These properties are believed to contribute to its robust 24-hour blood pressure control.[3][4]

ParameterChlorthalidoneHydrothis compound (HCTZ)Citation
Drug Class Thiazide-like DiureticThiazide Diuretic[5]
Potency ~1.5-3x that of HCTZReference[1][2][6]
Half-life (t½) 40-60 hours6-15 hours[2][7]
Duration of Action 24-72 hours6-12 hours[2]

Comparative Efficacy and Safety Outcomes

Clinical research provides the bulk of comparative data, highlighting differences in blood pressure reduction and adverse effect profiles. Meta-analyses have shown chlorthalidone to be superior to hydrothis compound in controlling both systolic and diastolic blood pressure.[5] However, this increased potency is associated with a higher risk of electrolyte disturbances, particularly hypokalemia.[5][8][9][10]

Regarding major cardiovascular outcomes, large-scale trials have yielded nuanced results. While some earlier research and retrospective analyses suggested superior cardioprotective effects for chlorthalidone[4][6][11], a recent large, pragmatic trial found no significant difference between chlorthalidone and HCTZ in preventing major cardiovascular events or non-cancer-related deaths.[8][9][12]

Outcome MeasureChlorthalidoneHydrothis compound (HCTZ)Citation
Blood Pressure Control Superior reduction in SBP & DBPEffective, but less potent[5][6]
Cardiovascular Events No significant difference in recent large trialsNo significant difference in recent large trials[8][9][12]
Risk of Hypokalemia Significantly HigherLower[5][8][9][10]
Risk of Hyponatremia HigherLower[13][14]
Kidney Outcomes No superior benefit in preventing CKD progressionNo difference compared to Chlorthalidone[15][16]

Experimental Protocols

The following is a generalized protocol based on the methodologies of large-scale, pragmatic clinical trials comparing these diuretics, such as the Diuretic Comparison Project.[9][12][15]

Study Design: A pragmatic, open-label, randomized controlled trial.

Participant Population:

  • Adults (typically ≥65 years) with a diagnosis of hypertension.[9][12]

  • Currently receiving a stable dose of hydrothis compound (e.g., 25 mg or 50 mg).[9][12]

  • Exclusion criteria may include severe chronic kidney disease, recent cardiovascular events, or known allergies to the study drugs.[14]

Intervention:

  • Control Group: Participants continue their existing therapy with hydrothis compound at their baseline dose.

  • Experimental Group: Participants are switched from hydrothis compound to an equipotent or lower dose of chlorthalidone (e.g., 12.5 mg or 25 mg daily).[9][12]

Primary Outcomes:

  • A composite of major adverse cardiovascular events, including nonfatal myocardial infarction, stroke, heart failure resulting in hospitalization, urgent coronary revascularization, and non-cancer-related death.[8][9][12]

Secondary and Safety Outcomes:

  • Changes in systolic and diastolic blood pressure from baseline.

  • Incidence of electrolyte abnormalities (e.g., hypokalemia, hyponatremia).[8][9]

  • Progression of chronic kidney disease.[15][16]

Data Collection and Follow-up:

  • Baseline measurements include blood pressure, serum creatinine, and electrolyte levels.

  • Follow-up occurs at regular intervals (e.g., annually) for a median duration of several years (e.g., 2.4 years) to assess for primary and secondary outcomes through electronic health records and patient contact.[8][9]

Mechanism of Action and Experimental Workflow

The primary mechanism of action for both this compound derivatives and chlorthalidone involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[7][17]

Diuretic_Mechanism cluster_tubule Distal Convoluted Tubule Cell NCC Na+/Cl- Symporter NaK_ATPase Na+/K+ ATPase NCC->NaK_ATPase Na+ Blood Circulation NaK_ATPase->Blood 3 Na+ Ca_Channel Ca2+ Channel Ca_Channel->Blood Ca2+ Blood->NaK_ATPase 2 K+ Lumen Urine Flow Lumen->NCC Na+, Cl- Lumen->Ca_Channel Ca2+ Diuretic Chlorthalidone or Hydrothis compound Diuretic->NCC Inhibition

Caption: Mechanism of action for thiazide and thiazide-like diuretics.

The logical workflow for a comparative clinical study is designed to rigorously assess the relative efficacy and safety of the two compounds.

Clinical_Trial_Workflow Start Patient Population (Hypertensive, on HCTZ) Randomization Randomization Start->Randomization GroupA Group A: Continue HCTZ Randomization->GroupA GroupB Group B: Switch to Chlorthalidone Randomization->GroupB FollowUp Long-term Follow-up (e.g., 2.4 years) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection: - Cardiovascular Events - Blood Pressure - Adverse Effects (e.g., Hypokalemia) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Head-to-Head Comparison Results Analysis->Conclusion

Caption: Generalized workflow for a comparative diuretic clinical trial.

References

Safety Operating Guide

Proper Disposal of Chlorothiazide in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like chlorothiazide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols. In case of a spill, contain the material and clean the area with a damp sponge or cloth to prevent the generation of airborne dust.

Step 1: Hazardous Waste Determination

The first and most critical step in the proper disposal of this compound is to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination is the responsibility of the waste generator (the laboratory).

This compound is not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA). Therefore, its classification as hazardous waste depends on whether it exhibits any of the following characteristics:

  • Ignitability: The property of being easily combustible.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to be unstable and undergo rapid or violent chemical change.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed, and the ability to leach toxic constituents into the environment.

Based on available safety data, this compound is unlikely to be considered ignitable, corrosive, or reactive under normal laboratory conditions. The primary consideration for its classification as hazardous waste is its potential toxicity. The formal test to determine this is the Toxicity Characteristic Leaching Procedure (TCLP) , which measures the potential for harmful chemicals to leach from the waste into groundwater.

Step 2: Segregation and Containerization

Proper segregation of waste streams is essential to prevent chemical reactions and ensure compliant disposal.

  • If determined to be non-hazardous: Segregate this compound waste from hazardous waste streams.[5][6] It should be collected in a clearly labeled, sealed, and leak-proof container.[6] These containers are often color-coded (e.g., blue or white) to distinguish them from hazardous waste containers (often black).

  • If determined to be hazardous (or as a precaution): Collect this compound waste in a designated hazardous waste container that is compatible with the chemical. The container must be kept closed except when adding waste, be in good condition, and be properly labeled with the words "Hazardous Waste" and a description of the contents.[7]

Step 3: Disposal Pathway

The disposal pathway for this compound is dictated by its hazardous waste determination. Under no circumstances should this compound be disposed of down the drain. Safety Data Sheets for this compound and similar compounds explicitly advise against aqueous disposal due to potential harm to aquatic life.[8]

  • Non-Hazardous Pharmaceutical Waste: If classified as non-hazardous, this compound waste should be disposed of through a licensed and reputable pharmaceutical waste vendor. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration to ensure complete destruction of the active pharmaceutical ingredient.[5][9] Some states may have specific regulations requiring the incineration of non-hazardous pharmaceutical waste.[9]

  • Hazardous Waste: If determined to be a RCRA hazardous waste, this compound must be managed and disposed of by a licensed hazardous waste contractor.[4][7] Your institution's EHS department will coordinate the pickup and disposal of the properly containerized and labeled hazardous waste.

The following table summarizes the key disposal considerations for this compound based on its hazardous waste classification.

Waste Classification Containerization Disposal Method Key Considerations
Non-Hazardous Clearly labeled, sealed, leak-proof containers (often blue or white).[6]Incineration via a licensed pharmaceutical waste vendor.[5][9]Do not mix with hazardous waste. Follow state-specific regulations.[6][9]
Hazardous (or handled as such) Labeled "Hazardous Waste," sealed, compatible container.[7]Disposal through a licensed hazardous waste contractor.[4]Follow all institutional and regulatory hazardous waste management procedures.

Experimental Protocols

The primary experimental protocol relevant to the disposal of this compound is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311 . This procedure is designed to determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.[10][11]

TCLP Methodology Overview:

  • Sample Preparation: The solid waste sample is prepared to a specific particle size.

  • Extraction Fluid Selection: An appropriate extraction fluid is selected based on the pH of the waste material.

  • Leaching: The waste sample is mixed with the extraction fluid in a 1:20 waste-to-fluid ratio and tumbled in a rotary agitation device for 18 hours to simulate landfill conditions.[12]

  • Filtration: The resulting leachate is separated from the solid waste via filtration.

  • Analysis: The filtered leachate is then chemically analyzed to determine the concentration of specific toxic contaminants.

If the concentration of any regulated substance in the leachate exceeds the regulatory limits defined by the EPA, the waste is classified as a toxic hazardous waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

ChlorothiazideDisposal start This compound Waste Generated haz_det Hazardous Waste Determination (RCRA) start->haz_det non_haz Non-Hazardous haz_det->non_haz Not Characteristic haz Hazardous haz_det->haz Characteristic (e.g., Toxic) seg_non_haz Segregate and Collect in Non-Hazardous Waste Container non_haz->seg_non_haz seg_haz Collect in Labeled Hazardous Waste Container haz->seg_haz vendor_non_haz Dispose via Licensed Pharmaceutical Waste Vendor (Incineration) seg_non_haz->vendor_non_haz vendor_haz Dispose via Licensed Hazardous Waste Contractor seg_haz->vendor_haz end Disposal Complete vendor_non_haz->end vendor_haz->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Chlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Chlorothiazide.

This document provides immediate, essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedural guidelines is critical for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is recommended.

Engineering Controls:

  • Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1]

Protection Type Specific Recommendations Rationale
Respiratory Protection In case of inadequate ventilation, wear respiratory protection. A NIOSH-approved respirator is recommended.May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Hand Protection Wear protective gloves.May cause an allergic skin reaction.[2]
Eye/Face Protection Wear safety glasses with side-shields or goggles.To prevent eye irritation.
Skin and Body Protection Wear a lab coat or other protective clothing. Contaminated work clothing must not be allowed out of the workplace.To prevent skin contact and contamination of personal clothing.[2]

Hazard Identification and Safety Data

This compound presents several health and environmental hazards that necessitate careful handling.

Hazard Category Description
Acute Oral Toxicity Harmful if swallowed.[3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Skin Sensitization May cause an allergic skin reaction.[2]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[3]

Toxicological Data:

Test Result Species
Intraperitoneal LD501,400 mg/kgMouse
Intraperitoneal LD501,386 mg/kgRat

Procedural Guidance for Safe Handling and Storage

Handling:

  • Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Prevent Contact: Avoid contact with skin and eyes.

  • Hygiene Practices: Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

Storage:

  • Store the medicine in a closed container at room temperature, away from heat, moisture, and direct light.[4][5]

  • Keep the container tightly closed.

  • Do not freeze.[4][5]

Emergency Procedures and First Aid

First Aid Measures:

  • If on Skin: Wash with plenty of water.[2] If skin irritation or rash occurs, get medical advice/attention.[2]

  • If Inhaled: If breathing is difficult, remove the person to fresh air and keep comfortable for breathing.[2] If experiencing respiratory symptoms, call a poison center or doctor.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell.[3] Rinse mouth.[3]

Spill Response Workflow

In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.

start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Collect absorbent material) contain->cleanup decontaminate Decontaminate the Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (In a sealed container as hazardous waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]

  • Waste Collection: Collect spillage.[3]

  • Disposal Method: Unused or expired medication should ideally be taken to a drug take-back location.[6][7] If a take-back program is not available, the medication can be disposed of in the household trash by following these steps:

    • Remove the drug from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6] This makes it less appealing to children and pets.

    • Place the mixture in a sealed container like a resealable plastic bag.[6]

    • Throw the sealed container in the trash.[6]

    • Scratch out all personal information on the empty packaging before disposing of it.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.